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  • Product: Ethyl 2-(5-nitroquinolin-6-YL)acetate
  • CAS: 1260683-11-1

Core Science & Biosynthesis

Foundational

Chemical properties of Ethyl 2-(5-nitroquinolin-6-yl)acetate

The following technical guide details the chemical properties, synthesis, and applications of Ethyl 2-(5-nitroquinolin-6-yl)acetate (CAS 1260683-11-1). This document is structured for researchers in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of Ethyl 2-(5-nitroquinolin-6-yl)acetate (CAS 1260683-11-1). This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on its utility as a scaffold for fused heterocyclic systems.

High-Value Intermediate for Tricyclic Nitrogen Heterocycles [1]

Executive Summary

Ethyl 2-(5-nitroquinolin-6-yl)acetate is a specialized quinoline derivative characterized by a nitro group at the C5 position and an ethyl acetate side chain at the C6 position. This specific substitution pattern—placing a nucleophilic precursor (latent amine at C5) "ortho" to an electrophilic side chain (ester at C6)—renders the molecule a "self-contained" precursor for reductive cyclization.

It serves as a critical building block in the synthesis of pyrrolo[3,2-f]quinolines and related tricyclic DNA-intercalating agents, often explored in oncology for Topoisomerase I inhibition and kinase modulation.

Physiochemical Characterization[2][3][4]

The following data aggregates experimental baselines and high-confidence predictive models for the compound.

PropertyValue / Description
CAS Registry Number 1260683-11-1
IUPAC Name Ethyl 2-(5-nitroquinolin-6-yl)acetate
Molecular Formula C₁₃H₁₂N₂O₄
Molecular Weight 260.25 g/mol
Appearance Pale yellow to orange crystalline solid (typical of nitro-quinolines)
Melting Point 118–122 °C (Predicted range based on structural analogs)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol; insoluble in Water.[1][2]
LogP (Predicted) 2.1 ± 0.3 (Lipophilic, suitable for membrane permeability)
Topological Polar Surface Area (TPSA) ~85 Ų (Indicates good oral bioavailability potential)
Key Functional Groups Nitro (C5), Ester (C6), Quinoline Nitrogen (N1)

Synthetic Pathway & Mechanism

The synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate generally proceeds via the electrophilic aromatic substitution (nitration) of the parent ester. The regioselectivity is governed by the interplay between the protonated quinoline nitrogen and the alkyl side chain.

Synthesis Workflow

The primary route involves the nitration of Ethyl 2-(quinolin-6-yl)acetate .

Reaction Logic:

  • Substrate: Ethyl 2-(quinolin-6-yl)acetate.

  • Reagent: Fuming Nitric Acid (

    
    ) / Sulfuric Acid (
    
    
    
    ).
  • Regiochemistry:

    • The quinoline ring is deactivated by the nitrogen atom (especially in acidic media where

      
       is protonated).
      
    • Electrophilic attack favors the carbocyclic ring (positions 5 and 8).

    • The ethyl acetate group at C6 is an alkyl-like activator, directing ortho (to C5 and C7).

    • Result: The C5 position is electronically favored (ortho to activator, meta to bridgehead), yielding the 5-nitro isomer as the major product.

Visualization: Synthetic Logic

The following diagram illustrates the regioselective synthesis and subsequent purification logic.

SynthesisWorkflow Start Starting Material: Ethyl 2-(quinolin-6-yl)acetate Reagents Reagents: HNO3 / H2SO4 (0°C) Start->Reagents Dissolution Intermediate Sigma Complex Formation Reagents->Intermediate Electrophilic Attack Isomers Isomer Mixture: 5-Nitro (Major) + 8-Nitro (Minor) Intermediate->Isomers Deprotonation Purification Purification: Column Chromatography (Hexane/EtOAc) Isomers->Purification Separation Product Target Product: Ethyl 2-(5-nitroquinolin-6-yl)acetate Purification->Product Isolation

Figure 1: Synthetic workflow for the regioselective nitration of quinolin-6-yl acetate.

Reactivity Profile: The "Ortho-Effect" Cyclization

The defining chemical property of this molecule is its ability to undergo Reductive Cyclization . This transformation is the primary reason for its value in drug discovery.

Mechanism: Reductive Lactamization

When the C5-nitro group is reduced to an amine, it is positioned spatially close to the C6-ester carbonyl. This proximity facilitates an intramolecular nucleophilic acyl substitution, forming a 5-membered lactam ring.

  • Reduction:

    
     or 
    
    
    
    converts
    
    
    to
    
    
    .
  • Cyclization: The lone pair on the nascent

    
     attacks the ester carbonyl at 
    
    
    
    .
  • Elimination: Loss of ethanol (

    
    ).
    
  • Product: 1,3-Dihydropyrrolo[3,2-f]quinolin-2-one .

This tricyclic scaffold mimics the A-B-C ring system of Camptothecin (a Topoisomerase I inhibitor) and is also found in various kinase inhibitors.

Visualization: Reductive Cyclization Pathway

CyclizationPathway Substrate Ethyl 2-(5-nitroquinolin-6-yl)acetate (Precursor) Reduction Reduction Step (H2/Pd-C or Fe/AcOH) Substrate->Reduction -NO2 to -NH2 AmineInt Intermediate: 5-Amino-6-acetate derivative (Transient) Reduction->AmineInt Cyclization Intramolecular Nucleophilic Attack (Amine attacks Ester) AmineInt->Cyclization Ring Closure FinalProduct Tricyclic Scaffold: 1,3-Dihydropyrrolo[3,2-f]quinolin-2-one Cyclization->FinalProduct -EtOH (Ethanol)

Figure 2: The "Ortho-Effect" mechanism converting the nitro-ester precursor into a fused tricyclic lactam.

Experimental Protocols

To ensure reproducibility, the following protocols are derived from standard methodologies for nitro-quinoline handling.

Protocol: Reductive Cyclization to Pyrrolo-Quinoline

Objective: Convert the nitro-ester to the tricyclic lactam.

  • Preparation: Dissolve 1.0 eq of Ethyl 2-(5-nitroquinolin-6-yl)acetate in Glacial Acetic Acid (0.1 M concentration).

  • Activation: Add Activated Iron Powder (Fe, 5.0 eq).

  • Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor by TLC (The fluorescent nitro spot will disappear; a lower Rf, highly fluorescent amine/lactam spot will appear).

  • Workup:

    • Cool to room temperature.[3][4]

    • Filter through a Celite pad to remove iron residues.

    • Concentrate the filtrate under reduced pressure.[4]

    • Neutralize with saturated

      
       solution.[4]
      
    • Extract with Ethyl Acetate (

      
      ).[4]
      
  • Purification: Recrystallize from Ethanol/Methanol to obtain the fused lactam.

Safety & Handling (Nitroaromatics)
  • Explosion Hazard: While this specific ester is stable, polynitrated by-products are potentially explosive. Avoid allowing the reaction mixture to go dry during the nitration phase.

  • Toxicity: Nitro-quinolines are potential mutagens. All handling must occur in a fume hood with double-gloving (Nitrile).

  • Waste: Aqueous waste from the reduction (containing Fe salts) must be treated as heavy metal waste.

References

  • Chemical Structure & Identity: Ethyl 2-(5-nitroquinolin-6-yl)acetate. CAS Common Chemistry. Available at: [Link][1]

  • Quinoline Nitration Regiochemistry:The Chemistry of Heterocyclic Compounds, Quinolines. Wiley Online Library.
  • Reductive Cyclization Methodology:Synthesis of Pyrrolo[3,2-f]quinolines via Reductive Cyclization.

Sources

Exploratory

Structural Elucidation & Validation of 5-Nitroquinoline Derivatives: A Multi-Dimensional Analytical Framework

Executive Summary The 5-nitroquinoline scaffold represents a critical pharmacophore in modern medicinal chemistry, exhibiting potent activity in antimicrobial (DNA gyrase inhibition) and oncological (topoisomerase target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-nitroquinoline scaffold represents a critical pharmacophore in modern medicinal chemistry, exhibiting potent activity in antimicrobial (DNA gyrase inhibition) and oncological (topoisomerase targeting) pathways. However, the structural analysis of these derivatives is frequently complicated by regioisomerism—specifically the competitive formation of 8-nitroquinoline during nitration—and the electronic perturbations introduced by the nitro group.

This technical guide establishes a rigorous, self-validating analytical workflow for the structural confirmation of 5-nitroquinoline derivatives. By integrating high-field NMR, single-crystal X-ray diffraction, and Density Functional Theory (DFT) validation, we define a standard for absolute structural certainty required for IND-enabling studies.

Synthesis & The Purity Mandate

Before advanced characterization, the integrity of the sample must be established. The nitration of quinoline (using HNO₃/H₂SO₄) is an electrophilic aromatic substitution that yields a mixture of 5-nitroquinoline and 8-nitroquinoline (approx. 1:1 ratio) due to the deactivation of the pyridine ring and the directing effects on the benzenoid ring.

Critical Protocol:

  • Separation: Regioisomers must be separated via column chromatography (Silica gel, EtOAc/Hexane gradient).[1] 5-nitroquinoline typically elutes differently due to dipole moment variations compared to the 8-nitro isomer.[1]

  • Purity Check: A purity threshold of >98% (HPLC,

    
    =254 nm) is mandatory before NMR analysis to prevent signal convolution.
    

Spectroscopic Characterization: The Core Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 5-nitro group acts as a strong electron-withdrawing group (EWG), inducing significant downfield shifts (deshielding) on the benzenoid ring protons and carbons.


H NMR Diagnostic Markers (DMSO-

, 400+ MHz)

The assignment of the 5-nitroquinoline scaffold relies on identifying the specific coupling patterns and the "peri-effect."

Proton PositionMultiplicityApprox. Shift (

ppm)
Structural Insight / Causality
H-6 Doublet (d)8.40 – 8.60Ortho-deshielding: Directly adjacent to the 5-NO

group.[1] Exhibits strong paramagnetic deshielding.[1]
H-4 Doublet (d)8.80 – 9.00Peri-effect: The H-4 proton (pyridine ring) is spatially proximate to the 5-NO

oxygen lone pairs, causing significant Van der Waals deshielding.
H-8 Doublet (d)8.20 – 8.35Para-deshielding: Electron withdrawal via resonance affects the para position relative to the nitro group.
H-7 Triplet (t)7.80 – 8.00Meta-position: Least affected by the nitro group's resonance, appearing as a pseudo-triplet (

Hz).
H-2, H-3 m / dd7.60 – 9.10Typical pyridine ring system shifts; H-2 is most downfield due to the adjacent nitrogen (N-1).

Isomer Differentiation (5-Nitro vs. 8-Nitro):

  • 5-Nitro: H-4 is significantly downfield due to the peri-effect.[1]

  • 8-Nitro: H-7 (ortho to NO

    
    ) and H-2 (peri to N-1) are the diagnostic downfield signals. The symmetry of the substitution pattern in the benzenoid ring differs (H-5/H-6/H-7 vs H-6/H-7/H-8).
    

C NMR & 2D Correlation
  • C-5 (Ipso): The carbon bearing the nitro group appears typically between 145–150 ppm but is often weak due to long relaxation times (quaternary C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for connecting the pyridine ring protons (H-4) to the benzenoid carbons (C-5 or C-8a), confirming the fusion point and substitution site.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" validation of the functional groups.

  • 
    (NO
    
    
    
    ):
    Strong band at 1510–1540 cm
    
    
    .
  • 
    (NO
    
    
    
    ):
    Strong band at 1330–1360 cm
    
    
    .
  • C-H Out-of-Plane Bending: The pattern in the fingerprint region (700–900 cm

    
    ) distinguishes the substitution. 5-nitroquinoline (1,2,3-trisubstituted benzene ring pattern) shows specific bending modes distinct from the 8-nitro isomer.
    
Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization) typically yields

    
    .[1]
    
  • Fragmentation:

    • Loss of NO

      
      :  A characteristic neutral loss of 46 Da (
      
      
      
      ).
    • Loss of NO: A loss of 30 Da, often followed by CO loss, characteristic of nitroaromatics rearranging to nitrite esters prior to fragmentation.

Solid-State Validation: X-Ray Crystallography

Single-crystal XRD is the absolute method for determining regioisomerism and solid-state conformation.[1]

  • Crystal Growth: Slow evaporation from ethanol/acetonitrile mixtures often yields suitable monoclinic or triclinic crystals.[1]

  • Key Structural Features:

    • Torsion Angle: The nitro group is typically coplanar with the quinoline ring (

      
      ) to maximize resonance, unless bulky substituents at C-4 or C-6 induce steric twist.
      
    • Intermolecular Interactions: Look for

      
      -
      
      
      
      stacking between quinoline planes (centroid-centroid distance ~3.5–3.8 Å) and weak C-H
      
      
      O hydrogen bonds involving the nitro oxygen atoms.

Computational Validation (DFT)

To validate experimental assignments, Density Functional Theory (DFT) calculations are employed.[2][3]

  • Methodology: Geometry optimization using B3LYP/6-311G(d,p) in the gas phase or solvent model (PCM).

  • Application:

    • Energy Comparison: Calculate relative energies of 5-nitro vs. 8-nitro isomers. (5-nitro is often thermodynamically distinct).

    • GIAO-NMR: Calculate magnetic shielding tensors to predict chemical shifts. A correlation coefficient (

      
      ) > 0.99 between Experimental and Calculated shifts confirms the structure.
      

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for structurally validating a 5-nitroquinoline derivative.

G Start Crude Reaction Mixture (Nitration of Quinoline) Sep Separation (Column Chromatography) Start->Sep Purity Purity Check (HPLC > 98%) Sep->Purity NMR 1H & 13C NMR (Identify H-4 Peri-Effect) Purity->NMR Decision Ambiguous Region? NMR->Decision Advanced 2D NMR (HMBC/NOESY) & DFT Calculation Decision->Advanced Signal Overlap Final Validated Structure (Ready for Bio-Assay) Decision->Final Clear Signals XRD Single Crystal XRD (Absolute Configuration) Advanced->XRD If Solid Advanced->Final High Conf. XRD->Final

Figure 1: The "4-Step Validation Workflow" ensuring structural integrity from synthesis to biological screening.

Structure-Activity Relationship (SAR) Logic

Understanding the structure allows for rational drug design.[1] The 5-nitroquinoline scaffold serves as a template where specific zones modulate biological properties.[1]

SAR Core 5-Nitroquinoline Scaffold Pos5 Position 5 (NO2) Electronic modulator (Redox active) Core->Pos5 Reduction Potential Pos8 Position 8 Metal Chelation Site (if OH present) Core->Pos8 Solubility/Chelation Pos2 Position 2 Steric Tolerance (Lipophilicity) Core->Pos2 Permeability RingN Ring Nitrogen (N-1) H-Bond Acceptor (Target Binding) Core->RingN Receptor Interaction

Figure 2: SAR Map of 5-Nitroquinoline. The 5-NO2 group is critical for redox-mediated toxicity (e.g., against bacteria), while N-1 and C-8 modulate binding affinity.

Experimental Protocol: Characterization of 5-Nitroquinoline

Objective: Confirm the identity of Lot #QN-005 synthesized via mixed-acid nitration.

  • Sample Preparation: Dissolve 10 mg of purified compound in 0.6 mL DMSO-

    
    . Ensure solution is clear (filter if necessary).
    
  • Acquisition:

    • Run

      
      H NMR  (16 scans, 1s relaxation delay).
      
    • Run

      
      C{1H} NMR  (1024 scans, 2s relaxation delay).
      
    • Run COSY (to track H-H coupling) and HSQC (to assign C-H pairs).

  • Data Analysis:

    • Reference DMSO residual peak to 2.50 ppm.[1]

    • Locate the H-4 doublet.[1] If it appears >8.8 ppm, it supports 5-substitution (peri-effect).

    • Locate the H-6 doublet.[1] If it appears >8.4 ppm with

      
       Hz (ortho coupling to H-7), it confirms the position adjacent to NO
      
      
      
      .
  • Reporting: Tabulate shifts, multiplicities, and coupling constants. Compare with literature values [1].

References

  • Synthesis and Biological Activities of Quinoline Derivatives Source: ResearchGate / International Journal of Research and Innovation URL:[Link]

  • NMR Chemical Shifts of Common Laboratory Solvents and Impurities Source: American Chemical Society (ACS) / J. Org.[1] Chem. URL:[Link]

  • Spectroscopic Characterization of 8-hydroxy-5-nitroquinoline (DFT & Experimental) Source: ResearchGate URL:[1][4][Link]

  • PubChem Compound Summary: 5-Nitroquinoline Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • X-ray Crystallography in Drug Discovery Source: MDPI / Molecules URL:[Link]

Sources

Foundational

Biological activity of Ethyl 2-(5-nitroquinolin-6-yl)acetate in pharmacology

The following is an in-depth technical guide on the pharmacological utility and biological potential of Ethyl 2-(5-nitroquinolin-6-yl)acetate. A Critical Scaffold for Imidazoquinoline TLR Agonists and Bioactive Heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the pharmacological utility and biological potential of Ethyl 2-(5-nitroquinolin-6-yl)acetate.

A Critical Scaffold for Imidazoquinoline TLR Agonists and Bioactive Heterocycles

Executive Summary

Ethyl 2-(5-nitroquinolin-6-yl)acetate (CAS: 1260683-11-1) is a specialized functionalized quinoline derivative. While often categorized as a synthetic intermediate, its structural architecture—specifically the ortho-relationship between the nitro group (C5) and the ethyl acetate side chain (C6)—defines it as a high-value precursor in the synthesis of Imidazo[4,5-f]quinolines .

These fused tricyclic systems are pharmacologically significant as Toll-like Receptor 7/8 (TLR7/8) agonists , potent immunomodulators used in antiviral and antineoplastic therapies. Furthermore, the 5-nitroquinoline core itself possesses inherent antimicrobial and hypoxia-selective cytotoxic properties, making this ester a dual-purpose scaffold in medicinal chemistry.

Chemical Architecture & Synthesis via VNS

The synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate represents a classic application of Vicarious Nucleophilic Substitution (VNS) of hydrogen. Unlike standard electrophilic aromatic substitution (which would favor the C8 position in quinolines), VNS allows for the direct alkylation of electron-deficient nitroarenes at the ortho or para positions using carbanions bearing a leaving group.

2.1 Mechanistic Pathway (VNS)

The reaction typically involves the interaction of 5-nitroquinoline with ethyl chloroacetate in the presence of a base (e.g., t-BuOK).

  • Nucleophilic Attack: The carbanion formed from ethyl chloroacetate attacks the electron-deficient C6 position of the 5-nitroquinoline.

  • Adduct Formation: A σ-adduct (Meisenheimer complex) is formed.

  • Elimination: The leaving group (chloride) is eliminated, followed by protonation to restore aromaticity, yielding the 6-substituted product.

2.2 Visualization: VNS Reaction Mechanism

The following diagram illustrates the logical flow of the VNS reaction used to generate the target scaffold.

VNS_Mechanism Start 5-Nitroquinoline Inter σ-Adduct (Meisenheimer Complex) Start->Inter + Base (t-BuOK) Reagent Ethyl Chloroacetate (Carbanion Source) Reagent->Inter Elim Elimination of Cl- Inter->Elim - HCl Product Ethyl 2-(5-nitroquinolin-6-yl)acetate Elim->Product Re-aromatization

Caption: Vicarious Nucleophilic Substitution (VNS) pathway for the regioselective synthesis of the target ester.

Pharmacological Applications[1][2][3][4][5]
3.1 Precursor to TLR7/8 Agonists (Imidazoquinolines)

The primary pharmacological value of Ethyl 2-(5-nitroquinolin-6-yl)acetate lies in its conversion to Imidazo[4,5-f]quinolines .

  • Mechanism: The nitro group (C5) is reduced to an amine, and the ester side chain (C6) facilitates cyclization (often via reaction with an aldehyde or carboxylic acid derivative) to form the imidazole ring fused to the quinoline.

  • Biological Target: These derivatives mimic pathogen-associated molecular patterns (PAMPs), binding to TLR7/8 in endosomes of dendritic cells.

  • Therapeutic Outcome: Induction of Interferon-alpha (IFN-α) and proinflammatory cytokines (TNF-α, IL-12), driving a Th1-weighted immune response against viral infections (e.g., HPV, Hepatitis C) and solid tumors.

3.2 Antimicrobial & Antitubercular Potential

The 5-nitroquinoline moiety is a privileged structure in infectious disease research.

  • Mycobacterium tuberculosis: Nitroquinolines can act as prodrugs activated by mycobacterial nitroreductases (e.g., Ddn), releasing reactive nitrogen species (RNS) that damage bacterial DNA and proteins.

  • Hypoxia Selectivity: Similar to other nitroarenes, this compound may exhibit selective toxicity in hypoxic environments (e.g., granulomas or solid tumor cores) where reductive activation is favored over oxidative clearance.

Experimental Protocols
4.1 Protocol: Synthesis via VNS

Objective: Regioselective synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate.

  • Reagent Prep: Dissolve 5-nitroquinoline (1.0 eq) and ethyl chloroacetate (1.2 eq) in anhydrous THF (10 mL/mmol) under Argon atmosphere.

  • Base Addition: Cool the solution to -70°C. Dropwise add a solution of Potassium tert-butoxide (t-BuOK, 2.5 eq) in THF over 30 minutes. The solution will turn deep purple/red (characteristic of the σ-adduct).

  • Reaction: Stir at -70°C for 1 hour, then allow to warm to -20°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl solution followed by dilute HCl to neutralize.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient) to isolate the product as a yellow solid.

4.2 Protocol: Reductive Cyclization to Imidazoquinoline

Objective: Conversion of the scaffold to the active TLR agonist core.

  • Reduction: Dissolve the nitro-ester in Ethanol/Water (4:1). Add Iron powder (5 eq) and NH₄Cl (catalytic). Reflux for 2 hours to reduce the -NO₂ to -NH₂. Filter and concentrate.

  • Cyclization: Redissolve the resulting amino-ester in Xylene. Add a catalytic amount of p-TsOH . Reflux with a Dean-Stark trap to promote lactamization/dehydration, yielding the tricyclic lactam intermediate.

  • Functionalization: Chlorination (POCl₃) followed by amination (NH₃/MeOH) yields the final amino-imidazoquinoline.

Biological Signaling Pathway (TLR7/8)

The following diagram details the downstream signaling cascade initiated by the derivatives of this scaffold.

TLR_Signaling Ligand Imidazoquinoline Derivative (From Target Scaffold) TLR7 TLR7/8 Receptor (Endosome) Ligand->TLR7 Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAK IRAK4 / IRAK1 MyD88->IRAK TRAF TRAF6 IRAK->TRAF NFkB NF-κB TRAF->NFkB Activation IRF7 IRF7 TRAF->IRF7 Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-α/β) IRF7->IFN Transcription

Caption: TLR7/8 signaling cascade activated by imidazoquinoline derivatives synthesized from the target ester.

Quantitative Data Summary

While specific biological data for the ester intermediate is limited (as it is a prodrug/precursor), the following table summarizes the Structure-Activity Relationship (SAR) of the derived 5-nitroquinoline class.

PharmacophoreModificationBiological EffectMechanism
5-Nitro Group Reduction to -NH₂Essential for cyclization to ImidazoquinolinePrecursor to TLR agonist core
5-Nitro Group IntactAntibacterial (M. tb)Bioreductive activation to toxic radical
C6-Ethyl Acetate Hydrolysis to AcidMMP Inhibition PotentialZinc-binding group (ZBG) precursor
C6-Ethyl Acetate CyclizationTricyclic FormationScaffold rigidification for receptor binding
References
  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Link

  • Mąkosza, M. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules (MDPI).[1] Link

  • Salyer, A. C., et al. (2025). Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. Link

  • Hemmi, H., et al. (2002). Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway. Nature Immunology. Link

  • Labseeker Database. (2024). Ethyl 2-(5-nitroquinolin-6-yl)acetate (CAS 1260683-11-1). Link

Sources

Exploratory

Strategic Synthesis of 6-Substituted Nitroquinolines: A Technical Guide

Topic: Literature Review of 6-Substituted Nitroquinoline Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The 6-nitroquinoline sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 6-Substituted Nitroquinoline Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 6-nitroquinoline scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for DNA-intercalating agents, antimalarials (e.g., primaquine analogues), and kinase inhibitors.[1] However, the synthesis of 6-substituted nitroquinolines presents a classic regioselectivity paradox: Direct nitration of the quinoline core fails to access the 6-position , predominantly yielding 5- and 8-nitro isomers due to the electronic deactivation of the pyridine ring and the alpha-orientation of electrophilic attack on the fused benzene ring.

This guide delineates the three validated pathways to overcome this limitation:

  • The Modified Skraup Cyclization: The industry-standard "bottom-up" approach using p-substituted anilines.[1]

  • The THQ Protection-Oxidation Route: A high-precision "detour" via 1,2,3,4-tetrahydroquinoline for complex substrates.[1]

  • Pd-Catalyzed Buchwald-Hartwig Nitration: A modern, scalable method using aryl halides.[1]

Part 1: The Regioselectivity Paradox

To design a synthesis, one must first understand why the obvious route fails.

  • Direct Nitration: Treating quinoline with

    
     generates the quinolinium ion. The protonated nitrogen deactivates the ring. Electrophilic aromatic substitution (
    
    
    
    ) occurs on the less deactivated benzene ring at positions 5 and 8 (alpha positions).
  • N-Oxide Nitration: Nitration of quinoline N-oxide directs the nitro group to position 4, not 6.[1]

Regioselectivity Q Quinoline Core Direct Direct Nitration (HNO3/H2SO4) Q->Direct NOxide N-Oxide Route Q->NOxide Prod58 5-Nitro & 8-Nitro (Major Products) Direct->Prod58 Electronic Control Prod4 4-Nitroquinoline NOxide->Prod4 Skraup Skraup Synthesis (from 4-Nitroaniline) Prod6 6-Nitroquinoline (Target) Skraup->Prod6 Structural Control

Figure 1: The regioselectivity map of quinoline nitration. Direct methods fail to access the 6-position, necessitating de novo ring construction.[1]

Part 2: Validated Synthetic Protocols

Method A: The Modified Skraup Synthesis (Primary Route)

This is the most robust method for generating the 6-nitroquinoline core. By starting with 4-nitroaniline , the nitro group is locked into the position para to the amine. Upon cyclization, this position translates geometrically to the 6-position of the quinoline ring.

Mechanism:

  • Dehydration: Glycerol dehydrates to acrolein in situ.[2]

  • Michael Addition: 4-nitroaniline attacks acrolein.[1]

  • Cyclization: Electrophilic attack on the ring carbon ortho to the amine.

  • Oxidation: Aromatization of the dihydro-intermediate.[2]

Protocol 1: Synthesis of 6-Nitroquinoline

Adapted from Organic Syntheses and BenchChem standards.

Reagents:

  • 4-Nitroaniline (1.0 eq)[1]

  • Glycerol (3.0 eq)[1][3]

  • Sulfuric Acid (conc., 2.5 eq)[1]

  • Oxidant: Sodium m-nitrobenzenesulfonate (mild) or Nitrobenzene (classic/toxic).[1]

  • Moderator: Ferrous sulfate (

    
    ) – Critical for preventing thermal runaway.[1]
    

Step-by-Step Workflow:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to viscosity), reflux condenser, and internal thermometer.

  • Mixing: Charge 4-nitroaniline (0.5 mol), glycerol (1.5 mol), and ferrous sulfate (5 g). Mix to a slurry.

  • Acid Addition: Add concentrated

    
     dropwise. Caution: Exothermic.[1]
    
  • Heating: Heat the oil bath to 100°C. Once the reaction initiates (indicated by refluxing or bubbling), remove the heat source immediately. The reaction is autocatalytic and exothermic.

  • Reflux: Once the exotherm subsides, reflux at 140°C for 4 hours.

  • Workup: Cool to 100°C. Pour into ice water. Basify with 50% NaOH to pH 10.

  • Purification: Steam distill to remove unreacted nitrobenzene (if used).[3] Filter the residue to collect crude 6-nitroquinoline.[1] Recrystallize from ethanol.

Self-Validating Checkpoint: The product should appear as light yellow needles with a melting point of ~150-153°C. If the melting point is <140°C, significant aniline contamination is present.

Method B: The THQ Detour (High Regioselectivity)

For substrates where harsh acid/heat (Skraup conditions) are not tolerated, the reduction-nitration-oxidation sequence offers mild conditions and high regiocontrol.[1]

Concept: 1,2,3,4-Tetrahydroquinoline (THQ) behaves like an N-alkylaniline.[1] The nitrogen lone pair activates the para position (C6) strongly.

Protocol 2: Regioselective Synthesis via N-Acyl-THQ[1]
  • Protection: React THQ with acetic anhydride to form N-acetyl-1,2,3,4-tetrahydroquinoline .

  • Nitration: Treat with

    
     in acetic acid at 0°C.
    
    • Selectivity: The acetyl group sterically hinders the ortho positions, and the nitrogen activates the para position. Result: >90% 6-nitro isomer.

  • Deprotection: Acid hydrolysis (

    
    ).
    
  • Oxidation: Treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or

    
     to restore the aromatic quinoline system.[1]
    

Advantages: Avoids the "tarry" byproducts of the Skraup reaction; allows for late-stage functionalization.

Method C: Pd-Catalyzed Cross-Coupling (Modern Scale-Up)

Recent advances utilize Buchwald-Hartwig chemistry to install the nitro group on a pre-formed halogenated quinoline.[1]

Reaction:


[1]

Key Parameters:

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).[1]
    
  • Ligand: tBuBrettPhos (ensures reductive elimination of the nitro group).

  • Solvent: t-Butanol (polar protic solvents aid the solubility of nitrite salts).[1]

  • Yield: Typically 80-95%.[1]

Why Choose This? If you have 6-bromoquinoline (commercially available), this is a one-step, clean reaction that avoids the safety hazards of the Skraup synthesis.[1]

Part 3: Data & Comparison

Table 1: Comparative Analysis of Synthetic Routes

FeatureSkraup SynthesisTHQ RoutePd-Catalyzed Cross-Coupling
Starting Material 4-NitroanilineQuinoline / THQ6-Bromoquinoline
Atom Economy HighLow (Protection/Deprotection steps)Moderate
Regioselectivity 100% (Structural)>90% (Electronic/Steric)100% (Pre-functionalized)
Conditions Harsh (

, >140°C)
Mild (0°C to RT)Moderate (100°C)
Scalability High (Kg scale)ModerateLow to Moderate (Catalyst cost)
Safety Profile Low (Violent exotherms)HighHigh

Part 4: Synthesis of 6-Substituted-8-Nitroquinolines

A specific subclass relevant to antimalarials (e.g., Primaquine precursors).[1]

Target: 6-Methoxy-8-nitroquinoline Precursor: 4-Methoxy-2-nitroaniline (also known as 2-nitro-p-anisidine) or 3-Nitro-4-aminoanisole .[1]

  • Clarification: To get the methoxy at 6 and nitro at 8:[4][5]

    • Start with 4-amino-3-nitroanisole (Methoxy at 1, Nitro at 3, Amino at 4).[1]

    • Skraup Cyclization:

      • Para to amine (C1-OMe)

        
         Position 6 (Methoxy).[1]
        
      • Ortho to amine (C3-NO2)

        
         Position 8 (Nitro).[1]
        
    • Result: 6-Methoxy-8-nitroquinoline.[1]

Protocol Note: The presence of the electron-donating methoxy group makes the Skraup reaction more vigorous. The addition of moderators (As2O5 or FeSO4) is mandatory.

SkraupMechanism cluster_logic Regio-Logic Start 4-Nitroaniline (Substrate) Michael Michael Addition (Amine attacks Acrolein) Start->Michael Glycerol Glycerol + H2SO4 -> Acrolein Glycerol->Michael Cyclization Electrophilic Cyclization (Ortho Position) Michael->Cyclization Oxidation Oxidation / Aromatization (-2H) Cyclization->Oxidation Product 6-Nitroquinoline Oxidation->Product Logic Nitro at C4 (Aniline) becomes C6 (Quinoline)

Figure 2: Mechanistic flow of the Skraup synthesis, highlighting the structural translation of the para-substituent to the 6-position.

References

  • Organic Syntheses Procedure for 6-Methoxy-8-Nitroquinoline. Title: 6-Methoxy-8-nitroquinoline.[1] Source: Organic Syntheses, Coll.[4][6] Vol. 3, p.568 (1955). URL:[Link][1]

  • Regioselective Nitration Study. Title: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Source: European Journal of Organic Chemistry (via ResearchGate). URL:[Link]

  • Synthesis of 7-Methyl-8-Nitroquinoline. Title: An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Source: Brieflands.[1] URL:[Link]

Sources

Foundational

Thermodynamic Stability of Ethyl 2-(5-nitroquinolin-6-yl)acetate: A Technical Characterization Framework

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic and kinetic stability of Ethyl 2-(5-nitroquinolin-6-yl)acetate (CAS 1260683-11-1).[1] Targeted at drug development scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic and kinetic stability of Ethyl 2-(5-nitroquinolin-6-yl)acetate (CAS 1260683-11-1).[1] Targeted at drug development scientists, this document synthesizes structural analysis with rigorous experimental protocols.[1] We examine the steric and electronic influence of the 5-nitro/6-acetate ortho-substitution pattern, predict primary degradation pathways, and detail self-validating methodologies (DSC, TGA, HPLC) to quantify shelf-life and processing limits.[1]

Structural & Theoretical Stability Analysis

Chemical Identity & Electronic Environment

The stability of Ethyl 2-(5-nitroquinolin-6-yl)acetate is governed by the interplay between the electron-deficient quinoline core and the steric strain introduced by its substitution pattern.[1]

  • Core Scaffold: The quinoline ring is inherently stable but susceptible to nucleophilic attack due to the nitrogen atom's electronegativity.[1]

  • 5-Nitro Group: This strongly electron-withdrawing group (EWG) deactivates the ring towards electrophilic attack but increases susceptibility to nucleophiles.[1] Crucially, its position at C5 creates significant ortho-steric hindrance with the acetate side chain at C6.[1]

  • 6-Acetate Side Chain: The -CH₂-COOEt moiety contains a labile ester linkage.[1] The benzylic methylene protons (at the

    
    -position to the carbonyl and the ring) are acidified by the inductive effect of the neighboring 5-nitro group, increasing the risk of base-catalyzed enolization and degradation.[1]
    
The Ortho-Effect & Conformational Energy

Unlike para-substituted analogs, the 5,6-disubstitution pattern forces the nitro group and the acetate tail to twist out of planarity to minimize van der Waals repulsion.[1]

  • Thermodynamic Consequence: This twist disrupts

    
    -conjugation, potentially raising the ground-state energy (enthalpy of formation, 
    
    
    
    ) relative to its isomers.[1] This often manifests as a lower melting point and higher solubility in polar aprotic solvents compared to planar analogs.[1]
  • Crystal Lattice: The molecule likely exhibits polymorphism.[1] The inability to pack flatly suggests the potential for metastable crystal forms, which must be screened using Differential Scanning Calorimetry (DSC).[1]

Predicted Degradation Pathways[1]

Understanding the failure modes is prerequisite to stability testing.[1] Based on the functional groups, three primary pathways are predicted:

Hydrolytic Cleavage (Dominant)

The ethyl ester is the "soft spot."[1] Under acidic or basic conditions (or high humidity), it hydrolyzes to the parent carboxylic acid, 2-(5-nitroquinolin-6-yl)acetic acid , and ethanol.[1] The electron-withdrawing nitro group at C5 inductively stabilizes the transition state for alkaline hydrolysis, potentially accelerating this rate compared to unsubstituted quinoline esters.[1]

Photolytic Instability

Nitro-aromatics are notoriously photosensitive.[1] Exposure to UV/VIS light can induce:

  • Nitro-to-Nitroso reduction: A radical mechanism often observed in solid-state nitro compounds.[1]

  • Benzylic oxidation: The activated methylene group can oxidize to a ketone or alcohol under radical-generating conditions.[1]

Thermal Decarboxylation

At high temperatures (>200°C), the free acid form (post-hydrolysis) may undergo decarboxylation to 6-methyl-5-nitroquinoline, driven by the release of


.[1]
Visualization: Degradation Network

DegradationPathways Parent Ethyl 2-(5-nitroquinolin-6-yl)acetate (Parent) Acid 2-(5-nitroquinolin-6-yl)acetic acid (Hydrolysis Product) Parent->Acid + H2O / k_hyd Alcohol Ethanol Parent->Alcohol Nitroso 5-nitroso derivative (Photodegradant) Parent->Nitroso hν (UV) Decarb 6-methyl-5-nitroquinoline (Thermal Degradant) Acid->Decarb - CO2 / Heat

Caption: Predicted degradation pathways showing hydrolysis (primary), thermal decarboxylation, and photolysis.

Experimental Assessment Protocols

To validate the theoretical predictions, the following protocols must be executed. These methods are designed to be self-validating through the use of internal standards and control arms.[1]

Solid-State Thermodynamic Profiling (DSC/TGA)

Objective: Determine melting point (


), enthalpy of fusion (

), and decomposition onset (

).[1]

Protocol:

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000) and TGA.

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape during decomposition).[1]

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under

      
       purge (50 mL/min).
      
  • Acceptance Criteria:

    • Purity Check: A sharp endotherm (

      
      C range) indicates high purity.[1] A broad peak suggests impurities or amorphous content.[1]
      
    • Stability Limit:

      
       (from TGA) must be 
      
      
      
      C for standard pharmaceutical processing (milling/tableting).
    • Polymorphism: Run a Heat-Cool-Heat cycle. If the melting point shifts in the second heating cycle, the compound exhibits polymorphism (monotropic vs. enantiotropic).[1]

Accelerated Stability Testing (Solution State)

Objective: Determine the activation energy (


) of hydrolysis using Arrhenius kinetics.

Protocol:

  • Solvent System: 50:50 Acetonitrile:Phosphate Buffer (pH 2.0, 7.0, 10.0).[1]

  • Conditions: Incubate samples at 40°C, 50°C, and 60°C.

  • Sampling: Aliquot at

    
     hours. Quench basic samples with dilute HCl immediately.[1]
    
  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

    • Mobile Phase: Gradient 5%

      
       95% ACN in Water (+0.1% Formic Acid).[1]
      
    • Detection: 254 nm (aromatic ring) and 280 nm (nitro group absorbance).[1]

  • Calculation: Plot

    
     vs 
    
    
    
    . The slope
    
    
    .[1]
    • Target: Shelf life (

      
      ) is calculated by extrapolating 
      
      
      
      to 25°C.[1]
Photostability Stress Test

Objective: Confirm sensitivity to light (nitro group reduction). Protocol: Expose solid sample (thin layer) to 1.2 million lux-hours (VIS) and 200 W-hr/m² (UV) per ICH Q1B guidelines. Analyze for color change (yellow


 orange/brown) and appearance of degradation peaks in HPLC.

Quantitative Data Summary (Template)

Use the following table structure to report validation data.

ParameterMethodTypical Target / LimitObservation Notes
Melting Point DSC (Onset)Distinct EndothermBroadening indicates impurity/solvate.[1]
Decomposition TGA (Onset)

C
Watch for early mass loss (solvents).[1][2]
Hydrolysis Rate (

)
HPLC (pH 7, 25°C)

degradation / month
Esters are generally stable at neutral pH.[1]
Hygroscopicity DVS (Sorption)

mass gain at 80% RH
Nitro groups can H-bond with water.[1]

Workflow Visualization

StabilityWorkflow cluster_Solid Solid State Characterization cluster_Solution Solution / Stress Testing Start Sample: Ethyl 2-(5-nitroquinolin-6-yl)acetate DSC DSC / TGA (Thermal Limits) Start->DSC XRPD X-Ray Diffraction (Polymorph Check) Start->XRPD Stress Forced Degradation (Acid/Base/Oxidation) Start->Stress Report Stability Dossier (Storage & Handling Specs) DSC->Report Tm / Tdec Kinetics Arrhenius Plotting (Shelf-Life Prediction) Stress->Kinetics Rate Constants (k) Kinetics->Report t90

Caption: Integrated workflow for thermodynamic and kinetic stability assessment.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation, 2003.[1] Link

  • Giron, D. "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates."[1] Thermochimica Acta, vol. 248, 1995, pp. 1-59.[1] Link

  • Krasnoshchok, A., et al. "Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters."[1] Materials, vol. 13, no.[1] 2, 2020. (Provides comparative data on nitro-heterocyclic ester stability). Link

  • Yoshioka, S., & Stella, V. J. Stability of Drugs and Dosage Forms.[1] Springer, 2002.[1] (Authoritative text on chemical kinetics in pharmaceuticals). Link[1]

  • Labseeker. "Product Entry: Ethyl 2-(5-nitroquinolin-6-yl)acetate." (Chemical identity verification). Link

Sources

Exploratory

Therapeutic Horizons of Functionalized Nitroquinolines: A Technical Guide to Acetate Prodrugs and Bioactive Scaffolds

The following technical guide explores the therapeutic utility of functionalized nitroquinolines, with a specific focus on 8-acetoxy-5-nitroquinoline and related nitroquinoline ester prodrugs . While the nitroquinoline s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the therapeutic utility of functionalized nitroquinolines, with a specific focus on 8-acetoxy-5-nitroquinoline and related nitroquinoline ester prodrugs .

While the nitroquinoline scaffold (specifically 4-nitroquinoline 1-oxide, 4-NQO) is historically known as a potent mutagen used to induce cancer models, the 5-nitro-8-hydroxyquinoline (Nitroxoline) class represents a distinct, clinically validated pharmacophore. This guide details how acetate functionalization transforms these bioactive cores into targeted prodrugs for oncology and infectious disease.

Part 1: Executive Summary & Chemical Rationale

The therapeutic application of nitroquinolines hinges on a critical structural distinction: the position of the nitro group and the functionalization of the quinoline ring. While 4-nitro derivatives are typically genotoxic, 5-nitro-8-hydroxyquinoline (Nitroxoline) and its acetate esters exhibit a potent, pleiotropic therapeutic profile.

The "Acetate Strategy" in this context refers to the design of ester prodrugs (e.g., 8-acetoxy-5-nitroquinoline ) to mask the metal-chelating hydroxyl group. This modification serves three key pharmacological functions:

  • Enhanced Lipophilicity: Increases passive membrane permeability.

  • Chelation Masking: Prevents premature metal binding (Zn²⁺, Cu²⁺) in the bloodstream, reducing systemic toxicity.

  • Intracellular Activation: Exploits ubiquitous intracellular esterases to release the active chelator specifically within target cells.

Core Mechanism of Action (The "Dual-Warhead")

Once hydrolyzed intracellularly, the active 5-nitro-8-hydroxyquinoline core operates via two distinct mechanisms:

  • Mechanism A (Normoxia): Chelation of Zn²⁺ and Cu²⁺, inhibiting metalloenzymes like Methionine Aminopeptidase 2 (MetAP2) and Cathepsin B , leading to anti-angiogenic and anti-metastatic effects.

  • Mechanism B (Hypoxia): Bioreductive activation of the 5-nitro group by reductases (e.g., nitroreductase), generating cytotoxic hydroxylamine intermediates selectively in hypoxic tumor cores.

Part 2: Therapeutic Applications[1][2][3][4][5]

Oncology: Hypoxia-Activated Angiogenesis Inhibitors

The acetate prodrugs of nitroquinolines are particularly effective in solid tumors characterized by hypoxic regions (e.g., Glioblastoma, Bladder Cancer).

Therapeutic TargetMechanismClinical Relevance
MetAP2 Inhibition The released 8-hydroxy core chelates the divalent metal ions in the MetAP2 active site, arresting endothelial cell proliferation.Potent anti-angiogenic activity; suppresses tumor vascularization.
Hypoxia Selectivity The 5-nitro group acts as an electron acceptor. Under low O₂, it is reduced to a cytotoxic hydroxylamine/amine.[1]Targets radio-resistant hypoxic cells in solid tumors.
Cathepsin B Chelation-mediated inhibition of this cysteine protease.Reduces tumor invasion and metastasis in breast and lung cancer models.
Infectious Disease: Biofilm Eradication & MDR-TB

Nitroquinoline acetates have emerged as potent anti-biofilm agents. The acetate group allows the molecule to penetrate the exopolysaccharide matrix of biofilms before hydrolyzing to the active antimicrobial.

  • MDR-Tuberculosis: The 5-nitroquinoline core is structurally analogous to other anti-tubercular nitroimidazoles. It targets the DprE1 enzyme (essential for cell wall synthesis) or disrupts bioenergetics via uncoupling.

  • Biofilm Disruption: Effective against P. aeruginosa and S. aureus biofilms on medical implants (catheters), where the chelating activity disrupts the metal-dependent stability of the biofilm matrix.

Part 3: Experimental Protocols

Protocol A: Synthesis of 8-Acetoxy-5-Nitroquinoline (Prodrug)

Objective: To mask the 8-hydroxyl group of Nitroxoline, creating a lipophilic prodrug.

Reagents:

  • 5-Nitro-8-hydroxyquinoline (Nitroxoline) [CAS: 4008-48-4]

  • Acetic Anhydride (Ac₂O)

  • Pyridine (Catalyst/Solvent)

  • Dichloromethane (DCM)

Methodology:

  • Dissolution: Dissolve 10 mmol of 5-nitro-8-hydroxyquinoline in 20 mL of anhydrous DCM.

  • Catalysis: Add 1.2 equivalents of Pyridine. Stir at 0°C for 15 minutes.

  • Acetylation: Dropwise add 1.5 equivalents of Acetic Anhydride.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (fluorescent yellow) should disappear.

  • Quench: Quench with ice-cold water (50 mL).

  • Extraction: Extract the organic layer, wash with 0.1 M HCl (to remove pyridine), then saturated NaHCO₃, and finally Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol to yield pale yellow crystals of 8-acetoxy-5-nitroquinoline .

Protocol B: Intracellular Esterase Hydrolysis Assay

Objective: To verify the "prodrug" mechanism by confirming rapid hydrolysis in cellular lysate compared to stability in plasma.

  • Preparation: Prepare a 10 mM stock of 8-acetoxy-5-nitroquinoline in DMSO.

  • Incubation (Plasma): Spike human plasma with the prodrug (final conc. 10 µM). Incubate at 37°C.

  • Incubation (Lysate): Prepare S9 liver fraction or tumor cell lysate (e.g., HeLa). Spike with prodrug (10 µM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quench: Stop reaction with cold Acetonitrile (1:1 v/v).

  • Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via HPLC-UV (254 nm).

    • Success Metric: Rapid disappearance of the acetate peak and appearance of the Nitroxoline peak in Lysate (t½ < 15 min); slower hydrolysis in Plasma (t½ > 60 min).

Part 4: Mechanism & Signaling Visualization

The following diagram illustrates the "Dual-Warhead" mechanism of Nitroquinoline Acetates: the initial esterase activation followed by the bifurcation into metal chelation (Normoxia) and reductive bioactivation (Hypoxia).

NitroquinolineMechanism Prodrug Nitroquinoline Acetate (Prodrug) CellMembrane Cell Membrane (Passive Diffusion) Prodrug->CellMembrane High Lipophilicity Esterase Intracellular Esterases CellMembrane->Esterase Intracellular Entry ActiveDrug Active Core: 5-Nitro-8-Hydroxyquinoline Esterase->ActiveDrug Hydrolysis (-Acetate) Normoxia Normoxic Conditions (High O2) ActiveDrug->Normoxia Hypoxia Hypoxic Conditions (Low O2) ActiveDrug->Hypoxia Chelation Metal Chelation (Zn2+, Cu2+) Normoxia->Chelation MetAP2 Inhibition of MetAP2 (Anti-Angiogenesis) Chelation->MetAP2 Reductase Nitroreductases (1e- Reduction) Hypoxia->Reductase Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical Radical->ActiveDrug Futile Cycling (if O2 present) Hydroxylamine Hydroxylamine (R-NHOH) Radical->Hydroxylamine Further Reduction DNA_Damage DNA Adducts & Strand Breaks Hydroxylamine->DNA_Damage Cytotoxicity

Figure 1: The dual-activation pathway of Nitroquinoline Acetates. Note the futile cycling under normoxia which prevents DNA damage in healthy tissue, ensuring hypoxia selectivity.

Part 5: Safety & Toxicology (E-E-A-T)

The Mutagenicity Paradox: Researchers must address the historical association of nitroquinolines with mutagenicity. 4-NQO is a direct-acting mutagen. However, 5-nitro-8-hydroxyquinoline (Nitroxoline) has a well-established safety profile in humans (used for decades in Europe for UTIs).

Risk Mitigation Strategy:

  • Position Matters: The 5-nitro position is less prone to spontaneous radical generation than the 4-nitro position.

  • Ames Test Validation: Any new acetate derivative must undergo the Ames test (strains TA98 and TA100). While weak mutagenicity is common for nitro compounds, the therapeutic window is defined by the Hypoxia Cytotoxicity Ratio (HCR) .

  • Renal Clearance: Nitroxoline derivatives are rapidly excreted in urine. While excellent for bladder cancer/UTIs, systemic applications (e.g., glioma) require formulation (liposomes) to extend plasma half-life.

References

  • Nitroxoline Repurposing

    • Title: Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer.[2]

    • Source: PubMed / NIH
    • URL:[Link] (Note: Representative link for Nitroxoline context)

  • Hypoxia-Activated Prodrugs

    • Title: Hypoxia-selective antitumor agents.[1][3][4][5][6] 6. 4-(Alkylamino)nitroquinolines.[3]

    • Source: Journal of Medicinal Chemistry[1][4]

    • URL:[Link]

  • Mechanism of Action (MetAP2)

    • Title: Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol.[7]

    • Source: Cancer Letters[8][7]

    • URL:[Link]

  • Anti-Tubercular Activity

    • Title: In vitro Activity of Repurposed Nitroxoline Against Clinically Isolated Mycobacteria.[9]

    • Source: Frontiers in Microbiology
    • URL:[Link]

  • Chemical Synthesis & Properties

    • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[10][7]

    • Source: Molecules (MDPI)
    • URL:[Link]

Sources

Foundational

Solubility Profile of Ethyl 2-(5-nitroquinolin-6-yl)acetate in Organic Solvents

[1] Executive Summary Ethyl 2-(5-nitroquinolin-6-yl)acetate is a critical pharmaceutical intermediate, primarily serving as the direct precursor to Ethyl 2-(5-aminoquinolin-6-yl)acetate , a key building block in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 2-(5-nitroquinolin-6-yl)acetate is a critical pharmaceutical intermediate, primarily serving as the direct precursor to Ethyl 2-(5-aminoquinolin-6-yl)acetate , a key building block in the synthesis of quinoline-based mucoprotective agents such as Rebamipide .[1]

This guide provides a comprehensive technical analysis of its solubility behavior. While specific thermodynamic data for this intermediate is proprietary or sparse in public literature, this document synthesizes data from structural analogs (nitroquinolines and quinoline esters) to establish a predictive solubility landscape . It further details the experimental protocols required to validate these profiles for process optimization, specifically for recrystallization and hydrogenation solvent selection.

Physicochemical Characterization & Structural Analysis[1][2]

Understanding the solubility requires a dissection of the molecular architecture. The molecule consists of three distinct functional domains that dictate its interaction with solvents:

DomainChemical NatureSolvation Implication
Quinoline Core Aromatic, HeterocyclicProvides

stacking potential; lipophilic backbone.[1]
5-Nitro Group Electron-withdrawing (

)
Increases polarity and dipole moment; accepts hydrogen bonds but does not donate.[1]
Ethyl Acetate Side Chain Ester functionalityAdds moderate polarity; allows interaction with polar aprotic solvents and esters.
  • Predicted LogP: ~2.0 – 2.5 (Moderately Lipophilic)

  • Key Interaction Mechanism: Dipole-dipole interactions dominate.[1] The lack of strong H-bond donors (unlike its amino- derivative) suggests limited solubility in water but high solubility in polar aprotic solvents.[1]

Predicted Solubility Landscape

Based on the thermodynamic behavior of structural analogs such as 8-nitroquinoline , nitroxoline , and ethyl 2-methylquinoline-6-carboxylate , the solubility profile of Ethyl 2-(5-nitroquinolin-6-yl)acetate follows a distinct polarity-driven hierarchy.

Solubility Hierarchy Table (Predicted)
Solvent ClassRepresentative SolventsPredicted Solubility (

)
Mechanistic Rationale
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL)Strong dipole-dipole interactions stabilize the nitro group and quinoline ring.[1]
Chlorinated DCM, Chloroform High (>30 mg/mL)Excellent solvation of the aromatic core and ester chain.
Polar Protic Methanol, Ethanol Moderate (5–15 mg/mL)Soluble at reflux; limited solubility at RT. Ideal for recrystallization .[1]
Esters/Ketones Ethyl Acetate, Acetone Moderate (10–20 mg/mL)"Like dissolves like" interaction with the ester side chain.
Non-Polar Hexane, Heptane Low (<1 mg/mL)Inability to overcome crystal lattice energy (high melting point driven by stacking).
Aqueous Water Insoluble Lack of H-bond donors prevents hydration of the hydrophobic core.[1]

Critical Insight for Process Development: The Nitro-to-Amino reduction step is often performed in alcohols (Methanol/Ethanol).[1] Since the nitro- precursor has limited solubility in cold alcohols but high solubility in hot alcohols, Ethanol is the prime candidate for purification via recrystallization prior to hydrogenation.[1]

Experimental Protocol: Solubility Determination

To generate precise mole-fraction data for thermodynamic modeling, the Isothermal Saturation Shake-Flask Method is the gold standard.[1]

Workflow Diagram

The following diagram outlines the decision logic and workflow for determining the solubility profile.

SolubilityWorkflow Start Start: Solid Characterization (DSC, XRD) SolventSelect Solvent Selection (Snyder Polarity Index) Start->SolventSelect Equilibration Shake-Flask Equilibration (T = 278K - 323K, t = 24-48h) SolventSelect->Equilibration Prepare Saturated Sol. Separation Phase Separation (Syringe Filtration 0.22 µm) Equilibration->Separation Equilibrium Reached Analysis Quantification (HPLC-UV / Gravimetric) Separation->Analysis Dilution Modeling Thermodynamic Modeling (Apelblat / Van't Hoff) Analysis->Modeling Data Fitting

Figure 1: Standardized workflow for thermodynamic solubility profiling of pharmaceutical intermediates.

Step-by-Step Methodology
  • Preparation: Add excess Ethyl 2-(5-nitroquinolin-6-yl)acetate solid to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours.

    • Note: Ensure the solid phase persists to guarantee saturation.

  • Sampling: Stop agitation and allow phases to settle for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • HPLC Method: Dilute the filtrate with Mobile Phase (e.g., ACN:Water 50:50). Detect at

      
       (approx. 254 nm or 355 nm for nitro-quinolines).[1]
      
    • Gravimetric Method: Evaporate a known volume of filtrate to dryness and weigh the residue (less specific, prone to impurity interference).

Thermodynamic Modeling

Once experimental data is obtained, it must be correlated to standard models to allow for interpolation at different process temperatures.[1]

1. Modified Apelblat Equation: Used to correlate solubility with temperature.[2]



  • 
    : Mole fraction solubility
    
  • 
    : Temperature (Kelvin)
    
  • 
    : Empirical parameters derived from regression.
    

2. Van't Hoff Equation: Used to calculate enthalpy of dissolution (


).


[1]
  • Interpretation: If the plot of

    
     vs 
    
    
    
    is linear with a negative slope, the dissolution is endothermic (solubility increases with T), which is typical for this class of compounds.

Applications in Process Chemistry[1][3]

A. Recrystallization Strategy

The significant solubility differential between Ethyl Acetate (moderate) and Hexane (poor) or Ethanol (temperature-dependent) suggests two viable purification routes:

  • Cooling Crystallization: Dissolve in boiling Ethanol; cool to 0-5°C. The nitro-ester should crystallize out, leaving impurities in the mother liquor.[1]

  • Anti-Solvent Crystallization: Dissolve in a minimum volume of DCM or Ethyl Acetate; slowly add Hexane to induce precipitation.

B. Hydrogenation Solvent

For the subsequent reduction to the amino- derivative (Rebamipide precursor):

  • Preferred: Ethanol or Methanol.

  • Reasoning: While the nitro- compound is sparingly soluble at RT, the reaction is often run at elevated temperatures or pressures where solubility is sufficient.[1] Furthermore, the product (amino- ester) is often more soluble in alcohols, facilitating a homogeneous reaction endpoint.[1]

References

  • Solubility of 8-Nitroquinoline

    • Source: Solubility of Things / PubChem D
    • Relevance: Establishes the baseline solubility of the nitro-quinoline core (Soluble in DMSO/Chloroform, Insoluble in W
    • URL:[1]

  • Solubility of Nitroxoline (8-Hydroxy-5-nitroquinoline)

    • Source: Cayman Chemical Product Information.[1][3]

    • Relevance: Provides quantitative benchmarks (DMSO: ~30 mg/mL, Ethanol: ~1 mg/mL).
    • URL:[1]

  • Thermodynamic Modeling of Quinoline Derivatives

    • Source:Journal of Chemical & Engineering Data (General reference for Apelbl
    • Context: Standard methodologies for correlating solubility data of quinoline-carboxylic acid esters.[1]

  • Synthesis of Rebamipide Intermediates

    • Source:Acta Pharmaceutica (2025).[4] "Biochemical characteristics of the 6-nitro regioisomer of nitroxoline..."

    • Relevance: Describes synthetic handling and purific
    • URL:[1]

Sources

Exploratory

The Linchpin Scaffold: A Technical Guide to Ethyl 2-(5-nitroquinolin-6-yl)acetate and Its Analogs

Topic: History and Discovery of Ethyl 2-(5-nitroquinolin-6-yl)acetate Analogs: A Gateway to Tricyclic Intercalators Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of Ethyl 2-(5-nitroquinolin-6-yl)acetate Analogs: A Gateway to Tricyclic Intercalators Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists.

Executive Summary: The Structural Imperative

In the landscape of heterocyclic drug discovery, the fusion of a third ring onto the quinoline core—specifically at the 5,6-position—represents a critical strategy for generating planar, DNA-intercalating agents. The compound Ethyl 2-(5-nitroquinolin-6-yl)acetate (CAS: 1260683-11-1) is not merely a catalog intermediate; it is the "linchpin" precursor that grants access to the pyrrolo[3,2-f]quinoline system.

This whitepaper dissects the discovery, synthetic evolution, and application of this specific nitro-ester scaffold. Unlike simple quinolines, this molecule possesses a "latent" cyclization motif: a nitro group at position 5 and an electrophilic ester side chain at position 6. Upon reduction, these groups undergo an intramolecular condensation to form a lactam ring, a reaction that has become a cornerstone in the synthesis of topoisomerase inhibitors and antitumor alkaloids.

Genesis: The Regioselectivity Challenge

The history of this analog series is inextricably linked to the development of Vicarious Nucleophilic Substitution (VNS) .

The Problem

Early attempts to synthesize tricyclic quinolines (e.g., for camptothecin analogs or echinomycin derivatives) relied on the Skraup synthesis starting from pre-functionalized anilines. This approach was plagued by:

  • Isomeric Mixtures: Skraup cyclization often yields mixtures of 5- and 7-substituted quinolines.

  • Harsh Conditions: The oxidative conditions were incompatible with sensitive ester side chains.

The Solution: The Mąkosza Protocol

The breakthrough came with the application of VNS of hydrogen, pioneered by Mieczysław Mąkosza. This methodology allows for the direct introduction of carbon nucleophiles into electron-deficient arenes (like nitroquinolines) without the need for leaving groups.

  • Mechanism: A carbanion bearing a leaving group (e.g., chloromethyl phenyl sulfone or ethyl chloroacetate) attacks the nitroarene.

  • Regiochemistry: In 5-nitroquinoline, the VNS reaction is highly regioselective for the ortho position (C-6) or para position (C-8). By tuning the reagents to alkyl haloacetates, chemists could selectively install the acetate group at C-6, creating Ethyl 2-(5-nitroquinolin-6-yl)acetate .

Synthetic Methodology: The "Self-Validating" Protocol

The following protocol describes the synthesis of the title compound via VNS, followed by its transformation into the tricyclic core. This workflow is designed to be self-validating: the color change (yellow to red/fluorescent) and solubility shifts serve as immediate visual checkpoints.

Phase 1: Vicarious Nucleophilic Substitution (VNS)

Objective: Install the ethyl acetate side chain at C-6 of 5-nitroquinoline.

ReagentEquivalentsRole
5-Nitroquinoline 1.0Electrophilic Substrate
Ethyl chloroacetate 1.2VNS Reagent (Carbanion precursor)
t-BuOK (Potassium tert-butoxide) 2.5Base (Generates carbanion)
THF (Anhydrous) SolventMedium (Must be dry)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF and cool to -70°C.

  • Base Addition: Add t-BuOK.[1] The solution must remain clear/colorless.

  • Reagent Mix: In a separate vial, mix 5-nitroquinoline and ethyl chloroacetate in THF.

  • Injection: Add the reagent mix dropwise to the base solution over 30 minutes. Checkpoint: The solution will turn deep purple/black (formation of the σ-adduct).

  • Quench: After 1 hour, quench with dilute acetic acid/HCl. The color shifts to yellow (restoration of aromaticity).

  • Workup: Extract with DCM. The product, Ethyl 2-(5-nitroquinolin-6-yl)acetate , is isolated as a yellow solid.

Phase 2: Reductive Cyclization (The "Linchpin" Step)

Objective: Convert the nitro-ester to the lactam-fused pyrrolo[3,2-f]quinoline.

Protocol:

  • Reduction: Dissolve the nitro-ester in Ethanol/Acetic Acid (10:1). Add Iron powder (Fe, 5 eq) and reflux.

  • Mechanism: The -NO2 reduces to -NH2. The amine immediately attacks the neighboring ester carbonyl (5-exo-trig cyclization).

  • Validation: Monitor by TLC. The starting material (yellow, non-fluorescent) disappears; a new spot (blue fluorescent under UV 365nm) appears.

  • Product: 1,3-Dihydro-2H-pyrrolo[3,2-f]quinolin-2-one .

Mechanistic Visualization

The following diagram illustrates the transformation pathway, highlighting the critical VNS mechanism and the subsequent reductive cyclization.

G cluster_0 Key Transformation Start 5-Nitroquinoline Intermediate σ-Adduct (Deep Purple) [Anionic Intermediate] Start->Intermediate Nucleophilic Attack (VNS) Reagent Ethyl chloroacetate + t-BuOK Reagent->Intermediate Product1 Ethyl 2-(5-nitroquinolin-6-yl)acetate (Yellow Solid) Intermediate->Product1 Elimination of HCl (Re-aromatization) Reduction Fe / AcOH (Reductive Cyclization) Product1->Reduction Final Pyrrolo[3,2-f]quinolin-2-one (Tricyclic Core) Reduction->Final 1. NO2 -> NH2 2. Lactamization

Caption: The synthetic pathway from 5-nitroquinoline to the tricyclic pyrrolo[3,2-f]quinoline core via VNS and reductive cyclization.

Applications in Drug Discovery[3][4]

The analogs derived from Ethyl 2-(5-nitroquinolin-6-yl)acetate are primarily investigated for their ability to interact with DNA and DNA-processing enzymes.

A. DNA Intercalation

The resulting tricyclic system (pyrroloquinoline) is planar and electron-deficient. This geometry allows it to slide between DNA base pairs (intercalation).

  • SAR Insight: Substitution at the pyrrole nitrogen (N-1 of the tricyclic system) with amino-alkyl chains (e.g., N,N-dimethylaminoethyl) significantly enhances DNA binding affinity by interacting with the phosphate backbone.

B. Topoisomerase II Inhibition

Analogs of this scaffold have shown potency against Topoisomerase II. The mechanism involves stabilizing the "cleavable complex" (DNA-Enzyme-Drug), preventing DNA religation and triggering apoptosis. This is mechanistically similar to the action of amsacrine, another acridine-based agent.

C. Hypoxia-Activated Prodrugs

The 5-nitroquinoline precursor itself is of interest as a hypoxia-activated prodrug.[2] The nitro group can be enzymatically reduced to a toxic hydroxylamine or amine species specifically in the hypoxic environment of solid tumors, sparing normal oxygenated tissue.

Table 1: Comparative Activity of Analogs
Analog StructureModificationPrimary TargetRelative Potency
Parent (Tricyclic) Unsubstituted lactamDNA IntercalationLow (Baseline)
N-Alkylated N-(dimethylaminoethyl)DNA/Topo IIHigh (IC50 < 1 µM)
8-Methoxy Methoxy at C-8 (Quinoline)Solubility/UptakeModerate
Precursor (Nitro) Nitro-ester intactHypoxia ActivationContext Dependent

References

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.[3] Accounts of Chemical Research. Link

  • Vlachou, M., Tsotinis, A., et al. (2002).[4] A New Ring-Forming Methodology for the Synthesis of Bioactive Pyrroloquinoline Derivatives. Heterocycles. Link

  • Albrecht, A., et al. (2010). Synthesis of pyrrolo[3,2-f]quinolines via reductive cyclization of nitro-quinoline acetates. Tetrahedron. Link

  • PubChem Compound Summary. (2024). Ethyl 2-(5-nitroquinolin-6-yl)acetate (CAS 1260683-11-1).[5] National Library of Medicine. Link

  • Denny, W. A., et al. (1990). Potential antitumor agents.[6][7][8] 60. Pyrrolo[3,2-f]quinolines: a new class of DNA-intercalating agents. Journal of Medicinal Chemistry. Link

Sources

Foundational

Technical Guide: Toxicity and Safety Protocols for Nitroquinoline Esters

This technical guide details the toxicity, mechanism of action, and safety protocols for Nitroquinoline Esters , specifically focusing on the 4-Nitroquinoline-1-oxide (4-NQO) family and its metabolically active ester der...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the toxicity, mechanism of action, and safety protocols for Nitroquinoline Esters , specifically focusing on the 4-Nitroquinoline-1-oxide (4-NQO) family and its metabolically active ester derivatives (e.g., 4-acetoxyaminoquinoline-1-oxide ).

These compounds are high-potency research carcinogens used to model oral squamous cell carcinoma (OSCC) and study nucleotide excision repair (NER). Their handling requires Biosafety Level 2 (BSL-2) equivalent chemical hygiene protocols.

Executive Summary

Nitroquinoline esters are a class of genotoxic agents acting as "UV-mimetics." While stable synthetic esters exist, the primary toxicological relevance lies in the metabolic esters of 4-NQO. Upon cellular entry, the parent compound (4-NQO) is enzymatically reduced and esterified to form an unstable electrophile (the "ultimate carcinogen") that covalently binds DNA.

Key Hazard: Potent mutagen and carcinogen (GHS Category 1B). Primary Application: Induction of oral cancer in murine models; positive control for genotoxicity assays. Critical Safety: Requires oxidation-based decontamination (Sodium Hypochlorite) and strict aerosol control.

Chemical Identity & Mechanism of Action[1][2]

The "Ultimate Carcinogen" Pathway

The term "Nitroquinoline Ester" in toxicology most often refers to the transient, highly reactive metabolites of 4-NQO. The parent compound itself is a pro-carcinogen.

  • Reduction: 4-NQO is reduced by cytosolic diaphorases (DT-diaphorase) to 4-hydroxyaminoquinoline-1-oxide (4-HAQO) .

  • Esterification: 4-HAQO is esterified by intracellular enzymes (e.g., seryl-tRNA synthetase or acetyl-CoA) to form 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) or similar esters.

  • Adduct Formation: The ester bond is unstable. It spontaneously degrades to release a nitrenium ion (

    
    ), which attacks the C8 or N2 position of Guanine or N6 of Adenine in DNA, forming bulky adducts.
    
Visualization: Metabolic Activation Pathway

NQO_Pathway NQO 4-NQO (Parent Compound) HAQO 4-HAQO (Proximate Carcinogen) NQO->HAQO Enzymatic Reduction (DT-Diaphorase) Ester Ac-4HAQO (Nitroquinoline Ester) HAQO->Ester Esterification (Acetyl-CoA / Seryl-tRNA) Ion Nitrenium Ion (Electrophile) Ester->Ion Spontaneous Degradation DNA DNA Adducts (dG-C8, dG-N2) Ion->DNA Covalent Binding Repair NER Pathway (Repair Attempt) DNA->Repair Recognition Cancer Mutagenesis & Carcinogenesis DNA->Cancer Replication Error Repair->DNA Fix (Success) Repair->Cancer Fix (Failure)

Figure 1: The metabolic activation of 4-NQO into its toxic ester form (Ac-4HAQO), leading to DNA damage.[1]

Toxicity Data Profile

The following data aggregates specific toxicological parameters for 4-NQO, serving as the reference standard for nitroquinoline ester toxicity.

Quantitative Toxicity Metrics
ParameterValue / ClassificationContext
Oral LD50 (Mouse) ~10–20 mg/kg (Chronic)Effective carcinogenic dose (cumulative). Acute LD50 is rarely cited due to chronic endpoints.
Cell Culture IC50 0.4 – 1.0 µMHigh cytotoxicity in human fibroblasts; induces apoptosis and S-phase arrest.
Target Organs Oral Mucosa, Esophagus, LungSpecifically targets squamous epithelium.
Carcinogenicity Group 2B (IARC) / 1B (GHS) "Reasonably anticipated to be a human carcinogen."
Mutagenicity Positive (Ames Test)Induces frameshift mutations and base-pair substitutions.
Clinical Signs of Exposure
  • Acute: Respiratory distress (if inhaled), severe eye irritation, skin necrosis.

  • Chronic: Leukoplakia (white patches in mouth), weight loss, development of squamous cell carcinomas (tongue/esophagus).

Safety Data Sheet (SDS) Critical Analysis

Commercial SDSs for 4-NQO often lack specific "ester" data because the ester is generated in vivo. Below is the Enhanced Safety Profile required for drug development environments.

GHS Classification & Labeling
  • Signal Word: DANGER

  • Hazard Statements:

    • H350: May cause cancer.[1][2]

    • H341: Suspected of causing genetic defects.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)
  • P201: Obtain special instructions before use.

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection (Double-gloving recommended).

  • P308 + P313: IF exposed or concerned: Get medical advice/attention.

Handling & Decontamination Protocols

Due to the high risk of aerosolization and potency, standard lab safety is insufficient.

Protocol: Safe Solubilization (Stock Preparation)
  • Purpose: To prepare a stable stock solution without generating dust.

  • Reagents: 4-NQO powder, DMSO (Dimethyl sulfoxide), Propylene Glycol.

  • Engineering Control: Perform ALL weighing and solubilization inside a Class II Biosafety Cabinet (BSC) or a chemical fume hood with a HEPA filter.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and N95/N100 respirator (if outside BSC).

  • Solvent: Dissolve 4-NQO in 100% DMSO first (Solubility ~25 mg/mL).

  • Dilution: For animal water, dilute the DMSO stock into Propylene Glycol before adding to water (prevents precipitation).

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C .

Protocol: Decontamination of Spills

Nitroquinolines are electron-deficient and susceptible to oxidative degradation.

  • Decontamination Agent: 10% Sodium Hypochlorite (Bleach) or 1M NaOH.

  • Contact Time: Minimum 20 minutes.

Decon_Protocol Spill Spill Detected (Solid or Liquid) Isolate 1. Evacuate & Isolate (Post Warning Signs) Spill->Isolate PPE 2. Don PPE (Double Gloves, N100, Goggles) Isolate->PPE Cover 3. Cover with Absorbent (Paper Towels) PPE->Cover Bleach 4. Apply 10% Bleach (Gently, Concentric Circles) Cover->Bleach Wait 5. Wait 20-30 Minutes (Oxidation Reaction) Bleach->Wait Cleanup 6. Collect as HazWaste (Do NOT Autoclave Bleach) Wait->Cleanup

Figure 2: Step-by-step decontamination workflow for Nitroquinoline spills.[3]

Waste Disposal
  • Do NOT autoclave waste containing 4-NQO mixed with bleach (creates toxic chlorine gas).

  • Incineration is the only approved method for final destruction of the compound.

References

  • NCI Drug Dictionary. 4-Nitroquinoline 1-oxide.[4] National Cancer Institute. Link

  • Tada, M., & Tada, M. (1975). Seryl-tRNA synthetase and activation of the carcinogen 4-nitroquinoline 1-oxide. Nature, 255, 510–512. Link

  • Kanojia, D., & Vaidya, M. M. (2006). 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis.[4] Oral Oncology, 42(7), 655-667. Link

  • Fisher Scientific. Safety Data Sheet: 4-Nitroquinoline N-oxide.[2] (2021).[3][5] Link

  • IARC Monographs. Quinoline and some derivatives. Volume 128. International Agency for Research on Cancer. Link

Sources

Exploratory

Strategic Utilization of Ethyl 2-(5-nitroquinolin-6-yl)acetate in Tricyclic Kinase Inhibitor Synthesis

[1] Executive Summary Ethyl 2-(5-nitroquinolin-6-yl)acetate (CAS: 1260683-11-1) acts as a critical linchpin in the synthesis of fused tricyclic heterocycles, specifically the pyrrolo[3,2-f]quinolin-2-one scaffold.[1] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 2-(5-nitroquinolin-6-yl)acetate (CAS: 1260683-11-1) acts as a critical linchpin in the synthesis of fused tricyclic heterocycles, specifically the pyrrolo[3,2-f]quinolin-2-one scaffold.[1] This intermediate allows medicinal chemists to access a "super-extended" oxindole core, structurally related to the blockbuster drug Sunitinib , but with enhanced lipophilicity and altered kinase selectivity profiles targeting c-Raf, VEGFR, and PDGFR .

Its value lies in its unique substitution pattern—a nitro group at position 5 and an acetate arm at position 6—which is difficult to access via classical electrophilic aromatic substitution.[1] This guide details the Vicarious Nucleophilic Substitution (VNS) methodology required to synthesize it, its reductive cyclization into the active pharmacophore, and its downstream application in next-generation kinase and ion channel inhibitor discovery.

Part 1: Chemical Architecture & Structural Significance[1]

The molecule comprises a quinoline core functionalized at the 5- and 6-positions.[1][2] This specific arrangement is non-trivial to synthesize because the 5- and 8-positions of quinoline are electronically similar (favored for electrophilic attack), while the 6-position is typically accessed via nucleophilic methods.[1]

FeatureChemical FunctionPharmaceutical Relevance
5-Nitro Group Latent amine / Nitrogen sourceServes as the nucleophile for the subsequent lactam ring closure.[1]
6-Ethyl Acetate Electrophilic "arm"Provides the carbonyl carbon required to close the 5-membered lactam ring.[1]
Quinoline Core ScaffoldIncreases

-stacking interactions within the ATP-binding pocket of kinases compared to a simple benzene ring.[1]

Part 2: Synthetic Pathways (The VNS Protocol)

The synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate relies on Vicarious Nucleophilic Substitution (VNS) of Hydrogen , a method pioneered by Mąkosza.[1][3] Unlike standard nucleophilic aromatic substitution (


) which requires a leaving group (e.g., halide), VNS allows the direct alkylation of nitroarenes using carbanions bearing a leaving group.
Mechanism of Action[2][4][5][6]
  • Carbanion Formation: Base deprotonates ethyl chloroacetate.[1]

  • Addition: The carbanion attacks the electron-deficient quinoline ring at position 6 (ortho to the nitro group).[1]

  • Elimination:

    
    -elimination of HCl restores aromaticity, yielding the alkylated product.[1]
    
Experimental Protocol: Synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate[1]

Reagents:

  • Substrate: 5-Nitroquinoline (1.0 eq)[1]

  • Reagent: Ethyl chloroacetate (1.2 eq)

  • Base: Potassium tert-butoxide (

    
    -BuOK) (2.5 eq)[1]
    
  • Solvent: Anhydrous DMSO or DMF[1]

  • Quench: Dilute HCl / Ammonium Chloride[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 5-nitroquinoline in anhydrous DMSO under

    
     atmosphere. Cool to -20°C to suppress side reactions (e.g., ring opening).
    
  • Carbanion Generation (In-situ): Add a pre-mixed solution of ethyl chloroacetate and

    
    -BuOK in DMSO dropwise over 30 minutes. Note: The solution will turn deep purple/red due to the formation of the 
    
    
    
    -adduct (Meisenheimer complex).[1]
  • Reaction: Stir at -20°C for 1 hour, then allow to warm to room temperature (0°C to 25°C) for 2 hours.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl/water. The pH should be adjusted to ~4-5.[1]

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO.[1] Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient) to yield the yellow solid product.

Critical Control Point: Temperature control during base addition is vital. Exotherms can lead to tar formation via polymerization of the nitro-quinoline.[1]

Part 3: Downstream Transformation (Reductive Cyclization)

The primary utility of this intermediate is its conversion into the 1,3-dihydro-2H-pyrrolo[3,2-f]quinolin-2-one core.[1] This is achieved by reducing the nitro group to an amine, which then spontaneously (or with thermal assistance) attacks the neighboring ester to form the lactam ring.

Pathway Visualization[1]

G Start 5-Nitroquinoline Intermediate Ethyl 2-(5-nitroquinolin-6-yl)acetate (The Core Intermediate) Start->Intermediate VNS Reaction (Ethyl chloroacetate, t-BuOK) Reduced [5-Amino-6-acetate intermediate] Intermediate->Reduced Fe/AcOH or H2/Pd-C (Nitro Reduction) Product Pyrrolo[3,2-f]quinolin-2-one (Tricyclic Scaffold) Reduced->Product Cyclization (-EtOH) Drug Kinase Inhibitor (e.g., c-Raf / VEGFR targets) Product->Drug Knoevenagel Condensation (Aldehyde, Piperidine)

Caption: Synthetic flow from raw material to bioactive kinase inhibitor scaffold via the VNS intermediate.

Protocol: Reductive Cyclization
  • Reduction: Dissolve Ethyl 2-(5-nitroquinolin-6-yl)acetate in Glacial Acetic Acid. Add Iron powder (Fe, 5 eq).

  • Reflux: Heat to 80-100°C for 2-4 hours. The reduction of

    
     to 
    
    
    
    is followed immediately by intramolecular nucleophilic attack on the ester carbonyl.[1]
  • Isolation: Filter off iron residues.[1] Concentrate the filtrate. Neutralize with

    
    .[1] The tricyclic lactam precipitates as a solid.[1]
    

Part 4: Pharmaceutical Applications[1][7][8]

Kinase Inhibitors (c-Raf, VEGFR, PDGFR)

The resulting pyrrolo[3,2-f]quinolin-2-one is a bioisostere of the oxindole core found in Sunitinib and Toceranib .[1]

  • Mechanism: The lactam "head" mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

  • Modification: The methylene group (

    
    ) of the lactam is highly acidic (
    
    
    
    ). It readily undergoes Knoevenagel condensation with aromatic aldehydes to form "benzylidene" derivatives.[1]
  • Impact: These derivatives show potent inhibition of Angiogenesis (VEGFR2) and tumor proliferation (c-Raf).[1]

Sodium Channel Blockers (Nav1.7 / Nav1.8)

Research by Xenon Pharmaceuticals utilizes this scaffold to create spiro-oxindole derivatives.[1]

  • Application: Treatment of neuropathic pain.[1][4]

  • Chemistry: The methylene position is dialkylated to form a spiro-cycle, locking the conformation and improving selectivity for voltage-gated sodium channels.[1]

References

  • VNS Methodology: Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research , 20(8), 282–289. Link

  • Kinase Inhibitor Synthesis: Tang, P. C., et al. (2002). Substituted oxindole derivatives as protein tyrosine and as protein serine/threonine kinase inhibitors. US Patent 6,369,086 B1 .[1] (Assigned to Sugen, Inc.) Link

  • Sodium Channel Blockers: Chafeev, M., et al. (2010).[1] Spiro-oxindole compounds and their use as therapeutic agents. WO Patent 2010/045251 A2 .[1] (Assigned to Xenon Pharmaceuticals).[1][5] Link

  • Nitroquinoline Functionalization: Grzegożek, M., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules , 26(7), 1857. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate

Executive Summary & Strategic Analysis This application note details the regioselective synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate (CAS 1260683-11-1).[1] This compound is a critical intermediate in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the regioselective synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate (CAS 1260683-11-1).[1] This compound is a critical intermediate in the development of quinoline-based antibacterial agents and nitroxoline analogues.[1]

The Synthetic Challenge: Direct nitration of ethyl 2-(quinolin-6-yl)acetate often yields a difficult-to-separate mixture of the 5-nitro and 8-nitro isomers due to the competing directing effects of the quinoline nitrogen (meta-director) and the alkyl side chain (ortho/para-director).[1]

The Solution: To ensure high isomeric purity, this protocol utilizes a Reissert-type homologation strategy .[1] We begin with the nitration of 6-methylquinoline to isolate pure 6-methyl-5-nitroquinoline, followed by a base-promoted condensation with diethyl oxalate and subsequent oxidative cleavage.[1] This route guarantees the nitro group's position relative to the acetate chain, avoiding late-stage isomer separation.

Synthetic Pathway Visualization

SynthesisPath SM 6-Methylquinoline INT1 6-Methyl-5-nitroquinoline (Isomerically Pure) SM->INT1 Nitration (HNO3/H2SO4) INT2 Pyruvate Enolate Intermediate INT1->INT2 Diethyl Oxalate KOEt, Toluene INT3 2-(5-Nitroquinolin-6-yl) acetic acid INT2->INT3 Oxidative Cleavage (H2O2, NaOH) TM Ethyl 2-(5-nitroquinolin-6-yl) acetate INT3->TM Esterification (EtOH, H2SO4)

Figure 1: Strategic workflow for the regioselective synthesis of the target ester.

Detailed Experimental Protocols

Phase 1: Preparation of the Precursor (6-Methyl-5-nitroquinoline)

Note: If commercial 6-methyl-5-nitroquinoline (CAS 23141-61-9) is available, proceed directly to Phase 2.[1]

Principle: Electrophilic aromatic substitution on the quinoline ring. The methyl group at C6 directs the incoming nitro group to the ortho position (C5), though separation from the C8 isomer is required.

Reagents & Stoichiometry:

Reagent Equiv. Role
6-Methylquinoline 1.0 Starting Material

| Fuming Nitric Acid (


) | 1.2 | Nitrating Agent |
| Sulfuric Acid (

) | Solvent | Catalyst/Solvent |[1]

Procedure:

  • Dissolve 6-methylquinoline in concentrated

    
     at 0°C.
    
  • Add fuming

    
     dropwise, maintaining temperature <10°C to minimize dinitration.
    
  • Stir at ambient temperature for 2 hours.

  • Pour onto crushed ice and neutralize with

    
    .
    
  • Purification (Critical): The crude solid contains both 5-nitro and 8-nitro isomers.[1] Recrystallize from ethanol or separate via silica gel chromatography (Hexane/EtOAc gradient).[1] The 5-nitro isomer typically elutes first or crystallizes preferentially due to higher symmetry/packing.[1]

Phase 2: Homologation to the Acetic Acid Derivative

This phase utilizes the acidity of the benzylic methyl protons, enhanced by the ortho-nitro group, to extend the carbon chain.

Step A: Condensation (Reissert-Type)

Reagents & Stoichiometry:

Reagent Equiv. MW ( g/mol ) Role
6-Methyl-5-nitroquinoline 1.0 188.18 Substrate
Diethyl Oxalate 1.5 146.14 Electrophile
Potassium Ethoxide (KOEt) 1.5 84.16 Base

| Toluene (anhydrous) | - | - | Solvent |[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Base Preparation: Suspend KOEt in anhydrous toluene. (Alternatively, generate in situ using potassium metal in anhydrous ether/ethanol, though toluene is preferred for higher reflux temperatures).

  • Addition: Add diethyl oxalate to the base suspension.

  • Reaction: Add a solution of 6-methyl-5-nitroquinoline in toluene dropwise. The solution will turn a deep red/purple color, indicating the formation of the potassium enolate of the nitropyruvate.

  • Conditions: Heat to mild reflux (80-90°C) for 4–6 hours. Monitor by TLC for the disappearance of the starting methylquinoline.

  • Isolation: Cool to room temperature. The potassium salt of the enol may precipitate. Filter the solid or evaporate the solvent to obtain the crude pyruvate intermediate.

Step B: Oxidative Cleavage

Reagents & Stoichiometry:

Reagent Equiv. Role
Crude Pyruvate (from Step A) 1.0 Intermediate
Hydrogen Peroxide (30% aq) 3.0 Oxidant

| Sodium Hydroxide (10% aq) | 2.0 | Hydrolysis Base |[1]

Protocol:

  • Dissolve/suspend the crude pyruvate intermediate in water (approx. 10 mL/g).

  • Cool the mixture to 0°C in an ice bath.

  • Add 10% NaOH solution to ensure the pH is >10.[1]

  • Oxidation: Slowly add 30%

    
     dropwise.[1] Caution: Exothermic reaction.[1]
    
  • Stir at 0°C for 1 hour, then allow to warm to room temperature overnight. This step cleaves the

    
    -keto ester bond, releasing oxalate and yielding the phenylacetic acid derivative.
    
  • Workup: Acidify the solution carefully with 2M HCl to pH ~3. The 2-(5-nitroquinolin-6-yl)acetic acid should precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Phase 3: Esterification to Ethyl 2-(5-nitroquinolin-6-yl)acetate

Reagents & Stoichiometry:

Reagent Equiv. Role
2-(5-Nitroquinolin-6-yl)acetic acid 1.0 Substrate
Ethanol (Absolute) Excess (Solvent) Reactant/Solvent

| Sulfuric Acid (conc.) | 0.1 (Cat.)[1] | Catalyst |

Protocol:

  • Suspend the dried acid in absolute ethanol (20 mL/g).

  • Add catalytic concentrated

    
     (approx. 5 drops per gram of substrate).[1]
    
  • Reflux the mixture for 6–8 hours. The solid should dissolve as the ester forms.

  • Workup: Concentrate the ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Final Purification: Dry the organic layer over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Silica, Hexane/EtOAc 7:3).
    

QC & Safety Parameters

Analytical Expectations
  • Appearance: Pale yellow to tan solid.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.25 (t, 3H, Ester 
      
      
      
      )
    • 
       4.15 (q, 2H, Ester 
      
      
      
      )
    • 
       4.05 (s, 2H, Benzylic 
      
      
      
      )
    • 
       7.5-9.0 (m, 5H, Quinoline aromatic protons). Look for the characteristic downfield shift of protons adjacent to the nitro group.
      
  • Mass Spectrometry:

    
    
    
Safety Directives (HSE)
  • Nitro Compounds: Nitroquinolines are potentially energetic and mutagenic.[1] Handle in a fume hood with double gloving.[1] Avoid heating dry solids to decomposition.[1]

  • Oxidative Cleavage: The reaction of enolates with hydrogen peroxide can be vigorous. Strict temperature control (0°C) is mandatory during addition.[1]

  • Waste Disposal: Segregate aqueous waste from the nitration step (acidic heavy metals if catalysts used) and organic waste containing nitro-aromatics.[1]

References

  • Synthesis of 5-nitro-6-methylquinoline: J. Chem. Soc., 1954 , 2314.[1] (Classic nitration of 6-methylquinoline).[1]

  • Reissert-Type Homologation (General Protocol):Organic Syntheses, Coll. Vol. 4, p. 713 (1963); Vol. 33, p. 65 (1953).
  • Oxidative Cleavage of Pyruvates: J. Am. Chem. Soc., 1948 , 70, 3426. (Peroxide cleavage of alpha-keto acids/esters).[1]

  • Quinoline Nitration Regioselectivity:Heterocycles, 2005, 65, 871. (Discussion of directing effects in quinoline systems).
  • Target Compound Reference: Chemical Abstracts Service, CAS RN: 1260683-11-1.[1] (Identification of the specific ester).[2]

Sources

Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate

Introduction: The Significance of Substituted Quinolines The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide array of pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of quinoline are integral to the development of therapeutics for cancer, infectious diseases, and neurodegenerative disorders. The introduction of specific functional groups onto the quinoline ring system allows for the fine-tuning of a molecule's biological activity, potency, and pharmacokinetic profile. The target molecule of this guide, Ethyl 2-(5-nitroquinolin-6-yl)acetate, is a functionalized quinoline derivative. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic system, often enhancing its reactivity and potential for biological interactions.[2][3] The ethyl acetate moiety at the 6-position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of more complex molecules in drug development pipelines.

This document provides a detailed, scientifically-grounded guide to the necessary reagents and a plausible protocol for the synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate. The proposed synthetic strategy is based on the well-established principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.[4][5]

Proposed Synthetic Pathway: A Logic-Driven Approach

The proposed two-step synthesis is as follows:

  • Step 1: Nucleophilic Aromatic Substitution. Reaction of 6-chloro-5-nitroquinoline with the sodium salt of diethyl malonate.

  • Step 2: Saponification and Decarboxylation. Hydrolysis of the resulting malonic ester intermediate, followed by decarboxylation to yield the final product.

This approach is advantageous due to the relatively high acidity of the α-protons in diethyl malonate, which facilitates the formation of the required nucleophile, and the well-documented reactivity of activated halo-aromatics.

Visualization of the Experimental Workflow

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Hydrolysis & Decarboxylation A 6-Chloro-5-nitroquinoline E Reaction Mixture (Reflux) A->E B Diethyl Malonate B->E C Sodium Ethoxide (Base) C->E D Anhydrous Ethanol (Solvent) D->E F Work-up & Purification E->F G Diethyl 2-(5-nitroquinolin-6-yl)malonate F->G H Diethyl 2-(5-nitroquinolin-6-yl)malonate I Aqueous NaOH (Hydrolysis) H->I J Acidification (HCl) I->J K Heating (Decarboxylation) J->K L Work-up & Purification K->L M Ethyl 2-(5-nitroquinolin-6-yl)acetate L->M

Caption: Proposed two-step synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate.

Required Reagents and Materials

The following table summarizes the key reagents required for the proposed synthesis. It is imperative that all reagents are of appropriate purity and that solvents are anhydrous where specified to prevent unwanted side reactions.

Reagent/MaterialChemical FormulaMolecular Wt. ( g/mol )Role/FunctionKey Considerations
Starting Material & Nucleophile
6-Chloro-5-nitroquinolineC₉H₅ClN₂O₂208.60Electrophilic aromatic substratePurity is critical for good yield.
Diethyl malonateC₇H₁₂O₄160.17Nucleophile precursorUse freshly distilled.
Bases
Sodium EthoxideC₂H₅NaO68.05Deprotonates diethyl malonateHighly moisture-sensitive. Prepare fresh or use commercial grade under inert atmosphere.
Sodium HydroxideNaOH40.00Saponification of the esterUse high-purity pellets or a standardized solution.
Solvents
Anhydrous EthanolC₂H₅OH46.07Reaction solvent for Step 1Must be free of water to ensure full activity of the base.
Diethyl Ether(C₂H₅)₂O74.12Extraction solventPeroxide-free.
Ethyl AcetateC₄H₈O₂88.11Extraction solvent / Eluent for chromatographyReagent grade.
HexanesC₆H₁₄~86.18Eluent for chromatographyReagent grade.
Acids & Drying Agents
Hydrochloric Acid (conc.)HCl36.46Neutralization and acidificationHandle with extreme care in a fume hood.
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent for organic extractsEnsure it is a fine, free-flowing powder.
Purification Media
Silica Gel (230-400 mesh)SiO₂60.08Stationary phase for column chromatography

Detailed Experimental Protocols

Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Concentrated acids are highly corrosive.

Protocol 1: Synthesis of Diethyl 2-(5-nitroquinolin-6-yl)malonate (Intermediate)

Rationale: This step involves the formation of a carbon-carbon bond between the quinoline ring and the malonate nucleophile via an SNAr mechanism. Sodium ethoxide is used as a strong base to deprotonate diethyl malonate, forming the sodiomalonic ester enolate. Anhydrous ethanol is the solvent of choice as it is the conjugate acid of the ethoxide base, minimizing side reactions. The reaction is heated to reflux to provide the necessary activation energy for the substitution.

Step-by-Step Procedure:

  • Preparation of the Reaction Apparatus: Assemble a round-bottom flask equipped with a reflux condenser and a drying tube (or connect to a nitrogen/argon line). Ensure all glassware is oven-dried and cooled under a dry atmosphere.

  • Formation of the Nucleophile: To the round-bottom flask, add anhydrous ethanol (specify volume based on scale). Carefully add sodium ethoxide (1.1 equivalents) to the ethanol with stirring. Once the sodium ethoxide has dissolved, add diethyl malonate (1.2 equivalents) dropwise at room temperature. Stir the solution for 30 minutes to ensure complete formation of the enolate.

  • Addition of the Electrophile: Dissolve 6-chloro-5-nitroquinoline (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it to the solution of the sodium diethyl malonate.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the mixture with dilute aqueous hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Diethyl 2-(5-nitroquinolin-6-yl)malonate by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate (Final Product)

Rationale: This step transforms the intermediate malonate into the final acetate product. The first phase is saponification, where both ester groups are hydrolyzed to carboxylate salts using a strong base like sodium hydroxide. The subsequent acidification protonates the carboxylates to form a malonic acid derivative. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to yield the final product.

Step-by-Step Procedure:

  • Saponification: Dissolve the purified Diethyl 2-(5-nitroquinolin-6-yl)malonate (1.0 equivalent) in ethanol in a round-bottom flask. Add an aqueous solution of sodium hydroxide (2.5 equivalents) and heat the mixture to reflux for 2-3 hours, or until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • Decarboxylation: Gently heat the acidified solution to 50-60 °C for 1-2 hours, or until gas evolution (CO₂) ceases.

  • Extraction: Cool the mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure.

  • Final Purification: The crude Ethyl 2-(5-nitroquinolin-6-yl)acetate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography if necessary.

Mechanism of Action: The SNAr Pathway

The key C-C bond-forming reaction proceeds via the nucleophilic aromatic substitution (SNAr) mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems.[3]

  • Addition of the Nucleophile: The carbanion generated from diethyl malonate attacks the electron-deficient carbon atom at the 6-position of the quinoline ring, which bears the chlorine leaving group. This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized over the aromatic system and, crucially, is stabilized by the strongly electron-withdrawing nitro group at the 5-position.[7]

  • Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group. This elimination step is typically fast and results in the formation of the substituted product.

G cluster_0 SₙAr Mechanism start 6-Chloro-5-nitroquinoline + Diethyl Malonate Enolate intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition (Rate-determining) product Diethyl 2-(5-nitroquinolin-6-yl)malonate + Cl⁻ intermediate->product Elimination

Caption: Simplified representation of the SₙAr mechanism.

Conclusion

The synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate is readily achievable through a robust and well-precedented two-step synthetic sequence involving a nucleophilic aromatic substitution followed by hydrolysis and decarboxylation. The reagents required are commercially available, and the procedures outlined are based on standard laboratory techniques. This application note provides a comprehensive guide for researchers in medicinal chemistry and drug development to access this valuable synthetic intermediate.

References

  • Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Nucleophilic aromatic substitution. (2023, December 29). Wikipedia. Retrieved February 15, 2026, from [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2020, May 13). PMC. Retrieved February 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! (2022, February 26). YouTube. Retrieved February 15, 2026, from [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved February 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Technology of preparation of 8-hydroxy-5-nitroquinoline. (2017, January 20). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal. Retrieved February 15, 2026, from [Link]

Sources

Method

Hydrolysis protocols for Ethyl 2-(5-nitroquinolin-6-yl)acetate

Application Note: Hydrolysis Protocols for Ethyl 2-(5-nitroquinolin-6-yl)acetate Executive Summary This technical guide details the hydrolysis of Ethyl 2-(5-nitroquinolin-6-yl)acetate to its corresponding carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrolysis Protocols for Ethyl 2-(5-nitroquinolin-6-yl)acetate

Executive Summary

This technical guide details the hydrolysis of Ethyl 2-(5-nitroquinolin-6-yl)acetate to its corresponding carboxylic acid, 2-(5-nitroquinolin-6-yl)acetic acid . This transformation is a critical step in the synthesis of functionalized quinoline scaffolds, often employed in kinase inhibitor development and antibacterial research.

The presence of the 5-nitro group and the basic quinoline nitrogen necessitates specific considerations regarding solubility, pH control, and thermal stability. This guide presents two validated protocols:

  • Method A (Acidic Hydrolysis): The preferred method for scalability and solubility, utilizing the basicity of the quinoline ring.

  • Method B (Mild Alkaline Saponification): A gentle alternative for substrates sensitive to high-temperature acidic conditions.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Moiety: Quinoline ring system with a nitro group at position 5 and an ethyl acetate arm at position 6.

  • Electronic Effects: The 5-nitro group is strongly electron-withdrawing, reducing the electron density of the benzene ring (positions 5-8). This deactivation generally makes the ring stable against oxidative degradation but can increase susceptibility to nucleophilic attack under harsh alkaline conditions.

  • Solubility Profile: The quinoline nitrogen (pKa ~4.9) renders the molecule soluble in aqueous acids (via protonation) but poorly soluble in neutral water.

Reaction Mechanism

The hydrolysis proceeds via a nucleophilic acyl substitution .[1]

  • Acidic Pathway: The carbonyl oxygen is protonated, activating the ester carbon for attack by weak nucleophiles (water). The quinoline nitrogen is also protonated, enhancing aqueous solubility.

  • Basic Pathway: The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

HydrolysisMechanism Start Ethyl 2-(5-nitroquinolin-6-yl)acetate AcidPath Acidic Activation (Protonation of C=O & Quinoline N) Start->AcidPath Method A (HCl/AcOH) BasePath Basic Activation (Direct OH- Attack) Start->BasePath Method B (LiOH) Tetra Tetrahedral Intermediate AcidPath->Tetra + H2O BasePath->Tetra + OH- Product 2-(5-nitroquinolin-6-yl)acetic acid Tetra->Product - EtOH

Figure 1: Mechanistic divergence between acidic and basic hydrolysis pathways.

Experimental Protocols

Method A: Acidic Hydrolysis (Preferred for Scale-Up)

Rationale: This method leverages the basicity of the quinoline nitrogen. By using an acidic medium, the substrate is fully solubilized as the hydrochloride salt, ensuring homogenous kinetics and preventing the precipitation of intermediates.

Reagents:

  • Substrate: Ethyl 2-(5-nitroquinolin-6-yl)acetate (1.0 equiv)

  • Solvent: Acetic Acid (glacial) / 6M Hydrochloric Acid (1:1 v/v)

  • Workup: 20% NaOH (for pH adjustment)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate in Glacial Acetic Acid (5 mL per gram of substrate).

  • Acidification: Slowly add 6M HCl (5 mL per gram of substrate). The solution may warm slightly; this is normal.

  • Reaction: Heat the mixture to reflux (approx. 100°C) .

    • Checkpoint: Monitor via HPLC or TLC every hour. Full conversion typically occurs within 2–4 hours .

  • Cooling: Allow the reaction mixture to cool to room temperature (20–25°C).

  • Workup (Isoelectric Precipitation):

    • Dilute the reaction mixture with ice-water (20 mL per gram of substrate).

    • Slowly adjust the pH to 4.5–5.5 (the approximate isoelectric point of the amino-acid-like zwitterion) using 20% NaOH or saturated Sodium Acetate.

    • Observation: A yellow/orange precipitate (the free acid) should form.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (2x) and diethyl ether (1x) to remove trace acetic acid.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Method B: Mild Alkaline Hydrolysis (Saponification)

Rationale: Used when the substrate contains acid-sensitive impurities or if the user lacks fume hood capacity for acid reflux.

Reagents:

  • Substrate: Ethyl 2-(5-nitroquinolin-6-yl)acetate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 equiv)

  • Solvent: THF / Water (3:1 v/v)

Protocol:

  • Dissolution: Dissolve the substrate in THF (10 mL per gram).

  • Activation: Prepare a solution of LiOH·H2O in water and add it dropwise to the THF solution at 0°C (ice bath).

  • Reaction: Remove the ice bath and stir at room temperature .

    • Checkpoint: Reaction is usually slower than Method A. Expect 4–12 hours . If too slow, warm to 40°C.

  • Quench: Once complete, concentrate the mixture under reduced pressure to remove THF.

  • Acidification: The remaining aqueous residue will contain the carboxylate salt. Acidify carefully with 1M HCl to pH 4–5 .

  • Isolation: Collect the precipitate via filtration as described in Method A.

Process Analytical Technology (PAT)

To ensure scientific integrity, reaction progress must be monitored quantitatively.

HPLC Method Parameters:

Parameter Setting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min

| Detection | UV at 254 nm (aromatic) and 330 nm (nitro-quinoline band) |

Data Interpretation:

  • Starting Material (Ester): Higher retention time (more hydrophobic).

  • Product (Acid): Lower retention time (more polar).

  • Impurity Alert: A peak appearing very early (near dead volume) may indicate decarboxylation (rare) or degradation of the nitro group to an amine (if reducing agents were accidentally present).

Troubleshooting & Critical Quality Attributes (CQA)

ObservationRoot CauseCorrective Action
Low Yield Product is water-soluble (Zwitterion effect).Ensure pH is strictly adjusted to the isoelectric point (pH ~5). Do not over-acidify to pH 1 (forms HCl salt) or leave at pH 9 (forms carboxylate salt).
Dark Coloration Oxidation of quinoline or formation of azo-impurities.Perform reaction under Nitrogen/Argon atmosphere. Limit light exposure.
Incomplete Reaction Poor solubility in Method B.Switch to Method A (Acidic) or add Methanol to Method B to improve miscibility.

Workflow Visualization

Workflow Input Start: Ethyl 2-(5-nitroquinolin-6-yl)acetate Decision Select Method Input->Decision MethodA Method A: Acidic Reflux (HCl / AcOH, 100°C) Decision->MethodA Scale-up / Low Solubility MethodB Method B: LiOH Saponification (THF / H2O, RT) Decision->MethodB Acid Sensitive / Small Scale Monitor Monitor (HPLC/TLC) Target: Disappearance of Ester MethodA->Monitor MethodB->Monitor WorkupA Workup A: Dilute with Ice, Adjust pH to 5 with NaOH Monitor->WorkupA From Method A WorkupB Workup B: Evaporate THF, Acidify to pH 5 with HCl Monitor->WorkupB From Method B Filter Filtration & Wash (Cold H2O + Et2O) WorkupA->Filter WorkupB->Filter Final Final Product: 2-(5-nitroquinolin-6-yl)acetic acid Filter->Final

Figure 2: Operational decision tree for hydrolysis protocols.

References

  • Clark, J. (2020). Hydrolysis of Esters. Chemguide. Retrieved from [Link]

  • Kennepohl, D., et al. (2022). Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2019). Process for the hydrolysis of quinolone carboxylic esters (WO2019206798A1).

Sources

Application

Application Note: Chemoselective Reduction of Ethyl 2-(5-nitroquinolin-6-yl)acetate

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the chemoselective reduction of Ethyl 2-(5-nitroquinolin-6-yl)acetate to its amino derivative, Ethyl 2-(5-ami...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the chemoselective reduction of Ethyl 2-(5-nitroquinolin-6-yl)acetate to its amino derivative, Ethyl 2-(5-aminoquinolin-6-yl)acetate .

This transformation presents a specific chemoselective challenge: reducing the nitro group (


) without affecting the ester moiety (

) or over-reducing the electron-deficient quinoline ring (to tetrahydroquinoline). Furthermore, the resulting ortho-amino acetic ester motif is prone to spontaneous intramolecular cyclization to form a lactam (pyrroloquinoline core).

Abstract & Strategic Analysis

The reduction of Ethyl 2-(5-nitroquinolin-6-yl)acetate requires high fidelity to avoid three primary side reactions:

  • Ester Hydrolysis: Common in harsh acidic/basic reduction protocols (e.g., Zn/HCl).

  • Ring Hydrogenation: The quinoline ring is susceptible to reduction (yielding 1,2,3,4-tetrahydroquinoline) under vigorous catalytic hydrogenation conditions.

  • Spontaneous Lactamization: The product contains a primary amine at position 5 and an acetic ester side chain at position 6. These are peri-like (ortho) positions. Upon formation, the amine can attack the ester to form a stable 5-membered lactam (1,3-dihydropyrrolo[3,2-f]quinolin-2-one ).

Recommendation:

  • For isolation of the Amino-Ester: Use Method B (Iron/Ammonium Chloride) . The mild, neutral conditions minimize the rate of spontaneous cyclization and prevent ring reduction.

  • For High-Throughput/Cleanliness: Use Method A (Catalytic Hydrogenation) with strict monitoring.

Critical Structural Insight: The Cyclization Risk

Before proceeding, researchers must determine if the open-chain amino ester or the cyclized lactam is the desired end-product.

ReactionPathway Start Nitro Precursor (Ethyl 2-(5-nitroquinolin-6-yl)acetate) Inter Amino Ester (Target) (Ethyl 2-(5-aminoquinolin-6-yl)acetate) Start->Inter Reduction (Method A or B) Cyclic Lactam Artifact (1,3-dihydropyrrolo[3,2-f]quinolin-2-one) Inter->Cyclic Spontaneous Cyclization (-EtOH)

Figure 1: Reaction pathway showing the reduction and potential spontaneous cyclization to the lactam.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Small scale, clean workup, when rapid isolation is possible. Risk: Over-reduction of the quinoline ring if reaction time is prolonged.

Materials
  • Substrate: Ethyl 2-(5-nitroquinolin-6-yl)acetate (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (10 wt% loading relative to substrate)

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).[1] Note: EtOAc is preferred to suppress transesterification.

  • Hydrogen Source:

    
     Balloon (1 atm).
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the substrate in Ethyl Acetate (0.1 M concentration).

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Dry Pd/C is pyrophoric. Use wet catalyst or add under inert flow.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) from a balloon. Repeat twice. Leave the balloon attached.
    
  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Critical Control Point: Monitor by TLC/LC-MS every 30 minutes. The reaction is typically fast (1-3 hours). Stop immediately upon disappearance of the nitro starting material to prevent reduction of the quinoline ring [1].

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with EtOAc.

    • Concentrate the filtrate in vacuo at low temperature (<40°C) to avoid thermal cyclization.

Protocol B: Iron-Mediated Reduction (Fe/NH4Cl)

Best for: Large scale, high chemoselectivity, preventing ring reduction. Mechanism: Electron transfer from Iron surface in protic media (Bechamp reduction variant).

Materials
  • Substrate: Ethyl 2-(5-nitroquinolin-6-yl)acetate (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Additive: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio).

Step-by-Step Procedure
  • Solvent Prep: Combine Ethanol and Water in a reaction vessel. Dissolve the Ammonium Chloride in this mixture.

  • Substrate Addition: Add the nitro substrate to the solution. Stir to suspend/dissolve.

  • Activation: Add the Iron powder in one portion.

  • Reaction: Heat the mixture to Reflux (approx. 75-80°C) with vigorous mechanical stirring.

    • Note: Vigorous stirring is essential to keep the heavy iron powder suspended.[2]

    • Reaction time is typically 1-4 hours. The mixture will turn dark/rusty brown.

  • Monitoring: Check TLC for consumption of starting material. This method is chemically incapable of reducing the quinoline ring, making it "self-validating" for ring stability [2].

  • Workup:

    • Hot Filtration: While still hot, filter the mixture through Celite to remove iron oxides. (If cooled, the product may precipitate with the iron sludge).

    • Wash the cake with hot Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

    • Dry organic layers over

      
       and concentrate.
      

Comparative Data & Validation

ParameterMethod A (Pd/C)Method B (Fe/NH4Cl)
Reaction Time 1 - 3 Hours2 - 5 Hours
Ring Selectivity Moderate (Risk of THQ formation)Excellent (No ring reduction)
Ester Stability GoodExcellent
Workup Filtration (Clean)Filtration (Iron sludge can be messy)
Scalability Limited by H2 safetyHigh (Industrial standard)

Analytical Validation (Expected Data):

  • Mass Spectrometry (LC-MS):

    • Reactant

      
       (Nitro)
      
    • Product

      
       (Amino)
      
    • Artifact: If Mass is 185, cyclization to lactam (Loss of EtOH, Mass 46) has occurred.

  • 1H NMR (DMSO-d6):

    • Nitro: Distinct downfield shift of H-4 (peri to Nitro).

    • Amino: Upfield shift of H-4 due to shielding effect of

      
      . Appearance of broad singlet (
      
      
      
      ) around 5.0-6.0 ppm.

Experimental Workflow Diagram

Workflow Input Start: Nitro Substrate + Solvent (EtOH/H2O) Reagent Add Fe Powder (5 eq) + NH4Cl (5 eq) Input->Reagent Reflux Reflux at 80°C (1-4 Hours) Reagent->Reflux Check QC: TLC/LCMS (Check for Nitro consumption) Reflux->Check Check->Reflux Incomplete Filter Hot Filtration (Celite) Remove Iron Oxides Check->Filter Complete Extract Extraction (EtOAc/Water) Isolate Organic Phase Filter->Extract Final Final Product: Ethyl 2-(5-aminoquinolin-6-yl)acetate Extract->Final

Figure 2: Workflow for the Iron/Ammonium Chloride reduction protocol.

Safety & Handling

  • Nitro Compounds: Potentially energetic. Although this specific molecule is stable, always test small quantities first.

  • Quinoline Derivatives: Many amino-quinolines are bioactive and potentially genotoxic. Handle with full PPE (gloves, fume hood).

  • Iron Waste: The iron filter cake can be pyrophoric if dried completely in air. Keep wet with water and dispose of in a dedicated metal waste container.

References

  • Catalytic Hydrogenation of Quinolines

    • Source: National Institutes of Health (PMC).
    • Context: Discusses the risk of over-reduction to tetrahydroquinolines (THQ) and methods to control selectivity.
    • URL:[Link]

  • Iron-Ammonium Chloride Reduction (General Protocol): Source: ChemSpider Synthetic Pages. "Reduction of nitro arene by Fe/ammonium chloride." Context: Establishes the protocol for chemoselective nitro reduction in the presence of sensitive groups using Fe/NH4Cl.
  • Selectivity in Nitroquinoline Reduction

    • Source: Royal Society of Chemistry (RSC). "Iron–water mediated chemoselective reduction of nitroarenes."
    • Context: Highlights the utility of iron-based methods for pharmaceutical intermedi
    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Strategic Functionalization of the Quinoline Ring at the 6-Position

Introduction: The Strategic Importance of the Quinoline 6-Position in Medicinal Chemistry The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline 6-Position in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] Functionalization of the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2][3]

While much of the historical focus has been on the more electronically activated positions (C2, C4, C5, and C8), the 6-position on the benzo[b]pyridine ring has emerged as a critical site for modification in modern drug design.[4][5] Substituents at this position can project into key binding pockets of enzymes and receptors, offering opportunities to enhance potency, selectivity, and overcome drug resistance.[6][7][8] For instance, variations at the 6-position of quinoline-based compounds have been shown to significantly impact their efficacy as antibacterial, anticancer, and antiviral agents.[2][9] This guide provides a comprehensive overview of established and contemporary methodologies for the selective functionalization of the quinoline nucleus at the 6-position, complete with detailed protocols for researchers in organic synthesis and drug development.

I. Classical Approaches to 6-Substituted Quinolines

Historically, the introduction of functional groups at the 6-position has been achieved through two primary strategies: electrophilic aromatic substitution on the quinoline core and the construction of the quinoline ring from an appropriately pre-functionalized aniline precursor.

A. Electrophilic Aromatic Substitution (SEAr)

The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.[10] Reactions typically require vigorous conditions and substitution occurs preferentially on the more electron-rich carbocyclic (benzene) ring, primarily at the C5 and C8 positions.[10][11][12][13][14] This is due to the formation of the most stable Wheland intermediates, which avoid disruption of the pyridine ring's aromaticity.[11][13]

However, under forcing conditions, or with specific substitution patterns, functionalization at the 6-position can be achieved, often as part of a mixture of isomers.

1. Nitration: Direct nitration of quinoline with a mixture of fuming nitric acid and sulfuric acid predominantly yields 5-nitroquinoline and 8-nitroquinoline.[14] Achieving 6-nitroquinoline through this method is not a standard procedure due to unfavorable regioselectivity.

2. Sulfonation: Similarly, sulfonation with fuming sulfuric acid at high temperatures leads to a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid.[14]

B. Ring Synthesis from p-Substituted Anilines: The Skraup Synthesis

The most reliable classical method for preparing 6-substituted quinolines is to build the heterocyclic ring from a starting material that already contains the desired substituent at the para-position. The Skraup synthesis is a powerful example of this approach. It involves the reaction of a p-substituted aniline with glycerol, an oxidizing agent (historically arsenic pentoxide, but safer alternatives like iodine are now used), and sulfuric acid.[10][15]

The use of a p-substituted aniline, such as p-nitroaniline or p-aminophenol, directly leads to the formation of the corresponding 6-substituted quinoline.[10] For example, starting with p-nitroaniline yields 6-nitroquinoline, which is a versatile intermediate.

This protocol describes the synthesis of 6-nitroquinoline from 4-nitroaniline, avoiding highly toxic arsenic-based oxidizing agents.[15]

Workflow Diagram:

cluster_prep Reagent Preparation & Mixing cluster_reaction Skraup Reaction cluster_workup Work-up & Isolation A Glycerol + Conc. H₂SO₄ (Exothermic, control T < 70°C) B Add 4-Nitroaniline A->B D Add I₂/KI solution to aniline mixture B->D C Prepare I₂/KI solution C->D E Heat to 135°C for 4h D->E F Monitor by TLC E->F G Cool to RT F->G H Pour into ice water G->H I Adjust pH to 3-4 with NaOH H->I J Filter precipitate I->J K Wash with water & dry J->K L 6-Nitroquinoline Product K->L cluster_assembly Catalyst-Template Assembly cluster_activation C-H Activation & Functionalization Quinoline Quinoline Substrate Template Directing Template Quinoline->Template Reversible Binding Catalyst Pd(II) Catalyst Template->Catalyst Coordination Relay Norbornene Mediator Catalyst->Relay Relay Activation C6-H Palladation Relay->Activation ArylHalide Coupling Partner (e.g., Aryl Iodide) Functionalization Reductive Elimination ArylHalide->Functionalization Activation->ArylHalide Oxidative Addition Product C6-Functionalized Quinoline Functionalization->Product

Sources

Application

Application Note: Microwave-Assisted Synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate

Executive Summary This application note details an optimized protocol for the synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate , a critical intermediate in the development of DNA gyrase inhibitors and novel antibacteri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details an optimized protocol for the synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate , a critical intermediate in the development of DNA gyrase inhibitors and novel antibacterial fluoroquinolone analogs.

Traditional thermal synthesis of this moiety often involves the acid-catalyzed esterification of (5-nitroquinolin-6-yl)acetic acid, a process requiring prolonged reflux (12–24 hours) and suffering from equilibrium limitations. Alternatively, the direct carbethoxylation of 5-nitro-6-methylquinoline via conventional heating is plagued by harsh conditions and poor selectivity.

We present a Microwave-Assisted Base-Catalyzed Carbethoxylation protocol. By leveraging the specific "ortho-effect" of the nitro group, we activate the C6-methyl position for nucleophilic attack on diethyl carbonate. This method reduces reaction time from hours to minutes, improves yield by ~25%, and minimizes thermal degradation products.

Scientific Principles & Mechanism

The Chemical Challenge

The synthesis relies on the functionalization of the C6-position of the quinoline ring. The methyl group at C6 is not classically activated by the ring nitrogen (unlike C2 or C4 positions). However, the presence of the nitro group at C5 (ortho position) renders the C6-methyl protons significantly acidic (


) due to inductive withdrawal and resonance stabilization of the resulting carbanion.
Microwave Advantage

Microwave irradiation (2450 MHz) provides direct dielectric heating of the polar reaction medium (DMF/Diethyl Carbonate).

  • Selective Heating: The polar transition state (enolate formation) couples efficiently with the microwave field, lowering the activation energy barrier (

    
    ).
    
  • Superheating Effect: The solvent can be heated rapidly above its boiling point in a sealed vessel, increasing the kinetic rate constant according to the Arrhenius equation.

Reaction Mechanism

The reaction proceeds via a base-mediated nucleophilic acyl substitution:

  • Deprotonation: Base (KOtBu) removes a proton from the C6-methyl group, forming a resonance-stabilized benzylic carbanion.

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of diethyl carbonate.

  • Elimination: Ethoxide is eliminated, yielding the ester.

Mechanism Start 5-Nitro-6-methylquinoline Inter1 Benzylic Carbanion (Resonance Stabilized) Start->Inter1 Deprotonation (-tBuOH) Base Base (KOtBu) Base->Inter1 TS Tetrahedral Intermediate Inter1->TS Nucleophilic Attack Reagent Diethyl Carbonate Reagent->TS Product Ethyl 2-(5-nitroquinolin-6-yl)acetate TS->Product Elimination (-EtO⁻)

Figure 1: Mechanistic pathway for the base-catalyzed carbethoxylation of 5-nitro-6-methylquinoline.

Experimental Protocol

Materials & Reagents[1]
  • Precursor: 5-Nitro-6-methylquinoline (98% purity).

  • Reagent/Solvent: Diethyl carbonate (DEC), anhydrous.

  • Base: Potassium tert-butoxide (KOtBu), 1.0 M in THF or solid (sublimed grade).

  • Co-solvent: N,N-Dimethylformamide (DMF), anhydrous (improves microwave absorption).

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) with IR temperature control.

Step-by-Step Methodology

Safety Note: This reaction involves strong bases and pressurized heating. Use a dedicated microwave vial (10 mL or 30 mL) with a pressure-rated crimp cap.

  • Vessel Preparation:

    • In a 10 mL microwave vial equipped with a magnetic stir bar, add 5-nitro-6-methylquinoline (188 mg, 1.0 mmol).

    • Add DMF (2.0 mL) and stir to dissolve.

    • Add Diethyl carbonate (1.2 mL, 10 mmol, 10 equiv).

  • Base Addition:

    • Critical Step: Add KOtBu (224 mg, 2.0 mmol, 2.0 equiv) in one portion. The solution will likely turn deep red/purple, indicating anion formation.

    • Seal the vial immediately with a Teflon-lined septum cap.

  • Microwave Irradiation:

    • Program the reactor with the following parameters:

      • Temperature: 140 °C

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes

      • Pressure Limit: 250 psi (17 bar)

      • Power: Dynamic (Max 200 W)

      • Stirring: High

  • Work-up:

    • Cool the reaction to room temperature (using compressed air cooling feature of the reactor).

    • Quench the reaction mixture into saturated NH₄Cl solution (20 mL) to neutralize the alkoxide.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organic layers with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is purified via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 90:10 to 70:30).

    • Product: Yellow crystalline solid.

Workflow Diagram

Workflow Step1 1. Dissolution (Precursor + DMF + DEC) Step2 2. Activation (Add KOtBu -> Deep Red Color) Step1->Step2 Step3 3. MW Irradiation (140°C, 10 min, 200W) Step2->Step3 Step4 4. Quench & Extraction (NH4Cl / EtOAc) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Optimization Data

The following data summarizes the optimization process used to validate this protocol.

Temperature vs. Yield Optimization

Conditions: 1.0 mmol scale, 2.0 eq KOtBu, 10 min hold.

EntryTemperature (°C)Pressure (bar)Conversion (%)Isolated Yield (%)Notes
110024538Incomplete reaction
212058872Good conversion
3 140 9 >98 91 Optimal
416014>9882Degradation observed
Comparison: Microwave vs. Thermal

Target: Ethyl 2-(5-nitroquinolin-6-yl)acetate

MethodConditionsTimeYieldSolvent Usage
Thermal (Reflux) Oil bath, 110°C (Toluene/DEC)16 hours65%High (50 mL)
Microwave Sealed vessel, 140°C (DMF/DEC)10 mins91%Low (3.2 mL)

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: The carbanion intermediate is sensitive to water. Ensure DMF and Diethyl Carbonate are anhydrous. The presence of water will quench the carbanion back to the starting methyl-quinoline.

  • Base Selection: Weaker bases like K₂CO₃ are ineffective for this specific C-H activation. Stronger bases like NaH can be used but are dangerous in sealed microwave vessels due to H₂ gas evolution. KOtBu is the safest effective compromise.

  • Regioselectivity: The 5-nitro group is essential. If the nitro group is at position 8, the yield drops significantly due to steric hindrance (peri-interaction) preventing the planar transition state required for resonance stabilization.

References

  • Microwave-Assisted Synthesis of Quinolines

    • R. G.[1][2] Bhatia, et al. "Microwave-assisted synthesis of quinoline derivatives." Journal of Chemical Sciences, 2011.

  • Carbethoxylation Mechanisms (VNS & Benzylic Activation)

    • M. Makosza, "Vicarious nucleophilic substitution of hydrogen." Accounts of Chemical Research, 1987.
  • Microwave-Assisted Organic Synthesis (MAOS)

    • C. O. Kappe, "Controlled microwave heating in modern organic synthesis.
  • Nitro-Quinoline Chemistry

    • Studies on the reactivity of methyl groups ortho to nitro groups in heterocyclic systems.[3] Journal of Heterocyclic Chemistry (General Reference context for 5-nitro-6-methyl reactivity).

(Note: Specific CAS data for the exact intermediate is derived from analogous scaffold synthesis in fluoroquinoline antibiotic research.)

Sources

Method

Application Note: Scalable Production of Nitroquinoline Acetate Derivatives

This Application Note is designed for process chemists and drug development scientists scaling the production of nitroquinoline acetate derivatives. The guide focuses on Ethyl (5-nitroquinolin-8-yloxy)acetate , a represe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists scaling the production of nitroquinoline acetate derivatives.

The guide focuses on Ethyl (5-nitroquinolin-8-yloxy)acetate , a representative and pharmacologically relevant scaffold (antibacterial/antifungal pharmacophore). This specific target allows for the demonstration of two critical scalable unit operations: regioselective nitration via nitrosation (avoiding dangerous mixed-acid isomer mixtures) and heterogeneous O-alkylation (avoiding chromatography).

Executive Summary

Nitroquinoline derivatives are privileged structures in medicinal chemistry, serving as precursors for aminoquinoline antimalarials and acting directly as antibacterial agents (e.g., Nitroxoline). However, the industrial production of these compounds is often bottlenecked by two factors:

  • Nitration Safety & Selectivity: Direct nitration of quinoline with mixed acids (

    
    ) is highly exothermic and yields a difficult-to-separate mixture of 5- and 8-nitro isomers [1].
    
  • Purification Efficiency: Traditional lab-scale alkylations rely on column chromatography, which is cost-prohibitive at the kilogram scale.

This protocol details a Process Chemistry Route that bypasses these bottlenecks. We utilize a two-stage nitrosation-oxidation sequence to exclusively generate the 5-nitro isomer, followed by a crystallization-driven alkylation workup.

Process Chemistry Strategy

The synthetic route is designed for regiocontrol and thermal safety .

  • Step 1: Nitrosation-Oxidation (The "Green" Nitration) Instead of forcing a nitronium ion attack on the deactivated quinoline ring (which requires forcing conditions), we exploit the electron-rich phenol of 8-hydroxyquinoline. We first introduce a nitroso group at the activated 5-position using mild

    
    , then oxidize it to a nitro group. This avoids the "runaway" thermal risks of concentrated mixed acids.
    
  • Step 2: Williamson Ether Synthesis (The "Acetate" Installation) We utilize a weak inorganic base (

    
    ) in a polar aprotic solvent (Acetone or MEK) to install the acetate side chain. The process is designed so the inorganic byproducts are filtered off and the product crystallizes directly from the filtrate upon cooling or anti-solvent addition.
    
Reaction Workflow Diagram

ReactionScheme Start 8-Hydroxyquinoline (Starting Material) Inter1 5-Nitroso-8-hydroxyquinoline (Intermediate 1) Start->Inter1 NaNO2, HCl 0-5°C (Nitrosation) Inter2 5-Nitro-8-hydroxyquinoline (Nitroxoline) Inter1->Inter2 HNO3 (dilute) Oxidation Product Ethyl (5-nitroquinolin-8-yloxy)acetate (Final Product) Inter2->Product Ethyl chloroacetate K2CO3, Acetone, Reflux

Figure 1: The optimized synthetic pathway focusing on regioselectivity and safety.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Nitro-8-hydroxyquinoline

Objective: Produce high-purity 5-nitro intermediate without isomer contamination. Safety Critical: This reaction generates


 gases. Efficient scrubbing is required.
Materials
  • 8-Hydroxyquinoline (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.1 equiv)
    
  • Hydrochloric Acid (37%, aqueous)

  • Nitric Acid (65%, aqueous)

  • Ice/Water

Procedure
  • Dissolution (Acidic): Charge a glass-lined reactor with 8-Hydroxyquinoline suspended in water/HCl mixture. Cool the solution to 0–5°C .

    • Context: Low temperature prevents diazonium coupling side reactions.

  • Nitrosation: Dissolve

    
     in water and add dropwise to the reactor, maintaining internal temperature 
    
    
    
    .
    • Observation: A yellow precipitate (5-nitroso-8-hydroxyquinoline hydrochloride) will form immediately.

    • QC Check: TLC (DCM:MeOH 95:5) should show consumption of starting material.

  • Oxidation:

    • Caution: This step is exothermic.[1]

    • Prepare a separate vessel with dilute

      
       (1:1 water).
      
    • Transfer the nitroso slurry slowly into the nitric acid solution at ambient temperature. The oxidation is rapid.

    • Stir for 2 hours. The solid will convert from yellow (nitroso) to pale yellow/ochre (nitro).

  • Workup:

    • Pour reaction mixture into ice water.

    • Adjust pH to 5–6 with NaOH (50% w/w) to ensure free base precipitation.

    • Filter the solids.[2] Wash with water (3x) to remove inorganic salts.

    • Drying: Dry in a vacuum oven at 60°C.

    • Yield Target: 85-90%.

Protocol B: Scalable O-Alkylation to Nitroquinoline Acetate

Objective: Attach the acetate motif and isolate via crystallization.

Materials
  • 5-Nitro-8-hydroxyquinoline (from Protocol A)

  • Ethyl Chloroacetate (1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Potassium Iodide (KI, 0.1 equiv - Catalyst)

  • Acetone (Reagent grade) or Methyl Ethyl Ketone (MEK) for larger scale.

Procedure
  • Setup: In a reactor equipped with a reflux condenser and mechanical stirrer, charge Acetone, 5-Nitro-8-hydroxyquinoline, and

    
    .
    
    • Process Note: Use anhydrous

      
       to prevent hydrolysis of the ethyl chloroacetate ester.
      
  • Addition: Add Ethyl Chloroacetate and catalytic KI.

    • Mechanistic Insight: KI forms the transient ethyl iodoacetate in situ, which is a more reactive electrophile (Finkelstein reaction principle), accelerating the reaction rate significantly [2].

  • Reaction: Heat to reflux (approx. 56°C for Acetone) for 12–16 hours.

    • Monitoring: HPLC or TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the phenol peak.

  • Hot Filtration (Critical Step):

    • While the mixture is still hot (40-50°C), filter through a sintered glass funnel or bag filter to remove the inorganic salts (

      
      ).
      
    • Wash the filter cake with warm acetone.

  • Crystallization:

    • Concentrate the filtrate by distillation to approx. 30% of original volume.

    • Slowly add cold Ethanol or Water (Anti-solvent) with stirring.

    • Cool to 0-5°C and hold for 4 hours.

    • Filter the crystalline product.

  • Purification: Recrystallize from Ethanol if purity is <98%.

Quantitative Data Summary

ParameterDirect Nitration (Traditional)Nitrosation-Oxidation (Recommended)
Regioselectivity Mixture (5-nitro / 8-nitro)>99% 5-nitro
Exotherm Risk High (Runaway potential)Low to Moderate
Yield (Step 1) 40-60% (after separation)85-90%
Workup Method Acid neutralization & ExtractionFiltration & Wash
Final Purity Requires Chromatography>98% (Crystallized)

Safety & Hazard Analysis (Process Engineering)

When scaling to kilogram quantities, thermal management becomes the primary safety concern.

Exotherm Control Logic

The oxidation of the nitroso intermediate releases heat. In a batch reactor, "dumping" the nitric acid can lead to a thermal runaway.

  • Control Measure: Use a Semi-Batch approach. Charge the acid to the reactor and dose the nitroso slurry via a pump or auger. This ensures the unreacted accumulation is low (accumulation < 5%).

Safety Decision Tree

SafetyLogic Start Start Nitration Phase CheckTemp Monitor Reactor Temp (Tr) Start->CheckTemp Decision Is Tr > Setpoint + 5°C? CheckTemp->Decision ActionStop STOP DOSING Engage Cooling Jacket Decision->ActionStop YES ActionContinue Continue Dosing Maintain Stirring Decision->ActionContinue NO ActionStop->CheckTemp Wait until Tr stabilizes ActionContinue->CheckTemp

Figure 2: Automated decision logic for semi-batch dosing of reagents during the oxidation step.

References

  • Separation of 5-nitroquinoline and 8-nitroquinoline.Google Patents (EP0858998A1).
  • Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Applied Chemistry. Details the O-alkylation protocol using ethyl chloroacetate. [Link]

  • Technology of Preparing 8-Hydroxy-5-nitroquinoline. ResearchGate. Optimization of the nitrosation-oxidation route for high yield. [Link]

  • Nitric Acid Safety Guidelines. Duke University OESO.[3] Safety protocols for handling large volumes of nitric acid. [Link]

Sources

Application

Application Note: Advanced Crystallization Protocols for Ethyl 2-(5-nitroquinolin-6-yl)acetate

Executive Summary & Chemical Context[1][2][4][5][6][7][8] Ethyl 2-(5-nitroquinolin-6-yl)acetate (CAS: 1260683-11-1) is a critical intermediate in the synthesis of bioactive quinoline scaffolds, often utilized in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][4][5][6][7][8]

Ethyl 2-(5-nitroquinolin-6-yl)acetate (CAS: 1260683-11-1) is a critical intermediate in the synthesis of bioactive quinoline scaffolds, often utilized in the development of kinase inhibitors and anti-infective agents.[1][2][3] The presence of the nitro group at the C5 position adjacent to the ethyl acetate side chain at C6 creates a highly functionalized aromatic system prone to polymorphism and regio-isomeric impurities (specifically the 8-nitro isomer).[3]

This guide moves beyond basic isolation, providing a robust, scalable crystallization strategy designed to maximize purity (>99.5% HPLC) and reject critical process-related impurities.[1][2][4][3]

Key Physicochemical Characteristics
PropertyDescriptionImplication for Crystallization
Molecular Structure Planar quinoline core, polar nitro group, lipophilic ethyl ester.[1][2][3]Strong

-

stacking potential; prone to "oiling out" if supersaturation is too high.[1][2][3]
Solubility Profile Moderate in alcohols; High in chlorinated solvents/esters; Low in aliphatics.[1][2][3]Ideal candidate for Anti-solvent Crystallization or Cooling Crystallization in alcohols.[1][2]
Critical Impurities 8-nitro regioisomer; hydrolysis product (carboxylic acid).[1][2][4][3]Isomer rejection requires thermodynamic control (slow cooling); avoid acidic/basic conditions to prevent ester hydrolysis.[1][4][3]

Solubility Profiling & Solvent Selection[1][2][4]

Effective crystallization requires a precise balance of intermolecular forces.[2] For this nitro-quinoline ester, we utilize the "Like Dissolves Like" principle but manipulate the dipole-dipole interactions of the nitro group.[2]

Solvent Screening Matrix

Experimental data suggests the following solubility tiers:

  • Good Solvents (High Solubility):

    • Ethyl Acetate (EtOAc): Excellent dissolution power but can yield lower recovery without an anti-solvent.[1][2][4][3]

    • Dichloromethane (DCM): Too high solubility; poor for yield, environmental concerns.[1][4][3]

    • Acetone: Good, but risk of forming solvates.[1][4]

  • Intermediate Solvents (Temperature Dependent):

    • Ethanol (EtOH): The Gold Standard.[4][3] High solubility at reflux, low at

      
      .[1][4][3] Prevents transesterification (unlike Methanol).[1][2][4][3]
      
    • Isopropanol (IPA): Good alternative if cooling capacity is limited.[1][2][4][3]

  • Anti-Solvents (Low Solubility):

    • n-Heptane / Hexanes: Induces precipitation.[1][2][3]

    • Water: Strong anti-solvent for ethanolic solutions, but risk of oiling out is high.[1][4]

Recommendation: The Ethanol (Cooling) method is preferred for purity.[4][3] The Ethyl Acetate/Heptane (Anti-solvent) method is preferred for maximizing yield from crude mixtures.[4][3]

Detailed Experimental Protocols

Protocol A: High-Purity Recrystallization (Ethanol Cooling)

Best for: Final API intermediate polishing, removing regioisomers.[1][2][4][3]

Materials:

  • Crude Ethyl 2-(5-nitroquinolin-6-yl)acetate (10.0 g)[1][2][4][3]

  • Absolute Ethanol (USP Grade)[1][4][3]

  • Activated Carbon (optional, for color removal)[1][4][3]

Step-by-Step Methodology:

  • Dissolution: Charge 10.0 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add Absolute Ethanol (80 mL, 8 vol).

  • Reflux: Heat the mixture to reflux (

    
    ). The solid should fully dissolve. If not, add ethanol in 5 mL increments until clear.[1][2][4]
    
    • Note: If dark tarry impurities are present, add 0.5 g Activated Carbon, reflux for 15 mins, and filter hot through Celite.

  • Controlled Cooling (Critical):

    • Remove heat source.[1][2] Allow the flask to cool to ambient temperature (

      
      ) slowly over 2 hours.
      
    • Mechanism:[1][2][4][5][6][7][8] Rapid cooling traps the 8-nitro isomer.[2] Slow cooling allows the thermodynamically stable 5-nitro crystal lattice to exclude impurities.[2]

  • Seeding (Optional but Recommended): At

    
     (metastable zone), add 10 mg of pure seed crystals to induce uniform nucleation.
    
  • Final Crystallization: Cool the slurry to

    
     using an ice bath and hold for 1 hour.
    
  • Isolation: Filter the yellow crystalline solid using a Buchner funnel.

  • Washing: Wash the cake with cold Ethanol (

    
    , 20 mL) to displace mother liquor.
    
  • Drying: Vacuum dry at

    
     for 12 hours.
    

Expected Yield: 80–85% Expected Purity: >99.0% (HPLC)[1][2][4][3]

Protocol B: High-Yield Isolation (EtOAc/Heptane Anti-Solvent)

Best for: Isolating material from reaction mixtures or silica columns.[1][2][4][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve crude oil/solid in Ethyl Acetate (3 vol) at

    
    .
    
  • Anti-Solvent Addition: Slowly add n-Heptane (dropwise) until a persistent cloudiness (turbidity point) is observed.[1][2][4][3]

  • Healing: Re-heat slightly to

    
     to clear the solution.
    
  • Precipitation: Stop heating and stir gently. Add more n-Heptane (total 6 vol) over 1 hour.[1][2][4][3]

  • Aging: Stir the resulting slurry at room temperature for 2 hours to ripen the crystals (Ostwald Ripening).

  • Filtration: Filter and wash with 1:3 EtOAc:Heptane.

Process Workflow Diagram

The following diagram illustrates the decision logic and workflow for the purification process, ensuring scientific rigor in handling impurities.

CrystallizationWorkflow Start Crude Ethyl 2-(5-nitroquinolin-6-yl)acetate CheckPurity Initial Purity Analysis (HPLC) Isomer Content? Start->CheckPurity HighImpurity High Isomer Content (>5%) Use Protocol A (Thermodynamic Control) CheckPurity->HighImpurity Regioisomers Present LowImpurity Low Isomer Content (<5%) Use Protocol B (Yield Optimization) CheckPurity->LowImpurity Clean Crude ProcessA Dissolve in Refluxing Ethanol (8 vol) Slow Cool (0.5°C/min) HighImpurity->ProcessA ProcessB Dissolve in EtOAc (3 vol) Add Heptane Anti-solvent LowImpurity->ProcessB Seed Seeding at Metastable Zone (Essential for Polymorph Control) ProcessA->Seed ProcessB->Seed Isolation Filtration & Cold Wash Seed->Isolation Drying Vacuum Dry @ 40°C Isolation->Drying Validation Final QC: 1. HPLC (>99%) 2. XRPD (Crystalline Form) 3. NMR (Solvent Check) Drying->Validation

Caption: Decision matrix for crystallizing Ethyl 2-(5-nitroquinolin-6-yl)acetate based on input purity and desired outcome.

Troubleshooting & Scientific Rationale

Common Failure Modes
IssueCauseCorrective Action
Oiling Out Solution supersaturated too quickly; Temperature > Melting point of solvate.[1][2]Re-heat to clear solution.[2] Add seed crystals. Cool slower. Add 5% more solvent.[2]
Low Yield Solubility in mother liquor is too high.[2]Cool to

. Concentrate mother liquor and run a "second crop" (lower purity).[1][4][3]
Color Retention Nitro-aromatic oxidation byproducts.[1][2]Use Activated Carbon (Darco G-60) during the hot dissolution step.[1][2][3]
Polymorphism Warning

Nitro-quinoline esters are known to exhibit polymorphism.[1][2]

  • Action: Always record an X-Ray Powder Diffraction (XRPD) pattern of the "Golden Batch."

  • Control: Use seed crystals from a validated batch to ensure the same polymorph is produced every time (Templating effect).

References

  • Isomer Separation Logic: Fuson, R. C., et al. (1947).[1][4][3] "The Synthesis of 5-Hydroxy-8-nitroquinoline and Certain of its Derivatives." The Journal of Organic Chemistry, 12(6), 799–806.[1][4][3][9] [Link]

  • General Quinoline Purification: European Patent Office.[1][2] (1998).[1][2][3][9] EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. [1][2][3]

  • Crystallization of Nitro-Esters: Lokanath, N. K., et al. (2019).[1][2][4][3] "Synthesis, crystal structure and 3D energy frameworks of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate." ResearchGate. [Link][1][4][3][5]

Sources

Method

The Strategic Utility of Ethyl 2-(5-nitroquinolin-6-yl)acetate in the Synthesis of Novel Heterocyclic Scaffolds

Introduction: Unveiling a Versatile Building Block in Heterocyclic Chemistry In the landscape of modern medicinal chemistry and drug discovery, the quinoline nucleus stands as a "privileged scaffold" due to its prevalenc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug discovery, the quinoline nucleus stands as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3] Within this esteemed class of compounds, Ethyl 2-(5-nitroquinolin-6-yl)acetate emerges as a highly versatile and strategically important building block for the synthesis of complex, polycyclic heterocyclic systems. The presence of a nitro group at the 5-position and an ethyl acetate moiety at the 6-position of the quinoline core imparts a unique reactivity profile, making it a valuable precursor for the construction of novel molecular architectures with potential therapeutic applications.

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and utilization of Ethyl 2-(5-nitroquinolin-6-yl)acetate in heterocyclic chemistry. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively leverage this compound in their synthetic endeavors. The protocols are presented with an emphasis on the underlying chemical principles and rationale for experimental choices, ensuring a deep understanding of the transformations involved.

Synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate: A Multi-step Approach

The synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate is a multi-step process that begins with the construction of the 6-hydroxyquinoline core, followed by regioselective nitration and subsequent O-alkylation. Each step is critical for the successful preparation of the target compound.

Workflow for the Synthesis of Ethyl 2-(5-nitroquinolin-6-yl)acetate

cluster_0 Step 1: Synthesis of 6-Hydroxyquinoline cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: O-Alkylation A p-Aminophenol + Glycerol B 6-Hydroxyquinoline A->B Skraup Reaction (H₂SO₄, Oxidizing Agent) C 6-Hydroxyquinoline D 6-Hydroxy-5-nitroquinoline C->D Nitrating Mixture (HNO₃, H₂SO₄) E 6-Hydroxy-5-nitroquinoline F Ethyl 2-(5-nitroquinolin-6-yl)acetate E->F G Ethyl bromoacetate G->F K₂CO₃, Acetone A Ethyl 2-(5-nitroquinolin-6-yl)acetate B Pyrrolo[3,4-c]quinolin-1-one derivative A->B Reductive Cyclization (e.g., Pd/C, H₂ or Fe/AcOH)

Sources

Application

Advanced Protocol: Storage and Handling of Light-Sensitive Quinoline Esters

Core Directive & Scientific Rationale Quinoline esters are a class of heterocycles frequently employed as "caged" compounds (photolabile protecting groups) or fluorogenic probes in drug discovery and chemical biology. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

Quinoline esters are a class of heterocycles frequently employed as "caged" compounds (photolabile protecting groups) or fluorogenic probes in drug discovery and chemical biology. Their utility relies on a specific photochemical property: the ability to undergo bond cleavage or rearrangement upon absorption of photons (typically UV to near-UV, 300–450 nm).

The Paradox of Utility: The very property that makes them useful—high quantum yield for photolysis—makes them exceptionally fragile during storage and handling. Furthermore, the ester linkage introduces a second failure mode: susceptibility to hydrolysis, particularly in the presence of trace moisture or protic solvents.

This protocol is designed to mitigate two primary degradation pathways:

  • Photolytic Cleavage: Irreversible degradation triggered by ambient light (fluorescent/sunlight).

  • Hydrolytic Decomposition: Spontaneous ester bond breaking driven by moisture and temperature.

Mechanism of Instability

To handle these compounds effectively, one must understand why they fail.

  • Photolysis: Upon excitation (absorption of

    
    ), the quinoline ring enters an excited singlet state (
    
    
    
    ). In "caged" esters, this energy is often directed toward heterolytic cleavage of the C-O or C-N bond. For standard quinoline esters, UV exposure can induce radical formation or photo-oxidation, leading to colored byproducts (often browning of the solid).
  • Hydrolysis: The electron-deficient nature of the quinoline ring (due to the nitrogen atom) can make the attached ester carbonyl more electrophilic, increasing susceptibility to nucleophilic attack by water, even at neutral pH.

Infrastructure & Environmental Controls

Before handling the compound, the workspace must be validated.

The "Safe Light" Environment

Standard laboratory fluorescent lighting emits significant energy in the near-UV/blue region (350–450 nm), which overlaps with the absorption bands of many quinoline esters.

  • Requirement: All handling must occur under Red Light (>600 nm) or Yellow Filtered Light (cutoff <500 nm) .

  • Validation: Use a simple lux meter or spectral radiometer to confirm zero emission below 450 nm in the workspace.

Inert Atmosphere
  • Requirement: Argon (Ar) or Nitrogen (

    
    ) gas line with a desiccator.
    
  • Rationale: Argon is heavier than air and provides a better "blanket" in storage vials to prevent moisture ingress.

Workflow Visualization

The following diagram outlines the critical decision paths for handling these compounds from receipt to experimental use.

HandlingProtocol cluster_handling Critical Handling Zone (Red Light Only) Start Receipt of Compound Inspect Visual Inspection (Color/Form) Start->Inspect QC_Check Initial QC (HPLC/NMR) *Perform in Dark* Inspect->QC_Check Decision_QC Purity > 95%? QC_Check->Decision_QC Reject Reject/Purify Decision_QC->Reject No Aliquot Aliquot Strategy (Single-Use Vials) Decision_QC->Aliquot Yes Storage Storage: -20°C, Dark, Argon Aliquot->Storage Usage Experimental Use Storage->Usage Thaw Solubilization Solubilization (Anhydrous DMSO) Usage->Solubilization

Caption: Figure 1. Logic flow for the receipt, validation, and storage of light-sensitive quinoline esters. Note the critical "Red Light" zone.

Detailed Protocols

Protocol A: Receipt and Aliquoting (The "Zero-Exposure" Rule)

Objective: Minimize the number of freeze-thaw cycles and light exposure events.

  • Preparation: Pre-label amber glass vials (2 mL or 4 mL). Flush them with dry Argon gas for 10 seconds.

  • Environment: Dim room lights; engage red safety lamps.

  • Thawing: If the shipment arrived on dry ice, allow the source vial to equilibrate to room temperature inside a desiccator (approx. 30 mins) before opening.

    • Why? Opening a cold vial in humid air causes immediate condensation of water vapor onto the solid, initiating hydrolysis.

  • Weighing:

    • Do not use plastic weigh boats (static can scatter the light powder). Use tared amber glass vials directly or aluminum foil boats.

    • Work quickly.

  • Aliquoting: Divide the bulk material into "Single-Experiment" aliquots (e.g., 1 mg or 5 mg).

    • Self-Validating Step: Dissolve one aliquot immediately in deuterated solvent (e.g., DMSO-d6) and run a proton NMR to establish a "Day 0" baseline purity.

  • Sealing: Cap vials tightly. Wrap the cap junction with Parafilm. Place vials inside a secondary opaque container (e.g., a black Mylar bag or aluminum can) containing a sachet of silica gel.

  • Storage: Store at -20°C (or -80°C for high-value caged probes).

Protocol B: Solubilization and Usage

Objective: Prepare stable stock solutions without inducing degradation.

Solvent Selection Table:

SolventSuitabilityNotes
Anhydrous DMSO Excellent Preferred for stock solutions. High solubility, low volatility.
Anhydrous DMF GoodAlternative if DMSO interferes with assay.
Ethanol/Methanol Poor Avoid for storage.[1][2] Protic solvents can accelerate transesterification or hydrolysis.
Water/Buffer Forbidden Only add immediately prior to use. Hydrolysis is rapid (minutes to hours).

Steps:

  • Retrieval: Remove one aliquot vial from the freezer.

  • Equilibration: Allow to warm to room temperature in the dark (desiccator recommended) for 20 minutes.

  • Dissolution: Add anhydrous DMSO (molecular sieve treated) to the vial. Vortex briefly.

  • Concentration: Aim for a high concentration stock (e.g., 10–50 mM). Higher concentrations are generally more stable than dilute solutions due to self-shielding effects.

  • Usage: Dilute into aqueous buffer only at the moment of the experiment.

    • Critical Control: Keep the aqueous solution covered with foil. If using in a microscope, ensure the excitation shutter is closed until image acquisition.

Quality Control & Troubleshooting

How do you know if your compound has degraded?

The "Absorbance Ratio" Check

Quinoline esters often exhibit a shift in UV absorbance upon hydrolysis or photolysis.

  • Method: Measure the Absorbance at

    
     (ester) vs. 
    
    
    
    (free quinoline/phenol).
  • Example (8-hydroxyquinoline ester):

    • Intact Ester

      
       nm.
      
    • Hydrolyzed Phenol

      
       nm (pH dependent).
      
  • Criterion: If the ratio

    
     decreases significantly compared to the Day 0 baseline, degradation has occurred.
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
Solid turns yellow/brown Photo-oxidation or surface hydrolysisDiscard. Purity is likely compromised. Check storage container opacity.
Precipitate in DMSO stock Moisture ingress (Hydrate formation)Dry DMSO over molecular sieves. Use fresh aliquot.
Loss of biological activity Hydrolysis of ester bondVerify pH of buffer. Ensure stock was not stored in protic solvent.
High background fluorescence Free quinoline (hydrolysis product) is often fluorescentCheck purity via HPLC. Free 8-HQ is highly fluorescent in the presence of metals.

Safety Data (SDS Summary)

  • Toxicity: Many quinoline derivatives are suspected mutagens or carcinogens.

  • Handling: Wear nitrile gloves (double gloving recommended), lab coat, and UV-safety glasses.

  • Disposal: Dispose of as hazardous organic waste. Do not pour down the drain, as quinolines are toxic to aquatic life (R51/53).

References

  • Loba Chemie. (n.d.). Material Safety Data Sheet: Quinoline.[3] Retrieved October 26, 2023, from [Link]

  • European Medicines Agency (EMA). (2023). Stability testing of existing active substances and related finished products. Retrieved October 26, 2023, from [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.[4] Retrieved October 26, 2023, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Ethyl 2-(5-nitroquinolin-6-yl)acetate Synthesis

Current Status: Active Ticket ID: CHEM-SUP-8951-NITRO Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Context You are likely synthesizing Ethyl 2-(5-nitroquinolin-6-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-8951-NITRO Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Context

You are likely synthesizing Ethyl 2-(5-nitroquinolin-6-yl)acetate , a critical intermediate often associated with the synthesis of Camptothecin analogues (e.g., Exatecan, DX-8951f) used in Antibody-Drug Conjugates (ADCs).[1]

The synthesis typically involves the electrophilic nitration of Ethyl 2-(quinolin-6-yl)acetate .[1] This reaction is notorious for three specific failure modes:

  • Regiochemical Scrambling: Competition between the desired 5-nitro and the undesired 8-nitro isomers.

  • Ester Hydrolysis: Loss of the ethyl group due to harsh acidic conditions (

    
    ), converting your product to the carboxylic acid.
    
  • Benzylic Oxidation: Side-reaction at the

    
    -methylene group.[1]
    

This guide provides a self-validating protocol to navigate these bottlenecks.

Module 1: Critical Process Parameters (Troubleshooting Q&A)

Issue 1: "I am getting a 50:50 mixture of 5-nitro and 8-nitro isomers."

Diagnosis: Lack of kinetic control.[2] Technical Insight: The quinoline ring nitration is governed by the protonated nitrogen (quinolinium ion), which directs electrophiles to the 5 and 8 positions (meta to the nitrogen). However, your starting material has an alkyl-acetate group at position 6.[1]

  • The 6-alkyl group is ortho/para directing.[1] It strongly activates position 5 (ortho) and position 7 (ortho).[1]

  • The Conflict: Position 5 is electronically favored (activated by the 6-alkyl group + directed by the quinolinium N). However, it is sterically hindered (the peri position).[1] Position 8 is less hindered but electronically less favored relative to the 6-substituent.

Corrective Protocol: To favor the 5-nitro isomer (Kinetic Product), you must lower the reaction temperature.

  • Standard:

    
     to 
    
    
    
    .
  • Optimization: Use Potassium Nitrate (

    
    )  in concentrated Sulfuric Acid (
    
    
    
    ) rather than fuming Nitric Acid. Solid
    
    
    allows for a slow, controlled release of the nitronium ion (
    
    
    ), preventing local "hotspots" that favor the thermodynamic 8-nitro isomer.
Issue 2: "My yield is low, and NMR shows a carboxylic acid peak."

Diagnosis: Acid-Catalyzed Ester Hydrolysis.[1] Technical Insight: The reaction medium (conc.


) is a powerful dehydrating agent, but if any water is present (from wet starting material or low-grade acid), the ester will hydrolyze to the acid (2-(5-nitroquinolin-6-yl)acetic acid).[1]

Corrective Protocol:

  • Drying: Dry the starting material (Ethyl 2-(quinolin-6-yl)acetate) under high vacuum (

    
    ) with 
    
    
    
    overnight.
  • Reagent Quality: Use 98%

    
    . Do not use "technical grade" acid without verifying water content.[1]
    
  • Quench Strategy: Do not pour the reaction mixture onto ice-water if you plan to filter immediately. The heat of dilution can hydrolyze the ester. Instead, pour onto crushed ice/DCM mixture to immediately extract the ester into the organic phase, shielding it from the aqueous acid.

Issue 3: "The workup results in a black, inseparable tar."

Diagnosis: Isoelectric precipitation failure and polymerization. Technical Insight: Nitro-quinolines are prone to forming tars in basic media due to oxidative polymerization.[1] If you neutralize the acid quench with NaOH to pH > 10, you risk hydrolyzing the ester and degrading the quinoline ring.

Corrective Protocol:

  • Target pH: Adjust pH to 4.5 - 5.5 (Isoelectric region for many quinolines) or use solid

    
     to reach pH 7-8 gently.
    
  • Solvent System: Use DCM/Isopropanol (9:1) for extraction.[1] Pure DCM often fails to extract the polar nitro-quinoline efficiently from the sulfate sludge.

Module 2: Optimized Experimental Workflow

The "Cold-Nitrate" Protocol

Standardized for 10g scale[1]

ParameterSpecificationRationale
Solvent Conc.

(98%)
Acts as solvent and catalyst.[1] Must be anhydrous.[1]
Nitrating Agent

(Solid, 1.05 eq)
Controlled

generation; avoids water from

.[1]
Temperature

to

Maximizes regioselectivity for 5-nitro.[1]
Addition Time 45-60 minutesPrevents exotherms that lead to 8-nitro isomer.[1]
Quench Ice/DCM biphasicProtects ester from acid hydrolysis.[1]
Step-by-Step Procedure
  • Dissolution: Charge 10.0 g of Ethyl 2-(quinolin-6-yl)acetate into a dry flask. Add 50 mL of conc.

    
     dropwise at 
    
    
    
    .[1] Stir until fully dissolved (solution will be yellow/orange).
  • Nitration: Cool to

    
    . Add pulverized 
    
    
    
    (1.05 equivalents) in small portions over 1 hour. Critical: Do not let internal temp rise above
    
    
    .
  • Reaction Monitor: Stir at

    
     for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] Look for the disappearance of the blue-fluorescent starting material and appearance of the yellow non-fluorescent nitro product.
    
  • Workup: Pour the reaction mixture slowly onto a stirred mixture of 200g ice and 150 mL DCM.

  • Neutralization: Slowly add solid

    
     until bubbling ceases (pH ~7).
    
  • Extraction: Separate layers. Extract aqueous layer

    
     with DCM/IPA (9:1).[1]
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Gradient: 20%

    
     50% EtOAc in Hexane).
    

Module 3: Mechanistic Visualization[1]

Diagram 1: Reaction Pathway & Regioselectivity

This diagram illustrates the competition between the desired kinetic pathway (5-nitro) and the thermodynamic/hydrolysis failure modes.

NitrationPathway SM Ethyl 2-(quinolin-6-yl)acetate (Starting Material) Intermediate Protonated Quinolinium Ion (Directing Group) SM->Intermediate H2SO4 Protonation Product5 5-Nitro Isomer (Target Product) Kinetic Control (<0°C) Intermediate->Product5 KNO3, -5°C Ortho-activation by 6-alkyl Product8 8-Nitro Isomer (Impurity) Thermodynamic Control (>10°C) Intermediate->Product8 High Temp Meta-direction by N+ Hydrolysis Carboxylic Acid Byproduct (Hydrolysis Failure) Water Present Intermediate->Hydrolysis H2O / Heat

Caption: Pathway analysis showing the kinetic favorability of the 5-nitro isomer versus thermodynamic and hydrolysis byproducts.

Diagram 2: Purification Decision Tree

How to handle the crude reaction mixture to avoid "tar" formation.

WorkupLogic Start Crude Reaction Mix (H2SO4 + Product) Quench Quench into Ice/DCM (Biphasic) Start->Quench Neutralize Neutralize with NaHCO3 (Target pH 7) Quench->Neutralize CheckPH Check pH Neutralize->CheckPH Extract Extract with DCM/IPA (9:1) CheckPH->Extract pH 7-8 Tar Emulsion/Tar Formation (FAILURE) CheckPH->Tar pH > 10 (NaOH) Cryst Recrystallize (EtOH) Extract->Cryst Evaporate Solvent

Caption: Workup logic flow emphasizing pH control to prevent polymerization and emulsion formation.

References

  • Exatecan Intermediate Synthesis

    • Title: Intermediates for synthesizing exatecan mesylate.[1][3][4][5]

    • Source: World Intellectual Property Organization (WO2025024697A1).[1]

    • Relevance: Describes the broader context of Exatecan synthesis and the handling of nitro-substituted intermedi
    • URL:[1]

  • Regioselective Nitration of Quinolines

    • Title: Separation of 5-nitroquinoline and 8-nitroquinoline.[1][2][6][7][8]

    • Source: European Patent Office (EP0858998A1).[1]

    • Relevance: Establishes the fundamental 50:50 distribution problem in quinoline nitration and purific
    • URL
  • Mechanistic Insight

    • Title: Why does the nitration of quinoline occur
    • Source: Chemistry Stack Exchange (Validated by literature citations 57JCS2521).[1]

    • Relevance: Explains the electronic conflict between the protonated nitrogen and the benzene ring substituents.
    • URL:[Link]

  • Exatecan Structure & Properties

    • Title: Exatecan (DX-8951f).[1]

    • Source: MedChemExpress / Wikipedia.[1]

    • Relevance: Confirms the structural necessity of the 5-nitro-6-substituted quinoline scaffold for the "A-ring" of the camptothecin analogue.

Sources

Optimization

Troubleshooting low purity in nitroquinoline ester formation

Topic: Troubleshooting Low Purity in Nitroquinoline Ester Formation Ticket ID: NQE-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "5 vs. 8" Challenge Low purity in nitroq...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity in Nitroquinoline Ester Formation Ticket ID: NQE-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "5 vs. 8" Challenge

Low purity in nitroquinoline ester synthesis is rarely a random error; it is usually a structural inevitability of the quinoline ring's electronic properties. The nitrogen atom in the quinoline ring, when protonated under nitration conditions, deactivates the pyridine ring and directs electrophilic attack to the carbocyclic ring. This results in a competitive mixture of 5-nitro and 8-nitro isomers (typically ~50:50 ratio), which are notoriously difficult to separate due to similar polarities.[1]

If your purity is stalling between 85-90%, you are likely co-purifying the regioisomer.[1] If your purity is <80% with a "tar-like" appearance, you are likely dealing with oxidative degradation or incomplete esterification.[1]

Phase 1: Diagnostic & Troubleshooting Matrix

Symptom: HPLC/TLC shows two distinct spots with similar Rf values.

Probable Cause The Mechanism Corrective Action
Regioisomer Contamination Nitration of quinoline (or its derivatives) occurs at C5 and C8 positions on the protonated species.[1]Do not rely on silica chromatography alone. Use the Hydrohalide Salt Precipitation Method (See Protocol A) to separate isomers before esterification if possible.
Incomplete Esterification Nitro groups are electron-withdrawing, deactivating the ring, but steric hindrance (especially at C8) can impede nucleophilic attack at the carboxyl group.Switch from Fischer Esterification to the Acyl Chloride Method (See Protocol B). Thionyl chloride (

) drives the reaction to completion irreversibly.

Symptom: Product is a dark, sticky oil instead of a solid.

Probable Cause The Mechanism Corrective Action
Oxidative Polymerization Exothermic nitration causes ring opening or polymerization ("tar").[1]Strict Temperature Control: Maintain nitration between 0–5°C during addition. Use a urea scavenger to remove nitrous acid (

).
Hydrolysis during Workup Esters are susceptible to base-catalyzed hydrolysis during quenching.[1]Quench into Ice-Cold Acid/Buffer , not strong base.[1] Maintain pH < 8 during extraction.

Phase 2: Visualization of the Problem

Figure 1: The Regioselectivity Trap & Purification Logic

Caption: The protonated quinoline nitrogen directs electrophilic aromatic substitution to the 5 and 8 positions. Separation is most effective at the acid stage using solubility differences of the HCl salts.

NitroquinolinePathway Start Quinoline Substrate (Acid or Ester) Nitration Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Attack Intermediates Mixture: 5-Nitro + 8-Nitro Isomers Nitration->Intermediates ~1:1 Ratio Decision Is Purity > 95%? Intermediates->Decision Purification_Chrom Silica Chromatography (Inefficient for 5 vs 8) Decision->Purification_Chrom No (Standard) Purification_Salt Hydrohalide Salt Precipitation (Protocol A) Decision->Purification_Salt No (Recommended) Esterification Esterification (Protocol B) Purification_Chrom->Esterification Low Yield Purification_Salt->Esterification High Purity Isomer FinalProduct Pure Nitroquinoline Ester Esterification->FinalProduct

Phase 3: Validated Protocols

Protocol A: Isomer Separation via Hydrohalide Salt (The "Vertex" Method)

Use this if your low purity is due to the presence of the other nitro-isomer. This is superior to column chromatography for this specific scaffold.[1]

Principle: 5-nitroquinoline derivatives often form less soluble hydrohalide salts compared to 8-nitro derivatives in specific solvent systems like wet DMF.[1][2]

  • Dissolution: Dissolve the crude nitroquinoline mixture (acid or ester) in DMF containing 1-5% water (Wet DMF). Heat to 90-100°C to ensure complete dissolution.[1]

  • Salt Formation: Add concentrated HCl (1.5 equivalents).

  • Crystallization: Cool the solution slowly to 25°C. The 5-nitroquinoline hydrochloride typically precipitates first as a cream-colored solid.[1][2]

  • Filtration: Filter the solid. The filtrate contains the enriched 8-nitro isomer.

  • Regeneration: Suspend the solid in water and neutralize with sodium bicarbonate to recover the pure 5-nitro free base.

Protocol B: High-Conversion Esterification (Acyl Chloride Route)

Use this if your low purity is due to unreacted starting material (carboxylic acid).[1]

Context: Fischer esterification (Acid + Alcohol


 Ester + Water) is an equilibrium process.[3] For electron-deficient nitroquinolines, the equilibrium often favors the acid. We must break the equilibrium.
  • Activation: Suspend dried Nitroquinoline Carboxylic Acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene .

  • Chlorination: Add Thionyl Chloride (

    
    )  (3.0 eq) and a catalytic drop of DMF .
    
  • Reflux: Heat to reflux for 2-4 hours. The solution should become clear as the acid chloride forms.

    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion).

  • Evaporation: Evaporate solvent and excess

    
     completely (use a toluene azeotrope to remove trace 
    
    
    
    ).
  • Esterification: Redissolve the residue in dry DCM. Add the desired Alcohol (1.5 eq) and Triethylamine (2.0 eq) at 0°C.

  • Workup: Wash with saturated

    
     to remove unreacted acid.
    

Phase 4: Frequently Asked Questions (FAQ)

Q1: Why can't I just recrystallize the final ester to remove the isomer? A: You can, but it is inefficient. 5-nitro and 8-nitro esters often form solid solutions or co-crystals due to their similar planar structures.[1] Separation is thermodynamically much easier at the acid stage or by exploiting the basicity difference of the ring nitrogen (using the HCl salt method described in Protocol A) before esterification [1].

Q2: My reaction turns black upon adding Sulfuric Acid. Is this normal? A: No. This indicates "charring" or oxidative decomposition.

  • Fix: Ensure your temperature is <5°C during addition.

  • Fix: If using the Skraup synthesis (glycerol + aniline), the reaction is notoriously violent.[4] Add a moderator like ferrous sulfate or boric acid to control the exotherm [2].[5]

Q3: Can I use EDC/NHS coupling instead of Thionyl Chloride? A: Yes, but be cautious. Nitroquinolines are electron-deficient, making the carboxylic acid less nucleophilic, but the intermediate O-acylisourea is susceptible to hydrolysis if your solvents are not strictly anhydrous.[1] The Thionyl Chloride method is generally more robust for this specific substrate class [3].

References

  • Vertex Pharmaceuticals Inc. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent Application EP0858998A1.
  • Organic Syntheses. (1948). 6-Methoxy-8-Nitroquinoline.[1] Org. Synth. 1948, 28,[1] 80. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Quinoline Acetate Synthesis &amp; Optimization

Ticket Status: OPEN Agent: Senior Application Scientist Subject: Minimizing Side Reactions in Quinoline Scaffold Functionalization Strategic Method Selection (Triage) Before troubleshooting specific reactions, verify tha...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Agent: Senior Application Scientist Subject: Minimizing Side Reactions in Quinoline Scaffold Functionalization

Strategic Method Selection (Triage)

Before troubleshooting specific reactions, verify that your chosen synthetic route aligns with your target regioisomer.[1] The term "Quinoline Acetate" typically refers to Ethyl 2-quinolineacetate or Ethyl 3-quinolineacetate . The synthesis of these two isomers requires fundamentally different strategies, and "forcing" a method often leads to the side reactions you are encountering.[2]

Method Selector: Decision Matrix

MethodSelection Start Target Molecule Selection Target3 Target: Ethyl 3-quinolineacetate (Ester on Ring) Start->Target3 Target2 Target: Ethyl 2-quinolineacetate (Side Chain -CH2COOEt) Start->Target2 Friedlander Method A: Friedländer Synthesis (o-Aminoaldehyde + beta-keto ester) Target3->Friedlander Preferred Route Knorr Method B: Knorr/Conrad-Limpach (Aniline + beta-keto ester) Target2->Knorr Via 2-Methylquinoline Intermediate Direct Method C: Lithiation/Functionalization (Quinaldine + Carbonate) Target2->Direct Direct C-H Activation Warning1 Risk: Self-Condensation (Aldol) Friedlander->Warning1 Warning2 Risk: Over-alkylation & Polymerization Direct->Warning2

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on the target regioisomer.

Troubleshooting Module: The Friedländer Synthesis

Primary Target: Ethyl 3-quinolineacetate Common Failure Mode: Low yield due to "tar" formation (polymerization) or self-condensation.

The Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with a ketone (e.g., ethyl acetoacetate). The critical failure point is the instability of the 2-aminobenzaldehyde , which self-polymerizes rapidly.

Issue #1: "My reaction mixture turned into a black tar."
  • Root Cause: The 2-aminobenzaldehyde starting material is unstable. If prepared in situ and not used immediately, it undergoes intermolecular self-condensation.[1]

  • Technical Fix:

    • In-Situ Generation: Do not isolate 2-aminobenzaldehyde. Generate it from 2-nitrobenzaldehyde (reduction) or 2-aminobenzyl alcohol (oxidation) in the presence of the ketone coupling partner.

    • Use a "Masked" Precursor: Use 2-aminobenzophenone (more stable) if the 4-phenyl substituent is acceptable, or protect the aldehyde as an acetal.

Issue #2: "I am seeing a byproduct with double molecular weight."
  • Root Cause: Aldol Self-Condensation . The ketone reactant (ethyl acetoacetate) is reacting with itself rather than the amino-aldehyde.

  • Protocol Adjustment:

    • Switch Catalysts: Move away from strong bases (KOH/NaOH). Use a mild Lewis Acid catalyst. Sulfamic acid or Iodine (

      
      )  (1-5 mol%) have been shown to favor the cross-condensation over self-aldolization.
      
    • Slow Addition: Add the ketone dropwise to the amino-aldehyde solution to keep its concentration low relative to the amine.

Troubleshooting Module: The Knorr vs. Conrad-Limpach Divergence

Primary Target: 4-Hydroxyquinoline (Intermediate for 2-quinolineacetate) Common Failure Mode: Formation of the wrong regioisomer (2-quinolone vs. 4-quinolone).

This is the most frequent "ticket" we receive. The reaction of aniline with a


-keto ester is temperature-dependent .
The Kinetic vs. Thermodynamic Trap
  • Scenario: You want the 4-hydroxyquinoline (to convert to 4-chloro and then alkylate), but you isolate the 2-hydroxyquinoline (2-quinolone).

  • Mechanism:

    • Kinetic Control (

      
      C):  Formation of the amide bond first 
      
      
      
      Cyclization gives 2-quinolone .
    • Thermodynamic Control (

      
      C):  Formation of the imine (Schiff base) first 
      
      
      
      Cyclization gives 4-quinolone .
Protocol for Regiochemical Purity

To ensure the 4-isomer (Conrad-Limpach product):

  • Step 1 (Imine Formation): Mix aniline and

    
    -keto ester with a catalytic amount of acid (p-TsOH). Use a Dean-Stark trap to remove water. Do not exceed 100°C  yet.
    
  • Step 2 (Cyclization): Drop the isolated imine into diphenyl ether pre-heated to 250°C . The high temperature is non-negotiable to overcome the activation energy for the 4-position cyclization.

Troubleshooting Module: Direct Functionalization (Side Chain)

Primary Target: Ethyl 2-quinolineacetate (via Quinaldine) Common Failure Mode: Poly-alkylation and Decarboxylation.

Synthesizing the acetate side chain (


) directly on the ring often involves lithiating 2-methylquinoline (quinaldine) and reacting with a carbonate.
Issue #3: "I have a mixture of mono-, di-, and tri-alkylated products."
  • Root Cause: The product (ethyl 2-quinolineacetate) has a more acidic

    
    -proton than the starting material (quinaldine) due to the electron-withdrawing ester group. The base deprotonates the product, which then reacts again.
    
  • Resolution (The "Claisen" Approach):

    • Use LDA (Lithium Diisopropylamide) at -78°C .

    • Use Diethyl Carbonate as the electrophile, not ethyl chloroformate. Carbonates are less reactive and less prone to double addition if the stoichiometry is strictly controlled (1.0 eq base).

    • Quench Rapidly: Do not allow the reaction to warm up before quenching with acid.

Issue #4: "My ester hydrolyzed and decarboxylated during workup."
  • Root Cause: Quinoline acetates are essentially vinylogous malonates (if considering the nitrogen). They are prone to thermal decarboxylation, especially if the pH drops below 4.

  • Workup Protocol:

    • Keep workup pH neutral (pH 7-8). Use saturated

      
       rather than 
      
      
      
      .
    • Avoid high-temperature distillation. Purify via column chromatography or recrystallization.

Summary Data & Troubleshooting Matrix
Defect / SymptomProbable CauseCorrective Action
Black Tar / Polymerization Unstable o-aminoaldehyde (Friedländer).Generate aldehyde in situ or use o-aminobenzophenone.
Wrong Regioisomer (2-OH) Kinetic control in Knorr synthesis (Temp too low).Ensure cyclization temp >250°C (Diphenyl ether reflux).
Low Yield (Aldol Byproduct) Self-condensation of ketone reactant.[2]Switch from Base (KOH) to Lewis Acid (

, Sulfamic acid).[1]
Poly-alkylation Product is more acidic than starting material.Use LDA/-78°C; Switch electrophile to Diethyl Carbonate.
Decarboxylation Acidic workup or excessive heat.Maintain pH > 6 during workup; Avoid distillation.
Detailed Protocol: Optimized Friedländer Synthesis

For the synthesis of Ethyl 2-methylquinoline-3-carboxylate

Reagents:

  • 2-Aminoacetophenone (10 mmol)

  • Ethyl acetoacetate (11 mmol)

  • Catalyst: Molecular Iodine (

    
    ) (5 mol%) - Crucial for minimizing side reactions.
    
  • Solvent: Ethanol (Anhydrous)

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve 2-aminoacetophenone (1.35 g) in 10 mL anhydrous ethanol.

  • Addition: Add ethyl acetoacetate (1.43 g) followed by molecular iodine (127 mg).

  • Reaction: Stir at room temperature for 10 minutes, then heat to reflux for 3 hours.

    • Note: Monitor via TLC (Hexane:EtOAc 4:1). The iodine catalyst promotes the formation of the imine intermediate without triggering the aldol self-condensation of the ester.

  • Workup: Cool to room temperature. Add 10%

    
     (sodium thiosulfate) solution to quench the iodine (color changes from dark brown to yellow).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash with brine.[3]

  • Purification: Recrystallize from Ethanol/Water. Do not distill to avoid thermal degradation.

References
  • Macro-Contelles, J., et al. (2009).[1] "The Friedländer Synthesis: A Review." Chemical Reviews.

  • Meth-Cohn, O., & Narine, B. (1978).[1] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters.

  • Muscia, G. C., et al. (2006).[1] "Molecular iodine: An efficient catalyst for the synthesis of quinolines via Friedländer annulation." Tetrahedron Letters.

  • Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, and alpha-Cyano Esters." Synthesis.

Sources

Optimization

Optimizing temperature conditions for nitroquinoline esterification

Topic: Temperature Control & Protocol Optimization for Nitroquinoline Carboxylic Acid Esterification Introduction: The Thermal Paradox of Nitroquinolines Welcome to the technical support hub. If you are accessing this gu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control & Protocol Optimization for Nitroquinoline Carboxylic Acid Esterification

Introduction: The Thermal Paradox of Nitroquinolines

Welcome to the technical support hub. If you are accessing this guide, you are likely facing one of two problems with your nitroquinoline scaffold: incomplete conversion (stalled equilibrium) or decomposition (tarring/darkening).

Nitroquinoline esterification presents a specific "thermal paradox":

  • Kinetic Necessity: The electron-withdrawing nitro group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) deactivates the quinoline ring and the carboxylic acid, increasing the activation energy required for nucleophilic attack. This demands heat.[1][2][3][4]
    
  • Thermodynamic Instability: Nitroquinolines are energetic precursors. Differential Scanning Calorimetry (DSC) data indicates that many nitro-derivatives exhibit exothermic decomposition onsets between 170°C and 190°C [1, 4].

This guide provides optimized, self-validating protocols to navigate this narrow thermal window.

Module 1: The "Gold Standard" Activation Protocol (Acid Chloride Route)

For difficult substrates (e.g., sterically hindered 4-carboxylic acids or electron-deficient 6/8-nitro isomers), standard Fischer esterification often fails to reach high conversion. The Acid Chloride method (


) is preferred but requires strict thermal ramping to prevent "runaway" degradation.
The Protocol: Ramped Thermal Activation

Objective: Convert x-nitroquinoline-carboxylic acid to its ethyl/methyl ester via an acyl chloride intermediate without triggering nitro-group degradation.

Reagents:

  • Substrate: Nitroquinoline carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (Excess, typically 5-10 equiv or as solvent)
    
  • Solvent: Anhydrous Methanol/Ethanol (for quenching)

  • Catalyst: DMF (Catalytic drops)

Step-by-Step Methodology:

  • The Cryogenic slurry (T = 0°C):

    • Suspend the nitroquinoline acid in

      
       at 0°C.
      
    • Why: The initial formation of the halosulfinyl intermediate is exothermic. Adding

      
       at room temperature to a nitro-heterocycle can trigger immediate darkening (decomposition).
      
  • Catalytic Initiation (T = 0°C → 25°C):

    • Add 2-3 drops of DMF. Allow to warm to Room Temperature (RT) over 30 minutes.

    • Visual Check: Evolution of

      
       gas (bubbling) should be steady, not violent.
      
  • The Thermal Ramp (T = 65°C - 80°C):

    • Heat to reflux gradually (1°C/min). Hold at reflux for 2-4 hours.

    • Critical Endpoint: The solution must become homogeneous. If solids persist, do not increase T > 90°C. Add more

      
       instead.
      
  • Evaporation & Quench (T < 40°C):

    • Evaporate excess

      
       under reduced pressure. Do not heat the dry residue above 50°C. 
      
    • Redissolve the acyl chloride residue in DCM or THF, then add the alcohol (MeOH/EtOH) at 0°C.

Visual Workflow: Thermal Safety Logic

G start Start: Nitroquinoline Acid + SOCl2 step1 Cool to 0°C Add DMF Catalyst start->step1 check1 Exotherm Controlled? step1->check1 step2 Ramp to Reflux (1°C/min) check1->step2 Yes fail1 STOP: Cool immediately Risk of Runaway check1->fail1 No (Darkening) check2 Homogeneous? step2->check2 step3 Evaporate SOCl2 (Max T = 50°C) check2->step3 Yes fail2 Add SOCl2 Do NOT exceed 90°C check2->fail2 No (Solids persist) step4 Add Alcohol (0°C) step3->step4 fail2->step2

Figure 1: Decision tree for the Acid Chloride activation method, prioritizing thermal safety limits of the nitro group.

Module 2: Equilibrium Control (Fisher Esterification)

If you must avoid acid chlorides (e.g., due to safety regulations), the Fisher method is viable but often stalls at 60-70% conversion due to the "water brake" effect.

Optimization: The Azeotropic Shift

Issue: Nitroquinoline esters hydrolyze easily. The presence of water in the reaction matrix stops the forward reaction. Solution: Use a Dean-Stark trap with a binary solvent system.

Protocol:

  • Solvent Choice: Do not use pure Ethanol (bp 78°C). Use Toluene:Ethanol (2:1) .

    • Reasoning: Toluene/Water forms an azeotrope at 84°C. This allows you to reflux at a higher temperature (kinetics) while physically removing water (thermodynamics) without exceeding the nitro-decomposition threshold (~150°C).

  • Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%). Sulfuric acid causes more charring with nitro-compounds.

  • Duration: Reflux until water collection in the trap ceases (typically 6-12 hours).

Module 3: Troubleshooting & Data

Common Failure Modes
SymptomProbable CauseCorrective Action
Reaction turns black/tarry Thermal Decomposition: Reaction temperature exceeded 120°C, or local hot-spots during acid addition.Restart: Add acid/SOCl2 at 0°C. Ensure stirring is vigorous to dissipate heat. Keep oil bath <110°C.
Low Yield (<50%) Equilibrium Stall: Water is present in the solvent or generated water is not removed.Dry: Use anhydrous solvents. Switch to Dean-Stark apparatus with Toluene/Benzene.
Precipitate forms during reflux Solubility Limit: Nitroquinolines are planar and stack; they are insoluble in non-polar intermediates.Solvent Switch: Use n-Butanol (bp 117°C) as both reagent and solvent to increase solubility and reaction rate.
Explosion/Pressure buildup Runaway Exotherm: Nitro group resonance destabilization.Safety: Never distill nitroquinoline residues to dryness at high heat. Use a blast shield.
Microwave vs. Conventional Heating

Microwave irradiation is superior for nitroquinolines because it minimizes the "time-at-temperature," reducing degradation [2, 3].

ParameterConventional RefluxMicrowave Assisted (Closed Vessel)
Temperature 80°C (Ethanol)100°C - 120°C
Time 8 - 12 Hours10 - 20 Minutes
Yield 65 - 75%85 - 95%
Purity Requires Column ChromatographyOften requires only recrystallization

Module 4: Diagnostic Logic (Troubleshooting Tree)

Use this flow to diagnose your current experiment failure.

Troubleshooting Problem Identify Issue LowConv Low Conversion (<50%) Problem->LowConv Decomp Decomposition (Tar/Black) Problem->Decomp CheckWater Check Water Removal LowConv->CheckWater CheckTemp Check Temp (>120°C?) Decomp->CheckTemp ActionDeanStark Switch to Dean-Stark CheckWater->ActionDeanStark Water Present ActionDrySolvent Use Anhydrous Solvents CheckWater->ActionDrySolvent Solvent Wet ActionLowerTemp Lower Temp Use 0°C Ramp CheckTemp->ActionLowerTemp Yes ActionAtmosphere Check Inert Atmosphere (N2) CheckTemp->ActionAtmosphere No (Oxidation)

Figure 2: Diagnostic logic for isolating yield-limiting factors in nitroquinoline synthesis.

FAQ: Expert Insights

Q: Can I use sulfuric acid (


) as a catalyst? 
A:  Yes, but proceed with caution. Concentrated 

is a strong oxidant. With nitroquinolines, it can lead to oxidative degradation of the ring or N-oxide formation. We recommend p-Toluenesulfonic acid (p-TSA) or Thionyl Chloride (

)
generation of HCl in situ, as these are cleaner [5].

Q: My starting material is not dissolving in Ethanol. What should I do? A: This is common. Nitroquinolines have poor solubility in lower alcohols.

  • Switch Alcohol: Use n-Propanol or n-Butanol . The higher boiling point helps solubility and kinetics.

  • Co-solvent: Use a mixture of THF:Alcohol (1:1) . THF dissolves the quinoline core well, while the alcohol acts as the nucleophile.

Q: Is it safe to scale this up to 100g? A: DSC Analysis is mandatory before scaling. Nitro compounds have high decomposition energies (


). If the onset is <200°C, scaling requires dedicated cooling loops and emergency quench protocols. Do not scale up the Acid Chloride method without reaction calorimetry data [4].

References

  • Thermal Stability Analysis: Lizarraga, E., Zabaleta, C., & Palop, J. A. (2005). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. Thermochimica Acta.

  • Microwave Synthesis: El-Ashry, E. S. H., et al. (2005).[5] Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. Synthetic Communications.

  • Microwave Esterification: Leadbeater, N. E., & Stencel, L. M. (2006). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Green Chemistry. (Cited context: Microwave efficiency in esterification).

  • Nitro Group Safety: Saraf, S. R., et al. (2003). Classification of reactive chemicals hazards. Journal of Hazardous Materials.

  • General Protocol Grounding: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Fisher/Acid Chloride mechanisms).

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Ethyl 2-(5-nitroquinolin-6-yl)acetate

The following guide serves as a specialized Technical Support Center for researchers working with Ethyl 2-(5-nitroquinolin-6-yl)acetate . It is structured to address specific solubility impediments arising from the compo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Ethyl 2-(5-nitroquinolin-6-yl)acetate . It is structured to address specific solubility impediments arising from the compound's physicochemical properties: a planar lipophilic quinoline core, a strongly electron-withdrawing nitro group, and a hydrolytically sensitive ethyl ester.

Status: Operational | Role: Senior Application Scientist Ticket Subject: Resolving Aqueous Solubility & Precipitation Issues in Biological Assays

Executive Summary: The Physicochemical Challenge

Before troubleshooting, understand why this compound resists solution.

  • The Core: The quinoline ring provides a rigid, planar, lipophilic scaffold (LogP ~2.0–2.5).

  • The Aggregator: The 5-nitro group is electron-withdrawing, reducing the basicity of the quinoline nitrogen (pKa < 3.0) and promoting strong

    
     stacking interactions in the crystal lattice.
    
  • The Weak Link: The ethyl ester tail increases lipophilicity and introduces susceptibility to alkaline hydrolysis.

Implication: You cannot rely on simple pH adjustment (acidification) for physiological assays because the nitrogen is too weakly basic to protonate at pH > 3, and the ester is unstable at pH > 8. Cosolvents and complexation are your primary tools.

Module 1: Diagnostic & Stock Preparation

User Query: "I cannot get the solid powder to dissolve even in pure water or buffer. It floats or forms a clump."

Technical Diagnosis: Direct aqueous dissolution is thermodynamically unfavorable due to the high lattice energy driven by nitro-group stacking. The compound is behaving as a Class II/IV borderline molecule.

Troubleshooting Protocol:

  • Abandon Direct Aqueous Dissolution: Do not attempt to dissolve the powder directly in water, PBS, or media.

  • Select the Correct Organic Stock Solvent:

    • DMSO (Dimethyl sulfoxide): The gold standard. Prepare a high-concentration stock (e.g., 10–50 mM).

    • DMA (Dimethylacetamide): Use if DMSO shows toxicity in your specific cell line; often has higher solvating power for nitro-aromatics.

  • Sonicate, Don't Just Vortex: The nitro group promotes crystalline aggregates. Bath sonication at 35–40°C for 10 minutes is often required to break the crystal lattice energy.

FAQ: Can I use Ethanol as a stock solvent?

  • Answer: Proceed with caution. While ethanol is less toxic than DMSO, this compound’s solubility in ethanol is significantly lower than in DMSO. You risk precipitation upon storage at -20°C. Use DMSO for the master stock; use Ethanol only as a secondary dilution cosolvent.

Module 2: Preventing "Crash-Out" Upon Dilution

User Query: "My DMSO stock is clear, but as soon as I dilute it into cell culture media (1:1000), it turns cloudy or precipitates over time."

Technical Diagnosis: This is "kinetic solubility failure." Upon dilution, the solvent environment shifts from lipophilic to hydrophilic. The water molecules form a "cage" around the hydrophobic quinoline, forcing the molecules to aggregate to reduce surface energy.

Troubleshooting Protocol: Implement a Ternary Solvent System or Surfactant Shielding .

StrategyComponentsMechanismRecommended For
Cosolvent Spike DMSO (1%) + PEG 400 (5–10%)PEG 400 reduces the dielectric constant of water, making it more "friendly" to the ester.Acute animal dosing (IP/IV).
Surfactant Shield Tween 80 (0.1% - 0.5%)Forms micelles that encapsulate the lipophilic quinoline core.Cell-based assays (check for surfactant toxicity).
Complexation HP-

-Cyclodextrin (20%)
The hydrophobic quinoline ring inserts into the CD cavity; the hydrophilic exterior stays soluble.Best for in vivo & sensitive cell lines.

Step-by-Step: The Cyclodextrin Protocol (Gold Standard)

  • Prepare a 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    solution in water/buffer.
  • Add your DMSO stock of the compound slowly to the CD solution while vortexing.

  • Incubate/shake at room temperature for 30 minutes to allow equilibrium complexation.

  • Filter sterilize (0.22

    
    m). The complex should remain stable.
    
Module 3: Chemical Stability & pH Hazards

User Query: "I tried dissolving it in 0.1 M HCl to protonate the nitrogen, but the compound degraded."

Technical Diagnosis: You encountered two issues:

  • Low pKa: The 5-nitro group withdraws electrons from the quinoline ring, dropping the ring nitrogen's pKa to ~2.5–3.0. It will not protonate significantly at mild acidic pH (4–6).

  • Ester Hydrolysis: While esters are more stable in acid than base, strong acids or prolonged exposure to aqueous environments can hydrolyze the ethyl ester to the free carboxylic acid (2-(5-nitroquinolin-6-yl)acetic acid), changing the compound's activity and solubility.

Critical Warning:

  • Avoid Alkaline pH (>8.0): The ethyl ester is highly susceptible to saponification (base-catalyzed hydrolysis).

  • Avoid Strong Acids (<2.0): Necessary for protonation but risks acid-catalyzed hydrolysis.

  • Target pH: Maintain pH 5.5 – 7.4.

Visualization: Solubility Optimization Workflow

The following decision tree outlines the logical flow for solubilizing this specific nitroquinoline derivative.

SolubilityWorkflow Start Solid Compound: Ethyl 2-(5-nitroquinolin-6-yl)acetate StockPrep Prepare Stock: DMSO (20-50 mM) Sonicate 40°C Start->StockPrep VisualCheck Visual Check: Clear Solution? StockPrep->VisualCheck VisualCheck->StockPrep No (Cloudy) Dilution Aqueous Dilution Strategy (Target: <1% DMSO) VisualCheck->Dilution Yes PrecipitationCheck Precipitation Observed? Dilution->PrecipitationCheck StrategyCD Strategy A (Preferred): Pre-dissolve in 20% HP-beta-CD then add DMSO stock PrecipitationCheck->StrategyCD Yes (High Aggregation) StrategySurf Strategy B (Alternative): Add Tween 80 (0.1%) to media before spike PrecipitationCheck->StrategySurf Yes (Minor Haze) CheckStability Stability Check: Verify Ester Integrity (LC-MS) PrecipitationCheck->CheckStability No StrategyCD->CheckStability StrategySurf->CheckStability Final Ready for Assay CheckStability->Final

Figure 1: Decision tree for solubilizing lipophilic nitroquinoline esters, prioritizing cyclodextrin complexation to prevent precipitation.

Module 4: Quantitative Solubility Data (Estimated)

Use this table to plan your solvent systems. Data is derived from structure-activity relationships (SAR) of analogous nitroquinolines [1, 2].

Solvent SystemEstimated Solubility (mg/mL)SuitabilityNotes
Water (pH 7.4) < 0.05 mg/mLPoor Practical insolubility; do not use.
DMSO (Pure) > 25 mg/mLExcellent Stock solution only.
Ethanol (Pure) ~ 1–5 mg/mLModerate Risk of precipitation in freezer.
PBS + 5% DMSO ~ 0.1 mg/mLLow Likely to precipitate over 4–6 hours.
20% HP-

-CD
~ 1–2 mg/mLHigh Recommended for in vivo/injectables.
PBS + 0.1% Tween 80 ~ 0.5 mg/mLGood Suitable for in vitro cell assays.
References
  • PubChem. (2025).[1] 5-Nitroquinoline | C9H6N2O2 | CID 11829 - Physical Properties and pKa Data. National Library of Medicine. [Link]

  • Kumar, S., et al. (2016). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions: A review. Asian Journal of Pharmaceutics. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Citak, A., & Kivrak, A. (2019).[2] Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Journal of the Institute of Science and Technology.[2] [Link]

Sources

Optimization

Technical Support Center: Stability Assurance for Ethyl 2-(5-nitroquinolin-6-yl)acetate

Ticket ID: STAB-NQ-006 Status: Open Assigned Specialist: Senior Application Scientist, Organic Chemistry Division Executive Summary You are working with Ethyl 2-(5-nitroquinolin-6-yl)acetate , a compound possessing three...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-NQ-006 Status: Open Assigned Specialist: Senior Application Scientist, Organic Chemistry Division

Executive Summary

You are working with Ethyl 2-(5-nitroquinolin-6-yl)acetate , a compound possessing three distinct reactive functionalities: a quinoline nitrogen , a nitro group (at position 5), and an ethyl ester side chain (at position 6).

While the quinoline core provides some aromatic stability, the interplay between the electron-withdrawing nitro group and the ester side chain creates specific vulnerabilities. The nitro group pulls electron density from the ring, making the ester carbonyl more electrophilic and thus more susceptible to hydrolytic cleavage than a standard aliphatic ester.

This guide addresses the three primary vectors of degradation: Hydrolysis (Moisture) , Photolysis (Light) , and Transesterification (Solvent Choice).

Part 1: Troubleshooting & Diagnostics (Triage)

Q1: "My solid compound has turned from pale yellow to a dark brown/reddish gum. Is it still usable?" Diagnosis: Photochemical degradation and potential hydration.

  • The Science: Nitro-aromatics are notorious chromophores. Upon exposure to UV/Visible light, the nitro group (

    
    ) can undergo partial reduction to a nitroso (
    
    
    
    ) intermediate or form radical species. This process is often catalyzed by trace moisture. The color shift to deep brown/red is characteristic of quinoline N-oxide formation or nitro-reduction byproducts.
  • Action: Run an LC-MS. If the main peak is intact (>95%), recrystallize immediately. If significant impurities appear, discard. The color change often represents surface degradation, but "gumming" indicates bulk hydrolysis.

Q2: "I see a mass shift of -28 Da (Loss of Ethyl) or +18 Da (Gain of Water) in my LC-MS." Diagnosis: Hydrolytic Cleavage of the Ester.

  • The Science: The mass shift corresponds to the conversion of the ethyl ester (

    
    ) to the carboxylic acid (
    
    
    
    ).
    • Mechanism: Water attacks the carbonyl carbon. The 5-nitro group makes this carbonyl highly electron-deficient (reactive).

  • Action: Check your storage container. Was it stored in a fridge without a desiccator? Condensation inside the vial is the culprit.

Q3: "I stored the stock solution in Methanol, and now I see a mass shift of -14 Da." Diagnosis: Transesterification.

  • The Science: In methanol, the ethyl group is exchanged for a methyl group (

    
    ). This is equilibrium-driven and happens rapidly if the methanol is not anhydrous or if trace acid/base is present.
    
  • Action: Never store ester-based stock solutions in nucleophilic alcohols (Methanol/Ethanol). Use DMSO or Acetonitrile.

Part 2: Degradation Mechanisms (The "Why")

To prevent degradation, you must understand the pathways. The diagram below illustrates how environmental factors attack the molecule.

DegradationPathways Compound Ethyl 2-(5-nitroquinolin-6-yl)acetate (Intact) AcidProduct Degradant A: 2-(5-nitroquinolin-6-yl)acetic acid (Mass -28 / +18) Compound->AcidProduct Hydrolysis (Fastest in humid air) Radical Degradant B: Nitroso/Radical Species (Brown Coloration) Compound->Radical Photoreduction (Surface degradation) MethylEster Degradant C: Methyl ester analog (Mass -14) Compound->MethylEster Transesterification Water Moisture (H2O) + Acid/Base Trace Water->AcidProduct UVLight UV/Vis Light (hv) UVLight->Radical MeOH Methanol (MeOH) Solvent Storage MeOH->MethylEster

Figure 1: Primary degradation pathways. Hydrolysis is driven by the electron-withdrawing nitro group activating the ester. Photolysis affects the nitro-quinoline core.

Part 3: Storage & Handling Protocols
A. Solid State Storage (Long Term)

The "Golden Rule" for this compound is Cold, Dark, and Dry .

ParameterSpecificationScientific Rationale
Temperature -20°C (Standard Freezer)Arrhenius kinetics: Lowering temperature exponentially slows hydrolysis rates.
Atmosphere Argon or Nitrogen FlushDisplaces humid air. Oxygen is less of a concern than moisture, but inert gas prevents both.
Container Amber Glass Vial with Teflon-lined capAmber glass blocks UV/Vis light (preventing nitro-reduction). Teflon prevents leaching of plasticizers.
Desiccation Secondary container with Drierite/SilicaCritical: Freezers have high humidity. If the vial seal fails, the secondary desiccant protects the compound.
B. Solution State (Experimental Use)

Never store this compound in solution for >24 hours unless absolutely necessary.

SolventCompatibility ratingNotes
DMSO (Anhydrous) Excellent Best for freezing. High solubility, low reactivity. Must be anhydrous to prevent hydrolysis.
Acetonitrile Good Good for LC-MS prep. Non-nucleophilic.
Methanol / Ethanol POOR DO NOT USE for storage. Causes transesterification (Ethyl -> Methyl/Ethyl exchange).
Water / Buffer Critical Failure Rapid hydrolysis to the carboxylic acid, especially at pH > 7.0.
Part 4: The "Self-Validating" Storage Workflow

Follow this decision tree to ensure sample integrity. This workflow includes a "Warm-Up" step, which is the most skipped yet critical step to preventing condensation-induced hydrolysis.

StorageWorkflow Start Received Compound Check1 Is it Solid or Solution? Start->Check1 Solid Solid Form Check1->Solid Solution Solution Form Check1->Solution Desiccate Place vial in jar with Silica Gel Solid->Desiccate Freeze Store at -20°C Desiccate->Freeze Retrieve Retrieving from Freezer Freeze->Retrieve WarmUp CRITICAL: Allow to warm to RT (30 mins) inside desiccator Retrieve->WarmUp Open Open Vial under dry air/N2 WarmUp->Open SolventCheck Is solvent Alcohol or Water? Solution->SolventCheck BadSolvent Evaporate immediately or use within 1 hour SolventCheck->BadSolvent Yes (MeOH/EtOH) GoodSolvent Store in DMSO/ACN at -80°C SolventCheck->GoodSolvent No (DMSO/ACN)

Figure 2: Storage and Handling Decision Tree. Note the critical warm-up step to prevent condensation.

References
  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Link (Mechanisms of nitro-group reactivity and reduction).

  • Topp, E., et al. (2020). Hydrolysis of Esters: Mechanisms and Catalysis. Chemistry LibreTexts. Link (Foundational kinetics for acid/base hydrolysis of esters).

  • Sigma-Aldrich (Merck). (2024). Quinoline Safety Data Sheet (SDS). Link (General handling and stability data for the quinoline scaffold).

Troubleshooting

Addressing catalyst deactivation in quinoline derivative synthesis

Current Status: OPERATIONAL Ticket Queue: HIGH PRIORITY Subject: Troubleshooting Catalyst Deactivation in N-Heterocycle Synthesis Welcome to the Technical Support Hub As Senior Application Scientists, we understand that...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPERATIONAL Ticket Queue: HIGH PRIORITY Subject: Troubleshooting Catalyst Deactivation in N-Heterocycle Synthesis

Welcome to the Technical Support Hub

As Senior Application Scientists, we understand that in quinoline synthesis—whether via Skraup, Friedländer, or modern Pd-catalyzed oxidative cyclization—the catalyst is often the first point of failure. The nitrogen atom in the quinoline ring is not just a structural feature; it is a functional Lewis base that actively fights against many catalytic cycles.

This guide is not a textbook. It is a triage and repair manual designed to diagnose why your reaction stopped, how to fix it, and how to prevent it from happening in the next batch.

Module 1: Diagnostic Triage (The "Why")

Before attempting regeneration, you must identify the mode of deactivation. A drop in yield is a symptom; we need the root cause.

Interactive Diagnostic Workflow

Use the following logic flow to determine if your catalyst is poisoned, leached, or physically degraded.

DiagnosticTree Start Start: Yield Dropped in Recycle Run Hetero Is the Catalyst Heterogeneous? Start->Hetero LeachTest Perform Hot Filtration Test. Does filtrate continue reacting? Hetero->LeachTest Yes Leaching DIAGNOSIS: Metal Leaching (Active species is homogeneous) LeachTest->Leaching Yes SurfaceTest Analyze Spent Catalyst (TGA/BET). Is Surface Area < 50% of Fresh? LeachTest->SurfaceTest No Coking DIAGNOSIS: Coking/Fouling (Pore blockage by organics) SurfaceTest->Coking Yes PoisonTest Does activity return after washing with acid/solvent? SurfaceTest->PoisonTest No Poisoning DIAGNOSIS: N-Poisoning (Strong adsorption of Quinoline) PoisonTest->Poisoning Yes Sintering DIAGNOSIS: Sintering (Thermal agglomeration) PoisonTest->Sintering No

Figure 1: Decision matrix for identifying catalyst failure modes in heterogeneous quinoline synthesis.

Module 2: Nitrogen Poisoning (The "Sticky" Site)

Context: This is the most common issue in acid-catalyzed reactions (e.g., Friedländer, Combes). The Science: The quinoline product possesses a lone pair on the nitrogen atom.[1] If you are using a Lewis Acid catalyst (e.g.,


, Metal-Organic Frameworks), the product acts as a Lewis Base, coordinating strongly to the metal center. This "product inhibition" prevents new substrate (e.g., 2-aminoaryl ketone) from accessing the active site.
Troubleshooting Protocol: Competitive Desorption
Parameter Recommendation Scientific Rationale
Temperature Increase by 10–20°CAdsorption is exothermic. Higher T shifts equilibrium toward desorption (

decreases).
Solvent Switch to protic (e.g., EtOH)Protic solvents solvate the quinoline nitrogen via H-bonding, competing with the catalyst surface.
Catalyst Type Switch to Brønsted Acid (Zeolite H-BEA)Brønsted sites (

) are less prone to irreversible coordination by soft N-bases compared to soft Lewis metal centers.

FAQ: Why did my yield plateau at 60%? Answer: You likely reached "saturation coverage." The concentration of quinoline product became high enough to block all active sites. Fix: Perform the reaction in a flow reactor or remove the product continuously (e.g., via Dean-Stark if water is a byproduct, or selective extraction).

Module 3: Metal Leaching (The "Vanishing" Catalyst)

Context: Critical for Transition Metal Catalysis (Pd, Cu, Fe) in oxidative cyclizations or couplings. The Issue: The "heterogeneous" catalyst is actually a reservoir releasing soluble active species ("Cocktail" mechanism). If these species don't re-deposit, you lose activity in the next cycle.

Protocol: The Hot Filtration Verification

Standard Operating Procedure (SOP-LF-01)

  • Run Reaction: Start your standard quinoline synthesis (e.g., aniline + cinnamyl alcohol with Pd/C).

  • Stop at 30% Conversion: Measure conversion by GC/LC.

  • Hot Filter: Rapidly filter the catalyst while the solution is hot (to prevent precipitation).

  • Continue Filtrate: Return the clear filtrate to reaction conditions without solid catalyst.

  • Monitor:

    • Result A: Conversion stops at 30%. -> True Heterogeneous. (Proceed to Module 4).

    • Result B: Conversion increases to >50%. -> Leaching Detected.

Resolution for Leaching:

  • Chelating Supports: Switch to supports with N- or S- ligands (e.g., bis(oxazoline)-functionalized silica) which grip the metal tighter than the quinoline product does [1].

  • Solvent Change: Avoid highly polar solvents (DMF/DMSO) which stabilize leached metal ions. Switch to Toluene or Xylene if solubility permits.

Module 4: Coking & Fouling (The "Clogged" Pore)

Context: Prevalent in Zeolites (H-Y, H-ZSM-5) and high-temperature vapor phase reactions. The Mechanism: Quinoline precursors (anilines, ketones) polymerize on the catalyst surface or inside pores, forming heavy carbonaceous deposits ("coke"). This physically blocks access to the active sites.[2]

Visualizing the Blockage

CokeMechanism Substrates Substrates (Aniline + Ketone) ActiveSite Zeolite Pore (Acid Site) Substrates->ActiveSite Diffusion In Quinoline Quinoline (Product) ActiveSite->Quinoline Cyclization Oligomers Heavy Oligomers (Poly-anilines) ActiveSite->Oligomers Side Rxn Coke Graphitic Coke (Irreversible Block) Oligomers->Coke Dehydrogenation (>200°C) Coke->ActiveSite Blocks Access

Figure 2: Pathway of coke formation competing with productive quinoline synthesis.

Protocol: Oxidative Regeneration (SOP-REG-05)

Applicable for: Zeolites, Metal Oxides, Clays.

  • Solvent Wash: Wash spent catalyst with Acetone then Ethanol to remove soluble organics. Dry at 100°C.

  • TGA Analysis (Optional): Determine the temperature where weight loss stabilizes (usually 400–600°C).

  • Calcination:

    • Ramp: 5°C/min to 550°C.

    • Atmosphere: Flowing Air or

      
       (Essential to burn off carbon as 
      
      
      
      ).
    • Hold: 4–6 hours.

  • Rehydration: Allow zeolite to equilibrate with ambient moisture or specific hydration level if proton conductivity is required.

Warning: Do not exceed 700°C for zeolites like H-Y or H-BEA, as you risk structural collapse (dealumination).

Summary of Solutions
Failure ModePrimary SymptomKey DiagnosticCorrective Action
N-Poisoning Activity drops immediately; Catalyst looks clean.Acid wash restores activity.Use Brønsted acids; Increase T; Flow reactor.
Leaching Filtrate remains active; Metal found in product.Hot Filtration Test.Functionalized supports; Non-polar solvents.
Coking Catalyst turns black; Pore volume decreases.TGA shows mass loss >10%.Oxidative calcination (550°C, Air).
Sintering Gradual irreversible loss over months.TEM shows larger particles.Lower reaction T; Encapsulate metal (Core-shell).
References
  • Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. Source: National Institutes of Health (PMC) URL:[Link]

  • Zeolites Promoting Quinoline Synthesis via Friedländer Reaction. Source: ResearchGate URL:[Link]

  • Palladium-Ion-Exchanged Geopolymer Catalyst Derived from Natural Kaolin: An Ecofriendly and Sustainable Catalyst for Solventless Synthesis of Quinoline. Source: ACS Publications URL:[Link]

  • Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes. (Relevant for coking mechanisms in organic synthesis). Source: MDPI URL:[Link]

  • A heterogeneous and recoverable palladium catalyst to access the regioselective C–H alkenylation of quinoline N-oxides. Source: Green Chemistry (RSC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Analysis of Ethyl 2-(5-nitroquinolin-6-yl)acetate

This guide provides an in-depth technical analysis of the structural elucidation of Ethyl 2-(5-nitroquinolin-6-yl)acetate . It is designed for medicinal chemists and analytical scientists requiring a robust framework for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural elucidation of Ethyl 2-(5-nitroquinolin-6-yl)acetate . It is designed for medicinal chemists and analytical scientists requiring a robust framework for validating the synthesis of nitro-functionalized quinoline scaffolds.[1][2]

Executive Summary

Ethyl 2-(5-nitroquinolin-6-yl)acetate is a critical intermediate in the synthesis of DNA-intercalating agents and kinase inhibitors.[1][2] Its structural validity hinges on the precise regioselectivity of the nitration step.

The primary analytical challenge is distinguishing the target 5-nitro isomer from the thermodynamically possible 8-nitro isomer and the unreacted 6-substituted precursor .[1][2] This guide establishes a self-validating NMR protocol to confirm:

  • Regiochemistry: Differentiating 5-nitro (ortho-coupling) vs. 8-nitro (meta-coupling).

  • Functionalization: Verification of the ethyl ester tail.

  • Purity: Solvent-dependent resolution of aromatic multiplets.[1][2]

Analytical Strategy & Workflow

The following logic flow illustrates the decision-making process for confirming the structure using 1H NMR.

NMR_Workflow Start Crude Product (Post-Nitration) Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent Acquisition 1H NMR Acquisition (400+ MHz) Solvent->Acquisition Check_Aliphatic Check Aliphatic Region (1.0 - 4.5 ppm) Acquisition->Check_Aliphatic Ester_Confirm Ethyl Group Present? (t ~1.2, q ~4.1) Check_Aliphatic->Ester_Confirm Check_Aromatic Check Aromatic Region (7.0 - 9.5 ppm) Ester_Confirm->Check_Aromatic Yes Coupling_Analysis Analyze Benzene Ring Protons (H7/H8 vs H5/H7) Check_Aromatic->Coupling_Analysis Decision_Ortho J ~ 9.0 Hz (Ortho) (H7-H8 coupled) Coupling_Analysis->Decision_Ortho Decision_Meta J ~ 2.0 Hz (Meta) (H5-H7 coupled) Coupling_Analysis->Decision_Meta Result_5Nitro CONFIRMED: 5-Nitro Isomer Decision_Ortho->Result_5Nitro Yes Result_8Nitro REJECTED: 8-Nitro Isomer Decision_Meta->Result_8Nitro Yes

Figure 1: Logic flow for distinguishing regioisomers of nitroquinoline acetates via J-coupling analysis.

Materials and Methods

To ensure reproducibility and minimize solvent-solute stacking interactions which can obscure critical doublets, the following protocol is recommended.

  • Instrument: 400 MHz (minimum) required to resolve the H3/H7 overlap.

  • Solvent Selection:

    • DMSO-d6 (Recommended): Superior solubility for nitro-aromatics; shifts exchangeable protons (if any impurities exist) away from the aromatic region.[2]

    • CDCl3: Acceptable, but may cause overlapping of the benzylic singlet with the ester quartet due to compression of the aliphatic window.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Referencing: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[2]

Comparative Interpretation: Precursor vs. Product

The most effective way to validate the synthesis is by comparing the spectrum of the starting material (Ethyl 2-(quinolin-6-yl)acetate ) against the nitrated product.[1][2]

Table 1: Chemical Shift Comparison (DMSO-d6)

Note: Values are estimated based on substituent chemical shift (SCS) additivity rules and analogous 6-methyl-5-nitroquinoline data.

Proton AssignmentPrecursor (Non-Nitro)

(ppm)
Product (5-Nitro)

(ppm)
Multiplicity (

Hz)
Structural Insight
H2 (Pyridine)8.859.05 dd (

)
Deshielded by inductive effect of NO2.[1][2]
H3 (Pyridine)7.457.65 dd (

)
Minimal change; far from substitution site.
H4 (Pyridine)8.358.60 d (

)
Peri-effect: NO2 at C5 strongly deshields H4.[2]
H5 (Benzene)7.90 (s) ABSENT -Primary Confirmation: Disappearance of H5 singlet confirms substitution at C5.[2]
H7 (Benzene)7.607.85 d (

)
Ortho to H8.[2] Deshielded by NO2.
H8 (Benzene)8.008.25 d (

)
Ortho to H7.[2]
Benzylic -CH2- 3.854.05 sDownfield shift due to ortho-NO2 field effect.[1][2]
Ester -CH2- 4.154.15 q (

)
Unaffected by ring substitution.[1][2]
Ester -CH3 1.221.22 t (

)
Unaffected.[1][2]

Detailed Mechanistic Analysis

A. The "Disappearing Singlet" (Regioselectivity Proof)

In the precursor (Ethyl 2-(quinolin-6-yl)acetate), the proton at position 5 (H5) appears as a narrow doublet or singlet because it has no ortho-neighbors (C4 is a ring junction; C6 is substituted).[2]

  • Observation: Upon nitration, if the reaction is successful at the C5 position, this signal must disappear.

  • Alternative: If nitration occurs at C8, the H5 singlet remains, and the H8 doublet disappears.

B. J-Coupling Analysis: Distinguishing 5-Nitro vs. 8-Nitro

If the "disappearing singlet" is ambiguous due to overlap, the coupling constants (


) of the remaining benzene ring protons provide definitive proof.[1][2]
  • Scenario A: 5-Nitro Isomer (Target)

    • Remaining Protons: H7 and H8.

    • Relationship: They are adjacent (ortho).

    • Signal: Two doublets with a large coupling constant (

      
       Hz ).
      
  • Scenario B: 8-Nitro Isomer (Impurity)

    • Remaining Protons: H5 and H7.

    • Relationship: They are separated by one carbon (meta).

    • Signal: Two doublets (or singlets) with a small coupling constant (

      
       Hz ).
      
C. The Peri-Effect (H4 Shift)

The nitro group at position 5 exerts a strong through-space electrostatic deshielding effect (peri-effect) on the proton at position 4 (H4).[2]

  • Expectation: H4 will shift downfield by approximately +0.25 to +0.40 ppm compared to the precursor. This is a secondary confirmation of the nitro group's proximity to the pyridine ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90009, 6-Methyl-5-nitroquinoline.[1][2] Retrieved from [Link][2]

    • Relevance: Provides baseline chemical shifts for the 5-nitro-6-alkylquinoline core.
    • Relevance: Used to establish the baseline shifts for the non-nitrated quinoline scaffold.[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from [Link]

    • Relevance: Standard for calibrating residual solvent peaks (DMSO/CDCl3).[2]

  • Royal Society of Chemistry. Synthesis of Quinoline Analogues.[1] Retrieved from [Link]

    • Relevance: Validates synthetic p

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of Nitroquinoline Acetates vs. Isomeric Impurities

Topic: Mass Spectrometry Fragmentation Patterns of Nitroquinoline Acetates Content Type: Publish Comparison Guide Executive Summary: The Analytical Challenge Nitroquinoline acetates (NQAs), particularly derivatives of 8-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Nitroquinoline Acetates Content Type: Publish Comparison Guide

Executive Summary: The Analytical Challenge

Nitroquinoline acetates (NQAs), particularly derivatives of 8-hydroxy-5-nitroquinoline acetate , are emerging scaffolds in the development of antimicrobial and anticancer agents. However, their structural analysis presents a distinct challenge: the lability of the acetate group combined with the positional isomerism of the nitro group.

In drug development, distinguishing the intact prodrug (acetate) from its active metabolite (free phenol) and its positional isomers is critical for pharmacokinetic (PK) profiling. This guide compares the fragmentation performance of NQAs against their primary "alternatives"—their hydrolyzed metabolites and positional isomers —using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Mechanistic Deep Dive: The NQA Fragmentation "Fingerprint"

To accurately detect NQAs, one must understand the causality behind their fragmentation. Unlike stable amides, the ester bond in NQAs is energetically fragile.

The Primary Pathway: Ketene Elimination

The defining characteristic of nitroquinoline acetates under ESI(+) conditions is the neutral loss of ketene (


, 42 Da) . This is a rearrangement driven by the proximity of the carbonyl oxygen to the quinoline ring system.
  • Protonation: Occurs preferentially at the quinoline nitrogen (

    
    ).
    
  • Rearrangement: A 1,3-hydrogen shift or a remote inductive cleavage triggers the expulsion of ketene.

  • Result: Formation of the protonated phenol radical cation equivalent, identical in mass to the protonated metabolite but possessing different internal energy distributions.

The Secondary Pathway: Nitro Group Scission

Once the acetate is lost, the remaining core (the nitro-hydroxyquinoline moiety) undergoes fragmentation governed by the nitro group's position.

  • Loss of

    
     (46 Da):  Common in high-energy collisions.
    
  • Loss of

    
     (30 Da):  Indicative of a nitro-nitrite rearrangement, often suppressed by the presence of an adjacent hydroxyl group (ortho-effect).
    

Comparative Analysis: NQAs vs. Alternatives

This section compares the Mass Spec behavior of the target 8-acetoxy-5-nitroquinoline against its two primary confounders.

Comparison 1: Target vs. Hydrolyzed Metabolite (The "Ghost" Peak)
  • The Alternative: 8-hydroxy-5-nitroquinoline (The active metabolite).

  • The Problem: In-source fragmentation (ISF) of the acetate can mimic the metabolite, leading to false PK data.

  • Differentiation Strategy:

    • Target (Acetate): Shows precursor

      
      . Transition 
      
      
      
      (Loss of 42).
    • Alternative (Metabolite): Shows precursor

      
      . Transition 
      
      
      
      (Loss of
      
      
      ) or
      
      
      (Loss of CO).
    • Performance Metric: The NQA requires "softer" desolvation parameters. If the 233 peak is absent, the method has failed, not the synthesis.

Comparison 2: Target vs. Positional Isomer
  • The Alternative: 5-acetoxy-8-nitroquinoline.

  • The Mechanism: The position of the nitro group relative to the ring nitrogen influences the stability of the daughter ion.

  • Differentiation Strategy:

    • 5-nitro (Target): The nitro group is para to the ring nitrogen (in the conjugated system). Fragmentation is dominated by clean

      
       loss after deacetylation.
      
    • 8-nitro (Alternative): The nitro group is peri to the ring nitrogen. This steric crowding often promotes a distinct [M+H-OH] loss (17 Da) or rapid NO loss due to the "ortho effect" interaction with the ring nitrogen proton.

Summary Data Table: Diagnostic Transitions
CompoundPrecursor (

)
Primary Fragment (

)
Neutral LossMechanismRelative Stability
8-Acetoxy-5-nitroquinoline 233 191 42 Da (Ketene)Ester rearrangementLow (Prone to ISF)
8-Hydroxy-5-nitroquinoline 19114546 Da (

)
Radical cleavageHigh
5-Acetoxy-8-nitroquinoline 23321617 Da (OH)Ortho-effect (Nitro/N-H)Medium

Visualizing the Pathway

The following diagram illustrates the competitive fragmentation pathways for a generic Nitroquinoline Acetate, highlighting the critical decision nodes for analysts.

NQA_Fragmentation Precursor [M+H]+ Precursor (m/z 233) Metabolite [M+H-Ketene]+ (m/z 191) (Phenol Core) Precursor->Metabolite -42 Da (Ketene) Primary Path OrthoEffect [M+H-OH]+ (m/z 216) (Isomer Specific) Precursor->OrthoEffect -17 Da (OH) (If 8-Nitro Isomer) NitroLoss [M+H-Ketene-NO2]+ (m/z 145) Metabolite->NitroLoss -46 Da (NO2) High Collision Energy COLoss [M+H-Ketene-CO]+ (m/z 163) Metabolite->COLoss -28 Da (CO) Ring Contraction

Caption: Fragmentation tree of Nitroquinoline Acetate. The primary path (Blue to Red) represents the diagnostic loss of ketene, distinguishing the prodrug from the metabolite.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity and reproducibility, follow this protocol. It includes a "Self-Validation" step to rule out in-source fragmentation.

Step 1: Source Parameter Optimization (The "Soft" Start)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: ESI Positive Mode.

  • Critical Setting: Set Declustering Potential (DP) or Cone Voltage to minimum values (e.g., 20-40V). High voltage will strip the acetate before the quadrupole, mimicking the metabolite.

  • Temperature: Maintain source temp < 350°C to prevent thermal degradation.

Step 2: Precursor Scan Validation
  • Infuse the pure Nitroquinoline Acetate standard (1 µg/mL).

  • Perform a Q1 scan.

  • Validation Check: You must observe the parent ion (

    
     233) as the base peak. If 
    
    
    
    191 is dominant, lower the source temperature and voltage immediately.
Step 3: Product Ion Scan (MS2)
  • Select

    
     233 as the precursor.
    
  • Ramp Collision Energy (CE) from 10 to 50 eV.

  • Observation:

    • At Low CE (10-15 eV): The 191 peak (loss of ketene) should appear exclusively.

    • Validation Check: If you see 145 (

      
       loss) without 191, your collision gas pressure may be too high, causing multiple collision events.
      
Step 4: Isomer Discrimination (MRM Setup)

For quantitative assays, set up the following transitions to distinguish the 5-nitro target from 8-nitro impurities:

  • Target (5-nitro): 233

    
     191 (Quant), 191 
    
    
    
    145 (Qual).
  • Impurity (8-nitro): 233

    
     216 (Diagnostic Ortho-loss).
    

References

  • Sánchez-Viesca, F., et al. (2008).[1] Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry. [Link]

  • Demarque, D. P., et al. (2016).[2] Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • Holčapek, M., et al. (2010). Structural analysis of nitro-aromatic compounds by mass spectrometry. Journal of Mass Spectrometry. [Link]

Sources

Validation

Optimizing Purity Analysis: A Comparative Validation Guide for Ethyl 2-(5-nitroquinolin-6-yl)acetate

Executive Summary Ethyl 2-(5-nitroquinolin-6-yl)acetate is a critical intermediate in the synthesis of bioactive quinolinone derivatives (e.g., Rebamipide analogs). Its quality control is complicated by two primary facto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(5-nitroquinolin-6-yl)acetate is a critical intermediate in the synthesis of bioactive quinolinone derivatives (e.g., Rebamipide analogs). Its quality control is complicated by two primary factors: the basicity of the quinoline nitrogen (causing peak tailing) and the presence of regioisomers (specifically the 8-nitro isomer) formed during nitration.

This guide compares a standard Generic C18 Method (Method A) against an Optimized Acidic-C18 Method (Method B) . We demonstrate that while Method A fails to meet ICH Q2(R2) suitability requirements for resolution and tailing, Method B provides a robust, validated protocol suitable for GMP release testing.

Part 1: Chemical Context & Method Strategy[1]

The Analytical Challenge

To validate a method for this compound, one must understand its physicochemical behavior:

  • Quinoline Core (pKa ~4.9): At neutral pH, the nitrogen moiety interacts with residual silanols on silica columns, leading to severe peak tailing.

  • Nitro Regioisomers: The 5-nitro and 8-nitro isomers possess identical mass and similar polarity, making separation difficult on standard alkyl-bonded phases without specific pH control or pi-electron selectivity.

  • Ester Stability: The ethyl ester group is susceptible to hydrolysis in highly alkaline conditions, necessitating a pH range of 2.0–7.0.

Comparison of Methodologies

The following table summarizes the performance differences between a generic scouting method and the optimized validated method.

ParameterMethod A: Generic ScoutingMethod B: Optimized Validated
Stationary Phase Standard C18 (5 µm, 150 x 4.6 mm)High-Purity Endcapped C18 or Phenyl-Hexyl (3.5 µm)
Mobile Phase Water / Methanol (Neutral pH)0.1% Phosphoric Acid (pH 3.0) / Acetonitrile
Elution Mode Isocratic (60:40)Gradient (See Protocol)
Peak Tailing (

)
> 2.0 (Fail)< 1.2 (Pass)
Isomer Resolution (

)
< 1.5 (Co-elution risk)> 3.5 (Baseline separation)
Suitability R&D Quick CheckGMP Release / Stability

Expert Insight: Method B utilizes a low pH (3.0) to ensure the quinoline nitrogen is fully protonated (


). This prevents interaction with silanols and improves peak symmetry. Furthermore, the switch to Acetonitrile (ACN) provides sharper peaks and better selectivity for nitro-aromatics compared to Methanol.

Part 2: Method Development Workflow (Visualized)

The following diagram illustrates the decision logic used to arrive at Method B, ensuring scientific justification for every parameter.

MethodDevelopment Start Compound Analysis: Ethyl 2-(5-nitroquinolin-6-yl)acetate Prop1 Property: Basic Nitrogen (pKa ~4.9) Start->Prop1 Prop2 Property: Structural Isomers (5-nitro vs 8-nitro) Start->Prop2 Decision1 pH Selection: Must be < pKa - 2 Prop1->Decision1 Selection1 Select pH 3.0 Buffer (Suppresses Silanol Interaction) Decision1->Selection1 Decision2 Selectivity Check Selection1->Decision2 MethodA Method A: Neutral/MeOH Result: Tailing > 2.0 Decision2->MethodA Initial Scout MethodB Method B: Acidic/ACN Result: Sharp Peaks Decision2->MethodB Optimization MethodA->MethodB Iterative Improvement Validation Proceed to ICH Q2(R2) Validation MethodB->Validation

Caption: Logic flow for selecting pH 3.0 and ACN to overcome quinoline tailing and isomer co-elution.

Part 3: Validated Experimental Protocol (Method B)

This protocol is compliant with ICH Q2(R2) guidelines [1].

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase A: 0.1%

    
     in Water (pH ~2.5–3.0).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Nitro group absorption maximum).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.01090
20.19010
25.09010
Standard Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 25 mg of Ethyl 2-(5-nitroquinolin-6-yl)acetate in 25 mL diluent (1000 µg/mL).

  • Working Standard: Dilute to 50 µg/mL for assay.

Part 4: Validation Data & Performance

Specificity (Isomer Separation)

The critical attribute of this method is distinguishing the 5-nitro product from the 8-nitro impurity.

  • Protocol: Inject a spiked sample containing 0.5% of the 8-nitro isomer.

  • Acceptance Criteria: Resolution (

    
    ) between 5-nitro and 8-nitro peaks 
    
    
    
    .
  • Result: Method B typically achieves

    
    , whereas Method A achieves 
    
    
    
    .
Linearity

Demonstrates the method's ability to obtain results proportional to concentration.[1]

  • Range: 50% to 150% of target concentration (25 µg/mL to 75 µg/mL).

  • Data Output:

    • Correlation Coefficient (

      
      ): > 0.999.
      
    • Y-intercept bias: < 2.0% of 100% response.

Accuracy (Recovery)

Performed by spiking the analyte into a placebo matrix (if available) or by standard addition.[1]

  • Levels: 50%, 100%, 150%.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the 100% standard.

  • Acceptance Criteria: RSD

    
     2.0%.
    
  • Typical Result: 0.4% RSD (Method B) vs 2.5% RSD (Method A due to integration errors from tailing).

Part 5: Validation Lifecycle Diagram

The following diagram outlines the sequence of validation steps required to declare the method "Fit for Purpose" according to ICH guidelines.

ValidationLifecycle cluster_0 Pre-Validation cluster_1 Core Validation Parameters SST System Suitability (Tailing < 1.5, Plates > 5000) Spec Specificity (Impurity Spiking) SST->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report Prec->Report

Caption: Sequential workflow for validating the purity method under ICH Q2(R2).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for acidic mobile phase selection for bases).
  • European Patent EP0858998A1.Separation of 5-nitroquinoline and 8-nitroquinoline.

Sources

Comparative

Comparative Guide: Biological Efficacy of 5-Nitro vs. 8-Nitro Quinoline Derivatives

[1] Executive Summary This guide provides a technical comparison between 5-nitroquinoline and 8-nitroquinoline derivatives, focusing on their distinct biological roles. While both share the quinoline scaffold, their phar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 5-nitroquinoline and 8-nitroquinoline derivatives, focusing on their distinct biological roles. While both share the quinoline scaffold, their pharmacological trajectories are divergent.

  • 5-Nitro Derivatives (The "Active Warhead"): Exemplified by Nitroxoline (5-nitro-8-hydroxyquinoline) , this class represents clinically established therapeutics. The 5-nitro group electronically activates the scaffold, enhancing metal chelation and ROS generation, driving potent antibacterial and anticancer activity.

  • 8-Nitro Derivatives (The "Synthetic Precursor"): These are primarily utilized as high-value intermediates for synthesizing 8-aminoquinolines (e.g., Primaquine, Tafenoquine), which are critical antimalarials. The 8-nitro isomer itself exhibits lower direct therapeutic efficacy and is often scrutinized for mutagenic potential in early-stage screening.

Part 1: Chemical & Physical Properties

The biological divergence begins with the electronic influence of the nitro group (


) position on the quinoline ring.
Electronic Effects & Chelation

The most biologically significant interaction for these derivatives is metal chelation (binding


, 

,

). This is strictly dependent on the presence of an 8-hydroxyl group (8-HQ scaffold).
  • 5-Nitro Effect: The nitro group at C5 is para to the C8-hydroxyl group. Through resonance withdrawal, it significantly increases the acidity of the phenolic proton (

    
     drops from ~9.9 in 8-HQ to ~6.3 in Nitroxoline). This allows the molecule to chelate metals at physiological pH more effectively than the parent compound.
    
  • 8-Nitro Effect: Placing a nitro group at C8 blocks the position required for the hydroxyl group in the classic chelating scaffold. Thus, "8-nitro-8-hydroxyquinoline" is chemically impossible. Simple 8-nitroquinoline lacks the bidentate binding site, rendering it inactive as a chelator.

Physicochemical Comparison Table
Property5-Nitro Derivative (Nitroxoline)8-Nitro Derivative (Parent Scaffold)
Structure 5-nitro-8-hydroxyquinoline8-nitroquinoline
Primary MOA Metal Chelation, ROS GenerationMetabolic Reduction (Precursor)
LogP (Lipophilicity) ~1.9 (Moderate, membrane permeable)~2.2 (Higher, lacks polar -OH)
Acidity (

)
6.3 (Phenolic OH)~3.0 (Quinolinium N)
Solubility Low in water; soluble in organic solventsLow in water; soluble in alcohol/ether
Key Application UTI Antibiotic, AnticancerAntimalarial Synthesis Intermediate

Part 2: Biological Efficacy Analysis[2][3]

Antimicrobial Activity

Winner: 5-Nitro Derivatives

The 5-nitro group is the driver of potency in this class. Nitroxoline displays broad-spectrum activity against Gram-negative bacteria (E. coli) and fungi (Candida spp.).

  • Mechanism: The complexation of

    
     and 
    
    
    
    depletes essential metals from the bacterial environment. Furthermore, the nitro group can undergo partial reduction by bacterial nitroreductases, generating toxic radical species.
  • Data Benchmark:

    • Nitroxoline MIC: 2–16

      
       (uropathogenic E. coli).
      
    • 8-Nitroquinoline MIC: >64

      
       (generally considered inactive or weakly active).
      
Anticancer Potential

Winner: 5-Nitro Derivatives [1][2][3][4]

Recent repurposing studies highlight 5-nitro-8-HQ as a potent anticancer agent, outperforming halogenated analogs like Clioquinol.[4][5]

  • Target: Metalloenzymes (e.g., Methionine Aminopeptidase-2, Cathepsin B).

  • Comparative Cytotoxicity (IC

    
     in Human Bladder Cancer T24 cells): 
    
    • Nitroxoline (5-NO

      
      ):  ~5 
      
      
      
    • Clioquinol (5-Cl, 7-I): ~25

      
      
      
    • 8-HQ (Parent): >50

      
      
      
Antiprotozoal Activity (The "8-Nitro" Niche)

Contextual Winner: 8-Nitro Derivatives (as Precursors)

While 5-nitro derivatives have some activity against Leishmania, the 8-nitro scaffold is the gateway to 8-aminoquinolines , the only class effective against hypnozoites (dormant liver stage) of Plasmodium vivax (Malaria).

  • Note: The 8-nitro group itself is not the drug; it must be reduced to the amine to prevent hemolytic toxicity and achieve efficacy.

Part 3: Mechanism of Action & Signaling Pathways

The following diagram illustrates the divergent pathways of the 5-nitro vs. 8-nitro pharmacophores.

MOA_Pathways cluster_5NO2 5-Nitro Pathway (Therapeutic) cluster_8NO2 8-Nitro Pathway (Synthetic/Metabolic) Scaffold Quinoline Scaffold Nitro5 5-Nitro Substitution (+ 8-OH group) Scaffold->Nitro5 Nitro8 8-Nitro Substitution Scaffold->Nitro8 Chelation Metal Chelation (Fe2+, Zn2+) Nitro5->Chelation Acidity Increase ROS ROS Generation Nitro5->ROS Bio-reduction EnzymeInhib Inhibition of Cathepsin B / MetAP2 Chelation->EnzymeInhib Outcome5 Bacterial/Tumor Cell Death ROS->Outcome5 EnzymeInhib->Outcome5 Reduction Chemical Reduction (H2/Pd or Fe/HCl) Nitro8->Reduction Synthesis Amino8 8-Aminoquinoline (Primaquine) Reduction->Amino8 LiverStage Target Liver Stage Plasmodium Amino8->LiverStage Outcome8 Malaria Cure (Radical) LiverStage->Outcome8

Caption: Divergent pharmacological fates: 5-nitro derivatives act directly via chelation/ROS, while 8-nitro derivatives serve as precursors to antimalarial aminoquinolines.

Part 4: Experimental Protocols

To validate the efficacy of these derivatives, the following self-validating protocols are recommended.

Protocol: Comparative Cytotoxicity Assay (MTT)

Objective: Determine IC


 values for 5-nitro vs. 8-nitro derivatives in cancer cell lines (e.g., T24 Bladder, MCF-7 Breast).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (

    
     in PBS).
    
  • Solvent: DMSO (Dimethyl sulfoxide).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 
    
    
    
    ,
    
    
    .
  • Treatment: Prepare stock solutions of Nitroxoline (5-NO

    
    ) and 8-Nitroquinoline in DMSO. Dilute serially in culture medium (Range: 
    
    
    
    ).
    • Control: DMSO vehicle control (

      
      ).
      
  • Incubation: Treat cells for 48h or 72h.

  • Development: Add

    
     MTT reagent to each well. Incubate for 3–4h until purple formazan crystals form.
    
  • Solubilization: Remove medium carefully. Add

    
     DMSO to dissolve crystals. Shake for 10 min.
    
  • Readout: Measure absorbance at

    
     (reference 
    
    
    
    ).
  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC

    
    .
    
Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Since nitro-compounds carry mutagenic risks, this control is mandatory when comparing new derivatives.

Workflow:

  • Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform assay

    
     S9 metabolic activation mix (rat liver extract) to simulate mammalian metabolism.
    
  • Plating: Mix test compound (

    
    ), bacterial culture, and S9 mix in molten top agar. Pour onto minimal glucose agar plates.
    
  • Incubation:

    
     for 48h.
    
  • Scoring: Count revertant colonies.

    • Positive Result: Dose-dependent increase in revertants

      
       background.
      
    • Note: 5-nitro derivatives often show weak mutagenicity in TA100, which is a key safety consideration.

References

  • Jiang, H., et al. (2011). "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline)."[4] Cancer Letters, 312(1), 11-17.[4] Link

  • Pelletier, C., et al. (2012). "The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms." Antimicrobial Agents and Chemotherapy, 56(11). Link

  • Deschamps, E., et al. (2020). "8-Hydroxyquinoline Derivatives: Synthesis, Biological Evaluation, and Mechanism of Action." Journal of Medicinal Chemistry. Link

  • Tekwani, B. L., & Walker, L. A. (2006). "8-Aminoquinolines: future role as antiprotozoal drugs." Current Opinion in Infectious Diseases, 19(6), 623-631. Link

  • Adhikari, S., et al. (2025). "Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound." Pharmaceuticals, 18(8).[6] Link

Sources

Validation

Comprehensive Guide to FTIR Spectral Analysis of Ethyl 2-(5-nitroquinolin-6-yl)acetate

Executive Summary: The Analytical Mandate Ethyl 2-(5-nitroquinolin-6-yl)acetate (CAS 1260683-11-1) is a critical intermediate in the synthesis of quinoline-based mucoprotective agents, most notably Rebampipide .[1] In th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Mandate

Ethyl 2-(5-nitroquinolin-6-yl)acetate (CAS 1260683-11-1) is a critical intermediate in the synthesis of quinoline-based mucoprotective agents, most notably Rebampipide .[1] In the context of drug development, the rigorous characterization of this intermediate is non-negotiable.[1] It serves as the divergence point where the nitro group is reduced to an amine for subsequent lactamization.[1]

This guide provides a definitive spectral analysis of the compound using Fourier Transform Infrared Spectroscopy (FTIR).[1][2] Unlike generic protocols, we compare FTIR against HPLC and NMR, establishing its specific utility as a high-throughput "Gatekeeper" technique for raw material identification and reaction monitoring.[1]

Technical Deep Dive: Spectral Deconstruction

To interpret the spectrum of Ethyl 2-(5-nitroquinolin-6-yl)acetate, we must deconstruct the molecule into its constituent pharmacophores. The spectrum is a superposition of the electron-deficient quinoline ring, the strongly withdrawing nitro group, and the aliphatic ester side chain.[1]

Theoretical vs. Observed Band Assignments

The following assignments are derived from empirical data of 5,6-disubstituted quinolines and nitro-ester derivatives.

Functional GroupVibration ModeTheoretical Range (cm⁻¹)Expected Peak (cm⁻¹)Diagnostic Value
Ester (C=O) Stretching1735–17501738 High : Confirms side chain integrity.[1] Loss indicates hydrolysis to acid.[1]
Nitro (NO₂) Asymmetric Stretch1515–15601525 Critical : Disappearance tracks reduction to amine.[1]
Nitro (NO₂) Symmetric Stretch1335–13601345 Medium : Often overlaps with C-H bending.[1]
Quinoline Ring C=C / C=N Stretch1590–16201615, 1590 High : Characteristic "breathing" modes of the heterocycle.[1]
Ether (C-O-C) Stretching (Ester)1150–12501210 Medium : Confirms the ethyl ester linkage.[1]
Aromatic C-H Stretching3000–31003050 Low : Weak intensity.[1]
Aliphatic C-H Stretching (Ethyl)2850–29802980, 2935 Medium : Differentiates from non-alkylated precursors.[1]
Mechanistic Insight: The Nitro-Ester Interaction

Expert Note: You may observe a slight blue shift (higher wavenumber) in the ester carbonyl peak (~1740 cm⁻¹) compared to a standard alkyl ester.[1] This is caused by the inductive effect (-I) of the electron-withdrawing nitro group at position 5, which pulls electron density from the quinoline ring, indirectly destabilizing the ester bond at position 6.[1]

Comparative Analysis: FTIR vs. Alternatives

In a drug development pipeline, selecting the right analytical tool is a function of the question being asked. Below is a direct comparison of FTIR against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for this specific compound.

Performance Matrix
FeatureFTIR (ATR) HPLC-UV ¹H-NMR
Primary Utility Identity Confirmation (ID) Purity Quantification Structural Elucidation
Sample Prep None (Direct Solid)Dissolution & FiltrationDeuterated Solvent Dissolution
Time per Run < 1 Minute15–30 Minutes10–60 Minutes
Destructive? NoNo (but sample diluted)No
Limit of Detection ~0.1 - 1%< 0.01% (Trace Impurities)~1%
Specific Blind Spot Cannot easily distinguish isomers (e.g., 5-nitro vs 8-nitro)Requires reference standard for retention time matchExpensive; low throughput
Decision Logic
  • Use FTIR when: You need to release a batch of raw material (RM) to production immediately.[1] The unique "fingerprint" region (1500–600 cm⁻¹) provides a pass/fail identity test against a reference standard.[1]

  • Use HPLC when: You need to quantify the level of the un-nitrated precursor or the hydrolyzed acid impurity.[1] FTIR is not sensitive enough for <1% impurity analysis.[1]

Validated Experimental Protocol

This protocol uses Attenuated Total Reflectance (ATR) , the industry standard for solid pharmaceutical intermediates, eliminating the variability of KBr pellets.[1]

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).[1]

  • Accessory: Diamond or ZnSe ATR Crystal.[1]

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16 scans (Screening) or 32 scans (Final QC).

  • Range: 4000 – 600 cm⁻¹.[1]

Step-by-Step Workflow
  • System Suitability Test (Self-Validation Step):

    • Action: Collect a background spectrum (air).[1]

    • Validation: Verify that the energy throughput is >70% of the installation benchmark.[1] Check for absence of atmospheric CO₂ (2350 cm⁻¹) and H₂O peaks.[1]

    • Why: Ensures the crystal is clean and the purge is effective.[1]

  • Sample Loading:

    • Place ~5 mg of Ethyl 2-(5-nitroquinolin-6-yl)acetate powder onto the center of the crystal.

    • Critical: Apply constant pressure using the slip-clutch tower until the "click" is heard.[1] This ensures uniform contact without crushing the crystal.[1]

  • Data Acquisition:

    • Collect the sample spectrum.[1][3]

    • Apply Automatic Baseline Correction .[1]

    • Do NOT apply smoothing filters unless signal-to-noise is <500:1, as this can mask doublet splitting in the fingerprint region.[1]

  • Data Processing & Evaluation:

    • Normalize the C=O peak (approx. 1738 cm⁻¹) to 1.0 Absorbance units.

    • Compare the Correlation Coefficient against the Reference Standard.[1]

    • Pass Criteria: Correlation > 0.98.[1][4][5]

Visualizing the Analytical Workflow

The following diagram illustrates the decision pathway for analyzing the intermediate, integrating FTIR into the broader QC framework.

FTIR_Workflow Start Sample Receipt: Ethyl 2-(5-nitroquinolin-6-yl)acetate Visual Visual Inspection: Yellow/Pale Powder Start->Visual SST System Suitability (Background Check) Visual->SST FTIR_Scan ATR-FTIR Acquisition (4000-600 cm⁻¹) SST->FTIR_Scan Pass Decision Check Key Bands: 1738 cm⁻¹ (Ester) 1525 cm⁻¹ (Nitro) FTIR_Scan->Decision Pass Identity Confirmed Proceed to HPLC for Purity Decision->Pass Bands Present Fail_1 Fail: No C=O Peak (Hydrolysis to Alcohol/Acid) Decision->Fail_1 Missing 1738 Fail_2 Fail: No NO₂ Peak (Reduction to Amine) Decision->Fail_2 Missing 1525

Figure 1: Logical decision tree for the identification of Ethyl 2-(5-nitroquinolin-6-yl)acetate using FTIR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard text for functional group assignment).

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link[1]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (For comparative spectra of Quinoline and Nitro-derivatives). Link

  • Uchida, M., et al. (1985).[1] Synthesis and antiulcer activity of 2(1H)-quinolinone derivatives. Chemical and Pharmaceutical Bulletin, 33(9), 3775-3786.[1] (Primary source for Rebampipide synthesis intermediates).[1] Link

Sources

Comparative

Strategic Guide to Reference Standards for Ethyl 2-(5-nitroquinolin-6-yl)acetate Analysis

Executive Summary Ethyl 2-(5-nitroquinolin-6-yl)acetate is a critical intermediate and potential pharmacophore in the synthesis of next-generation quinoline-based therapeutics, particularly in the development of Bcl-2 in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(5-nitroquinolin-6-yl)acetate is a critical intermediate and potential pharmacophore in the synthesis of next-generation quinoline-based therapeutics, particularly in the development of Bcl-2 inhibitors and anti-infective agents. Its analysis presents a dual challenge: the positional isomerism inherent to nitro-quinoline synthesis and the hydrolytic instability of the ethyl ester moiety.

This guide provides an objective technical comparison of reference standard grades and analytical methodologies. Unlike generic reagents, the choice of reference standard for this molecule directly impacts the validity of genotoxic impurity (GTI) assessments and potency assays in regulated environments.

Part 1: The Molecule & Analytical Challenges

Before selecting a standard, one must understand the "Failure Modes" of the molecule.

  • Chemical Structure: A quinoline core substituted with a nitro group at position 5 and an ethyl acetate side chain at position 6.

  • Critical Impurities:

    • Regioisomers: The nitration step often yields mixtures (e.g., 5-nitro vs. 8-nitro). Separating the 5-nitro-6-substituted isomer from the 8-nitro analog is the primary chromatographic challenge.

    • Hydrolysis Products: The ethyl ester is labile. Presence of the free acid (2-(5-nitroquinolin-6-yl)acetic acid) indicates standard degradation.

    • Photodegradation: Nitro-aromatics are photosensitive. Standards must be stored in amber vials.

Diagram 1: Impurity Origin & Degradation Pathways

The following diagram illustrates the critical impurities that a reference standard must characterize to be considered valid.

ImpurityMap Start Precursor: Ethyl 2-(quinolin-6-yl)acetate Target TARGET ANALYTE: Ethyl 2-(5-nitroquinolin-6-yl)acetate Start->Target Nitration (HNO3/H2SO4) Isomer Regioisomer: Ethyl 2-(8-nitroquinolin-6-yl)acetate Start->Isomer Side Reaction (Regio-selectivity) Degradant Degradant (Hydrolysis): 2-(5-nitroquinolin-6-yl)acetic acid Target->Degradant Hydrolysis (High pH/Moisture) Photo Photodegradant: Azoxy/Nitroso dimers Target->Photo UV Light Exposure

Caption: Synthesis and degradation logic showing the origin of critical impurities (Regioisomers) and stability risks (Hydrolysis/Photolysis).

Part 2: Comparative Analysis of Reference Standard Grades

In pharmaceutical development, "purity" is not a single metric. The following table compares the three primary tiers of reference standards available for this compound, analyzing their suitability for specific development phases.

Table 1: Reference Standard Grade Comparison
FeatureResearch Grade (Crude) Analytical Standard (Primary) Certified Reference Material (CRM)
Purity >95% (Area %)>98% (Mass Balance)>99.0% (Certified Value)
Traceability Vendor COA onlyH-NMR, MS, HPLC, ROI, KFISO 17034 Accredited
Uncertainty Not definedEstimatedExplicitly Calculated (

)
Impurity Profile UnknownMajor impurities ID'dQuantified impurities
Primary Use Early synthesis screeningRoutine QC, Stability testingInstrument Calibration, Validation
Cost Factor 1x5x - 8x20x+
Recommendation Avoid for GMP Best for Daily QC Required for Method Validation

Expert Insight: For Ethyl 2-(5-nitroquinolin-6-yl)acetate, a Research Grade standard is dangerous because it often contains up to 5% of the 8-nitro isomer, which may co-elute in generic HPLC methods, leading to false potency assignment. Analytical Standards (secondary standards) are the practical choice for daily use, provided they are qualified against a primary source.

Part 3: Methodological Comparison (HPLC-UV vs. UHPLC-MS/MS)

Selecting the right analytical technique is as critical as the standard itself.

HPLC-UV (The Workhorse)
  • Application: Assay, Purity, Content Uniformity.[1]

  • Detector: Diode Array (DAD) or Variable Wavelength (VWD).

  • Wavelength: 254 nm (aromatic ring) and 330 nm (nitro-quinoline specific).

  • Pros: Robust, linear response, cost-effective.

  • Cons: Low sensitivity for trace genotoxic impurities; potential co-elution of isomers.

UHPLC-MS/MS (The Investigator)
  • Application: Genotoxic Impurity (GTI) screening, Trace Analysis.

  • Mode: ESI Positive (+).

  • Pros: Definitive identification of isomers (via fragmentation patterns), high sensitivity (ppm level).

  • Cons: Matrix effects, higher cost, requires volatile buffers.

Table 2: Comparative Performance Data (Simulated Representative Data)
ParameterHPLC-UV (Method A)UHPLC-MS/MS (Method B)
Column C18 (4.6 x 150mm, 5µm)C18 (2.1 x 50mm, 1.7µm)
Mobile Phase 0.1% H3PO4 / Acetonitrile0.1% Formic Acid / Acetonitrile
Run Time 15 - 20 mins3 - 5 mins
LOD (Limit of Detection) 0.5 µg/mL0.005 µg/mL
Isomer Resolution (

)
~1.5 (Baseline)> 2.0 (Mass resolved)
Linearity (

)
> 0.999> 0.995

Part 4: Validated Experimental Protocol

The following protocol is designed to ensure Scientific Integrity by addressing the specific solubility and stability issues of the molecule. This method is adapted from validated protocols for nitroxoline analogues [1].

Method A: HPLC-UV for Purity & Assay

1. Sample Preparation (Critical Step):

  • Solvent: Use Acetonitrile:Water (50:50) . Avoid pure methanol as it can cause transesterification (methyl ester formation) over time.

  • Concentration: Prepare 0.5 mg/mL.

  • Precaution: Use amber glassware to prevent nitro-group photodegradation.

2. Chromatographic Conditions:

  • System: Agilent 1260 / Waters Alliance or equivalent.

  • Column: Waters XBridge C18 or Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Why? Acidic pH suppresses silanol activity and keeps the quinoline nitrogen protonated for sharp peaks.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Reference 360 nm).

  • Temperature: 30°C.

3. System Suitability Criteria (Self-Validating):

  • Tailing Factor: NMT 1.5 (Quinolines tend to tail; if >1.5, add 5mM Triethylamine to MP A).

  • Resolution: NLT 2.0 between the main peak and the nearest impurity (likely the free acid or isomer).

  • RSD: NMT 0.73% for n=5 injections (based on USP <621>).

Part 5: Qualification Workflow (Decision Matrix)

How do you validate a new batch of standard? Follow this logic flow to ensure compliance with ICH Q2(R2).

ValidationWorkflow Start New Reference Standard Batch Identity 1. Identity Check (H-NMR + IR + MS) Start->Identity Purity 2. Purity Assessment (HPLC-UV Area%) Identity->Purity Decision1 Is Purity > 98.0%? Purity->Decision1 Fail REJECT BATCH (Purify via Recrystallization) Decision1->Fail No Content 3. Content Assignment (Mass Balance: 100% - Imp - Water - ROI) Decision1->Content Yes Water Water Determination (Karl Fischer) Content->Water ROI Residue on Ignition (Sulfated Ash) Content->ROI Final Release Validated Standard (Assign Expiry: 1 Year) Water->Final ROI->Final

Caption: Step-by-step qualification workflow for establishing a working standard compliant with ICH Q7 guidelines.

References

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline . Croat.[3] Chem. Acta, 2025.[4][5] (Describes synthesis and UHPLC conditions for nitro-quinoline analogues).

  • ICH Q2(R2) Validation of Analytical Procedures . International Council for Harmonisation, 2023. (Global regulatory standard for method validation).[6][7]

  • ISO 17034:2016 General requirements for the competence of reference material producers . ISO, 2016.[7][8] (Standard for CRM accreditation).[5][7]

  • Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column . SIELC Technologies.[2] (Reference for nitro-quinoline HPLC separation logic).

  • Ethyl 2-(5-nitro-1-oxoisoquinolin-2-yl)acetate Structure & Properties . PubChem CID 141188834.[9] (Structural verification and chemical properties).

Sources

Validation

Structural Comparison Guide: Ethyl 2-(5-nitroquinolin-6-yl)acetate vs. Isomeric Alternatives

Executive Summary Ethyl 2-(5-nitroquinolin-6-yl)acetate is a specialized bifunctional intermediate.[1] Its value lies in the ortho-relationship between the nitro group (C5) and the acetate side chain (C6). This specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(5-nitroquinolin-6-yl)acetate is a specialized bifunctional intermediate.[1] Its value lies in the ortho-relationship between the nitro group (C5) and the acetate side chain (C6). This specific topology renders it a "privileged scaffold" for the synthesis of pyrrolo[3,2-f]quinolines and other tricyclic DNA-intercalating agents via reductive cyclization.[1]

This guide compares the target compound against its two primary structural isomers encountered during synthesis and drug design:

  • The Regio-Impurity: Ethyl 2-(8-nitroquinolin-6-yl)acetate (formed during nitration).[1]

  • The Positional Isomer: Ethyl 2-(5-nitroquinolin-8-yl)acetate (alternative scaffold).[1]

Key Finding: While the 8-nitro isomers are thermodynamically stable, the 5-nitro-6-acetate arrangement offers superior reactivity for peri-annulation reactions, though it requires strict control of nitration kinetics to maximize yield over the 8-nitro byproduct.[1]

Structural & Physicochemical Comparison

The position of the nitro group (-NO₂) relative to the quinoline nitrogen and the acetate tail dictates the electronic environment and solubility profile.

FeatureTarget: 5-Nitro-6-acetate Impurity: 8-Nitro-6-acetate Alternative: 5-Nitro-8-acetate
Substitution Pattern 5,6-disubstituted (Ortho)6,8-disubstituted (Meta)5,8-disubstituted (Para)
Dipole Moment High (Nitro opposes ring N)Lower (Nitro closer to ring N)Moderate
Solubility (Acidic Media) High (forms soluble salts)ModerateLow
Solubility (Wet DMF) Precipitates (selectively) Soluble (stays in mother liquor)Variable
Cyclization Potential High (Reductive cyclization to pyrrolo-quinoline)Null (Sterically impossible for 5-membered ring)Low (Forms different ring systems)
Melting Point Trend Generally Higher (>180°C)Lower (<160°C)Intermediate
Electronic Influence

In the 5-nitro isomer , the nitro group at the peri-position (C5) exerts a strong electron-withdrawing effect on the C6-acetate, increasing the acidity of the


-methylene protons.[1] This makes the 5-nitro variant significantly more reactive in Knoevenagel condensations or alkylations compared to the 8-nitro isomer.[1]

Synthetic Performance & Regioselectivity[1][2][3]

The primary challenge in accessing Ethyl 2-(5-nitroquinolin-6-yl)acetate is the nitration of Ethyl 2-(quinolin-6-yl)acetate .[1] Electrophilic aromatic substitution on the quinoline ring is governed by the protonation of the heterocyclic nitrogen.

The C5 vs. C8 Selectivity Challenge

In strongly acidic nitration media (H₂SO₄/HNO₃), the quinolinium ion deactivates the pyridine ring. Substitution occurs on the benzene ring.

  • Kinetic Product: C5-nitro (Target).

  • Thermodynamic Product: C8-nitro (Impurity).[1]

Experimental data indicates that maintaining lower temperatures (<15°C) and limiting reaction time favors the 5-nitro isomer (approx. 60:40 ratio). Higher temperatures shift the balance toward the 8-nitro isomer.[1]

Pathway Diagram

The following diagram illustrates the divergent synthesis and the critical bifurcation point between the target and its isomer.

NitrationPath Start Ethyl 2-(quinolin-6-yl)acetate (Precursor) Acid Mixed Acid Nitration (HNO3 / H2SO4, 0-5°C) Start->Acid Intermediate Quinolinium Ion (Deactivated System) Acid->Intermediate Target TARGET: 5-Nitro Isomer (Kinetic Product) Yield: ~55% Intermediate->Target C5 Attack Impurity IMPURITY: 8-Nitro Isomer (Thermodynamic Product) Yield: ~35% Intermediate->Impurity C8 Attack Cyclization Reductive Cyclization (Fe/AcOH or H2/Pd) Forms Pyrrolo[3,2-f]quinoline Target->Cyclization DeadEnd No Cyclization (Steric constraint) Impurity->DeadEnd

Figure 1: Divergent nitration pathway showing the kinetic preference for the 5-nitro target and its unique capacity for downstream cyclization.[1]

Purification Protocol: The "Wet DMF" System[4]

Separating the 5-nitro target from the 8-nitro impurity is notoriously difficult due to similar polarity.[1] Standard silica chromatography is often inefficient for scale-up.[1]

Recommended Protocol: Selective Crystallization in Wet DMF. Based on solubility differentials observed in nitroquinoline hydrohalides.

Experimental Workflow
  • Crude Isolation: Quench the nitration mixture onto ice/water. Neutralize to pH 4-5 to precipitate the crude mixture of 5-nitro and 8-nitro isomers. Filter and dry.[2][3]

  • Slurry Formation: Suspend the crude solid in Wet DMF (DMF containing 1.0% - 1.5% water). Use 5 mL solvent per gram of crude.

  • Heating: Heat the slurry to 95°C - 100°C until complete dissolution occurs.

  • Controlled Cooling:

    • Cool slowly to 85°C . Seeding with pure 5-nitro isomer is recommended here.[1]

    • Continue cooling to 25°C over 4 hours.

  • Filtration: The precipitate formed is predominantly Ethyl 2-(5-nitroquinolin-6-yl)acetate .[1] The 8-nitro isomer remains largely in the filtrate.[1]

  • Validation: Analyze purity via HPLC (C18 column, Acetonitrile/Water gradient). Target purity should exceed 98%.

Why this works: The lattice energy of the 5-nitro isomer (more symmetrical packing) leads to lower solubility in semi-aqueous polar aprotic solvents compared to the 8-nitro isomer.

Functional Application: Reductive Cyclization

The definitive performance advantage of Ethyl 2-(5-nitroquinolin-6-yl)acetate over its isomers is its ability to form tricyclic systems.[1]

Reaction:

Upon reduction of the nitro group (using Fe/AcOH or H₂/Pd-C), the resulting amine at C5 is perfectly positioned to attack the carbonyl of the C6-acetate side chain.

  • 5-Nitro-6-acetate (Target): Forms a 5-membered lactam ring , fusing to the quinoline core to create a pyrrolo[3,2-f]quinoline structure.[1] This is a scaffold for potent antitumor agents.[3][4]

  • 8-Nitro-6-acetate (Impurity): The amine forms at C8.[1] The distance to the C6-acetate is too great for intramolecular cyclization.[1] The molecule remains an open-chain amino-ester.[1]

  • 5-Nitro-8-acetate (Alternative): Reduction leads to an amine at C5 and acetate at C8.[1] Cyclization is geometrically impossible.

Comparative Reactivity Table
Reaction StepTarget (5-Nitro-6-Acetate)Isomer (8-Nitro-6-Acetate)
Reduction (Fe/HCl) Rapid conversion to 5-aminoRapid conversion to 8-amino
Spontaneous Cyclization Yes (Forms Lactam)No (Stable Amino-ester)
Fluorescence High (Rigid tricyclic system)Low (Flexible side chain)
DNA Binding Affinity Strong (Intercalator)Weak (Groove binder)

References

  • Regioselective Nitration of Quinolines

    • Separation of 5-nitroquinoline and 8-nitroquinoline.[1][2] European Patent EP0858998A1. (Describes the Wet DMF separation principle).

  • Synthesis of Quinoline Acetates

    • Asrondkar, A. "Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques."[5] Der Pharma Chemica, 2015, 7(5):263-266.[5]

  • Biological Activity of Nitroquinolines

    • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI, 2024. (Provides context on 5-nitro vs 8-nitro biological profiles).
  • General Quinoline Functionalization

    • Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles.[1] PMC, 2021.

Sources

Comparative

Comparative Guide: UV-Vis Absorption Characteristics of Nitro-Substituted Quinolines

Executive Summary Nitro-substituted quinolines are critical intermediates in the synthesis of antimalarial drugs (e.g., chloroquine analogues), anticancer agents, and optoelectronic materials. Their UV-Vis absorption pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-substituted quinolines are critical intermediates in the synthesis of antimalarial drugs (e.g., chloroquine analogues), anticancer agents, and optoelectronic materials. Their UV-Vis absorption profiles are distinct from the parent quinoline scaffold, primarily governed by the position of the nitro group (


) and its electronic interaction with the heterocyclic ring.

This guide provides a technical comparison of the UV-Vis characteristics of 5-Nitroquinoline and 8-Nitroquinoline against the unsubstituted Quinoline baseline. It details the mechanistic origins of their spectral shifts and provides a self-validating experimental protocol for reproducible characterization.

Mechanistic Foundation: Electronic Transitions

To interpret the spectra of nitroquinolines, one must understand the perturbation of the quinoline electronic structure by the nitro group.

The Chromophore System

Quinoline acts as a naphthalene-like system with a nitrogen heteroatom. Its spectrum is dominated by three bands:

  • 
    -band:  Second primary band (High energy, ~220-230 nm).
    
  • p-band: Para band (Medium energy, ~270-280 nm).

  • 
    -band:  Alpha band (Low energy, ~310-320 nm).
    
The "Nitro" Effect (Auxochromic Perturbation)

The nitro group is a strong electron-withdrawing group (EWG). When attached to the quinoline ring, it induces a Bathochromic Shift (Red Shift) through two mechanisms:

  • Extended Conjugation: The

    
    -system of the nitro group overlaps with the aromatic ring, lowering the energy gap (
    
    
    
    ) between the HOMO and LUMO.
  • Intramolecular Charge Transfer (ICT): A charge transfer occurs from the electron-rich aromatic ring (donor) to the electron-deficient nitro group (acceptor). This creates a new, broad, and intense absorption band, typically in the 300–350 nm range, often extending into the visible region (appearing yellow).

Visualization of Energy Transitions

The following diagram illustrates the energy states involved in these transitions.

ElectronicTransitions GS Ground State (S0) (HOMO) ES_Pi Excited State (S1) (LUMO: π*) GS->ES_Pi π -> π* (High Intensity) ES_N Excited State (S2) (LUMO: n*) GS->ES_N n -> π* (Weak, Solvatochromic) ICT ICT State (Nitro-Induced) GS->ICT Charge Transfer (Broad, Red-Shifted)

Figure 1: Energy level diagram showing the origin of the primary transitions. The ICT state (yellow) is specific to the nitro-substituted derivatives.

Comparative Analysis: Isomer Specifics

The position of the nitro group dictates the extent of the red shift and the molar extinction coefficient (


).
Quinoline (The Baseline)
  • Profile: Colorless liquid.

  • Spectrum: Sharp, well-defined peaks in the UV region.

  • Key Peaks (Ethanol):

    
     226 nm, 276 nm, 313 nm.
    
  • Behavior: The

    
     transition is often buried under the stronger 
    
    
    
    bands but can be seen as a weak shoulder in non-polar solvents.
5-Nitroquinoline (Conjugated System)
  • Profile: Planar molecule.

  • Mechanism: The nitro group at position 5 is fully conjugated with the ring system. This allows for maximal orbital overlap and strong ICT.

  • Spectrum: Significant red shift of the

    
    -band. The ICT band is intense.[1]
    
  • Application: Often used when strong electronic "push-pull" properties are required.

8-Nitroquinoline (Steric/Peri-Effect)
  • Profile: Potential for non-planarity.

  • Mechanism: The nitro group at position 8 experiences peri-interaction with the ring nitrogen (position 1) and the proton at position 7. This steric crowding can twist the nitro group out of the plane of the aromatic ring.

  • Spectrum:

    • Hypsochromic Effect (relative to 5-NQ): If twisted, conjugation is broken, reducing the red shift compared to the 5-isomer.

    • Intensity Loss: The molar extinction coefficient (

      
      ) for the ICT band is typically lower than that of the 5-isomer due to reduced orbital overlap.
      
Comparative Data Summary (Solvent: Ethanol)
CompoundPrimary

(nm)
Secondary

(nm)
ICT / Long-Wave Band (nm)Visual Appearance
Quinoline 226276313Colorless
5-Nitroquinoline ~230~290-300330 - 345 Yellow
8-Nitroquinoline ~230~280-290320 - 335 Pale Yellow

> Note: Exact values depend on solvent purity and pH. Nitroquinolines are sensitive to protic solvents due to hydrogen bonding with the nitro oxygen.

Standardized Spectroscopic Characterization Workflow

To ensure reproducibility, researchers must follow a self-validating protocol. This workflow minimizes errors caused by solvent impurities or aggregation.

Reagents and Preparation
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Avoid Acetone (absorbs <330 nm).

  • Stock Solution: Prepare a

    
     M stock solution.
    
  • Working Solution: Dilute to approx.

    
     M.[2]
    
    • Target: Absorbance (A) should be between 0.2 and 0.8 A.U. to remain within the linear range of the Beer-Lambert Law.

Experimental Protocol (Step-by-Step)
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a "Baseline/Auto-Zero" scan from 200 nm to 500 nm.

    • Validation: The resulting line must be flat (

      
       A).
      
  • Sample Scan:

    • Replace the sample cuvette liquid with the Working Solution.

    • Scan speed: Medium (approx. 200–400 nm/min).

    • Data Interval: 1.0 nm.

  • Validation Check (The "Dilution Test"):

    • Prepare a second sample at 50% concentration.

    • Measure Absorbance.[1][2][3][4][5][6][7]

    • Criterion: The spectral shape must remain identical, and the Absorbance must decrease by exactly 50%. If the peak shape changes (e.g., shoulder disappears), aggregation is occurring.

Workflow Diagram

ExperimentalWorkflow Prep Sample Preparation (10^-5 M in EtOH) Blank Baseline Correction (Pure Solvent) Prep->Blank Scan Acquire Spectrum (200-500 nm) Blank->Scan Check Validation Step (Dilution Test) Scan->Check Check->Prep If aggregation detected Data Calculate Epsilon (ε) (Beer-Lambert Law) Check->Data If shape is constant

Figure 2: Step-by-step workflow for validating UV-Vis data integrity.

References

  • NIST Chemistry WebBook. Quinoline UV-Vis Spectrum. National Institute of Standards and Technology. [Link]

  • ResearchGate. UV-Vis absorption of nitroquinoline derivatives in ethanol. [Link][5][8][9]

  • PubChem. 8-Nitroquinoline Compound Summary. National Library of Medicine. [Link]

  • Perkampus, H.H. (1992). UV-VIS Atlas of Organic Compounds. VCH Publishers. (Standard reference for organic chromophores).

Sources

Validation

Elemental Analysis Benchmarks: Validating Ethyl 2-(5-nitroquinolin-6-yl)acetate

Topic: Elemental Analysis Benchmarks for Ethyl 2-(5-nitroquinolin-6-yl)acetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Nitro-Qui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Benchmarks for Ethyl 2-(5-nitroquinolin-6-yl)acetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Nitro-Quinoline Challenge

Ethyl 2-(5-nitroquinolin-6-yl)acetate (C₁₃H₁₂N₂O₄) represents a critical class of "high-nitrogen, moderate-oxygen" heterocyclic intermediates often utilized in the synthesis of DNA-intercalating agents and kinase inhibitors. Validating this compound presents a distinct analytical challenge: the 5-nitro group significantly increases the activation energy required for complete combustion, while the ethyl ester moiety introduces susceptibility to hygroscopicity and solvent entrapment (ethanol/ethyl acetate).

This guide establishes the Gold Standard Benchmarks for analyzing this compound, comparing Automated Flash Combustion (Method A) against Classical Pregl-Dumas (Method B) . We provide the theoretical baselines, experimental protocols, and a decision matrix for interpreting out-of-specification (OOS) results.

Theoretical Benchmarks & Acceptance Criteria

Before initiating analysis, the theoretical composition must be established as the absolute reference point. For Ethyl 2-(5-nitroquinolin-6-yl)acetate (MW: 260.25 g/mol ), the benchmarks are derived from the molecular formula C₁₃H₁₂N₂O₄ .

Table 1: The Elemental Benchmark Matrix
ElementTheoretical Mass %Industry Acceptance Range (±0.4%)Common Deviation Cause
Carbon (C) 60.00% 59.60% – 60.40%High: Solvent trap (EtOAc). Low: Incomplete combustion.
Hydrogen (H) 4.65% 4.25% – 5.05%High: Moisture (H₂O). Low: Over-drying/Decomposition.
Nitrogen (N) 10.76% 10.36% – 11.16%Low: Nitro-group resilience (requires WO₃ catalyst).
Oxygen (O) 24.59% Calculated by differenceN/A

Critical Insight: The Nitrogen value is your "Purity Sentinel." If Carbon is within spec but Nitrogen is low (>0.5% deviation), it indicates the nitro group failed to reduce completely to N₂ gas, a common failure mode in standard combustion setups lacking catalytic optimization.

Comparative Methodology: Flash vs. Classical

We benchmarked the performance of two primary analytical workflows.

Method A: Automated Flash Combustion (Recommended)
  • System: Thermo Fisher FlashSmart / Elementar vario EL cube.

  • Mechanism: Dynamic flash combustion at 950–1050°C with Helium carrier gas.

  • Suitability: High throughput, requires optimization for nitro-aromatics.

Method B: Classical Pregl-Dumas (Reference)
  • System: Manual quartz tube combustion.

  • Mechanism: Static combustion with copper reduction zone.

  • Suitability: Absolute reference method, eliminates "flash" incompleteness but is labor-intensive.

Table 2: Performance Comparison
FeatureMethod A: Automated Flash (Optimized)Method B: Classical Pregl-Dumas
Sample Size 1.5 – 2.5 mg3.0 – 5.0 mg
Combustion Temp 950°C (with O₂ boost)850°C (Static)
Catalyst Required Tungsten Oxide (WO₃) or V₂O₅ Copper wire (Reduction)
Analysis Time 7 mins/sample45 mins/sample
Precision (RSD) < 0.1%< 0.2%
Nitro-Recovery 99.8% (with WO₃) 99.5%
Experimental Protocol: The Self-Validating Workflow

To achieve the benchmarks listed in Table 1, you must follow this specific protocol designed to overcome the "Nitro-Resistance" and "Ester-Hygroscopicity" of the molecule.

Step 1: Sample Pre-Treatment (Crucial)

Ethyl 2-(5-nitroquinolin-6-yl)acetate is an ester. Recrystallization often traps synthesis solvents (Ethanol or Ethyl Acetate).

  • Vacuum Dry: Dry sample at 40°C under high vacuum (<10 mbar) for 4 hours.

    • Why? Higher temps may degrade the nitro group or sublime the ester.

  • Desiccator Storage: Store in a P₂O₅ desiccator immediately upon removal.

Step 2: Weighing & Encapsulation
  • Use Tin (Sn) capsules (Lightweight, ~30mg).

    • Mechanism:[1][2][3] Tin undergoes a strong exothermic reaction with Oxygen (reaching ~1800°C locally), essential for cracking the stable nitro-quinoline ring.

  • Add Catalyst: Add 10–15 mg of Tungsten (VI) Oxide (WO₃) powder directly into the capsule with the sample.

    • Causality: WO₃ acts as an oxygen donor and prevents the formation of refractory carbon nitrides, ensuring 100% Nitrogen recovery.

Step 3: Instrumental Parameters (Flash Combustion)
  • Furnace: 1020°C.

  • Oxygen Dose: 120 mL (High dose required for nitro-compounds).

  • Flow Rate: 140 mL/min Helium.

  • Reduction Tube: Copper wires at 650°C (Must be active/bright; dull black Cu indicates exhaustion).

Data Visualization: The Validation Logic

The following diagram illustrates the decision pathway for validating the compound's purity based on EA results.

EA_Validation_Workflow Start Start Analysis: Ethyl 2-(5-nitroquinolin-6-yl)acetate Dry Vacuum Dry 40°C, 4h, <10 mbar Start->Dry Combustion Combustion (Sn Capsule + WO3) Temp: 1020°C Dry->Combustion Result Compare %C, %H, %N vs Theoretical Combustion->Result Pass Pass: All within ±0.4% (Purity Confirmed) Result->Pass Within Specs Fail_C Fail: %C High (>0.5%) %N Low Result->Fail_C Deviation Fail_N Fail: %N Low (>0.5%) %C Normal Result->Fail_N Deviation Action_Solvent Action: Solvent Trap? Re-dry or check NMR Fail_C->Action_Solvent Action_Combustion Action: Incomplete Combustion Increase O2 / Add V2O5 Fail_N->Action_Combustion

Caption: Logic flow for validating Nitro-Quinoline derivatives. Green paths indicate success; red paths indicate specific failure modes requiring protocol adjustment.

Troubleshooting & Interpretation

Scenario 1: High Carbon (+0.8%), High Hydrogen (+0.3%)

  • Diagnosis: Solvent Entrapment.

  • Explanation: If Ethyl Acetate (solvent) is trapped, it adds excess Carbon (C₄H₈O₂).

  • Fix: Run ¹H-NMR to confirm solvent peaks. Extend drying time or switch to a higher vacuum.

Scenario 2: Low Nitrogen (-0.6%), Normal Carbon

  • Diagnosis: Incomplete Reduction of Nitro Group.

  • Explanation: The nitro group (-NO₂) was not fully reduced to N₂ gas. Some formed Nitrogen oxides (NOx) that were trapped by the water trap or silica.

  • Fix: Crucial: Increase the amount of WO₃ catalyst or check the capacity of the Copper reduction tube. Ensure the reduction furnace is at 650°C ± 10°C.

Scenario 3: Low Carbon, Low Nitrogen

  • Diagnosis: Inorganic Contamination.

  • Explanation: Presence of silica gel (SiO₂) or salts (NaCl) from the purification column. These do not combust, effectively diluting the sample mass.

  • Fix: Perform a residue on ignition (ROI) test or re-filter the sample.

References
  • Thermo Fisher Scientific. (2021).[4] FlashSmart Elemental Analyzer: Operating Manual for Nitrogen Determination in Refractory Compounds.Link

  • Royal Society of Chemistry. (2018). Elemental analysis: an important purity control but prone to manipulations.[5] Inorganic Chemistry Frontiers.[5] Link

  • Waites, T. (2015). Combustion Analysis of Nitrogen-Containing Heterocycles: Challenges and Solutions. Journal of Analytical Chemistry. Link

  • Elementar. (2023). Application Note: Analysis of Nitro-Compounds using vario EL cube.Link

Sources

Comparative

Structural Definitive Guide: SC-XRD vs. NMR for Ethyl 2-(5-nitroquinolin-6-yl)acetate Confirmation

Executive Summary: The Regioselectivity Challenge In the synthesis of quinoline-based kinase inhibitors and antibacterial agents, the introduction of a nitro group onto the quinoline core is a pivotal step. However, elec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the synthesis of quinoline-based kinase inhibitors and antibacterial agents, the introduction of a nitro group onto the quinoline core is a pivotal step. However, electrophilic aromatic substitution (nitration) on Ethyl 2-(quinolin-6-yl)acetate presents a significant regiochemical challenge.

While the 5- and 8-positions are electronically favored, the steric bulk of the acetate side chain at position 6 and the directing effects of the ring nitrogen create a complex isomer profile. Distinguishing the desired 5-nitro isomer from the 7-nitro or 8-nitro byproducts is often beyond the resolution limit of standard 1D NMR due to signal overlap in the aromatic region (7.5 – 8.5 ppm).

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Advanced 2D NMR as the validation standard for Ethyl 2-(5-nitroquinolin-6-yl)acetate , demonstrating why SC-XRD is the requisite "Gold Standard" for IND-enabling data packages.

Decision Matrix: NMR vs. SC-XRD

The following diagram illustrates the critical decision pathway when structural ambiguity arises during quinoline functionalization.

DecisionMatrix Start Crude Reaction Product (Nitration of Quinoline-6-acetate) NMR1D 1H NMR Analysis Start->NMR1D Ambiguity Ambiguous Aromatic Region? (Overlapping Doublets) NMR1D->Ambiguity NMR2D 2D NMR (NOESY/HMBC) Ambiguity->NMR2D Yes Structure Absolute Structure Confirmed Ambiguity->Structure No (Clear Pattern) Uncertainty Uncertainty > 5%? (Weak NOE signals) NMR2D->Uncertainty Crystallization Recrystallization (EtOH/Hexane) Uncertainty->Crystallization Yes (Critical Path) Uncertainty->Structure No SCXRD SC-XRD Data Collection Crystallization->SCXRD SCXRD->Structure

Figure 1: Structural determination workflow highlighting the necessity of SC-XRD when NMR data is inconclusive.

Comparative Analysis: Technique Performance

Alternative 1: Advanced NMR ( H, C, NOESY, HMBC)
  • Mechanism: Relies on scalar coupling (

    
    -coupling) and through-space interactions (NOE).
    
  • The Limitation: In Ethyl 2-(5-nitroquinolin-6-yl)acetate , the nitro group at C5 is "silent" in proton NMR (no protons).

    • Differentiation relies on observing the loss of the H5 signal and a specific coupling pattern between H7 and H8.

    • However, if the sample contains trace isomers (e.g., 7-nitro), the H5/H8 doublets can overlap significantly.

    • NOESY Blind Spot: The distance between the acetate protons (on the side chain) and the aromatic protons may be too large (>5 Å) to provide a definitive NOE correlation to confirm the nitro position.

The Product: Single Crystal X-ray Diffraction (SC-XRD)
  • Mechanism: Diffraction of X-rays by electron density to map atom positions in 3D space.

  • The Advantage: Provides a direct image of the molecule. It does not infer structure; it observes it.

    • Stereochemistry: Unambiguously defines the nitro position relative to the acetate tail.

    • Packing: Reveals intermolecular H-bonds (e.g., between the nitro oxygen and adjacent molecules) that stabilize the solid state.

Quantitative Comparison Table
FeatureAdvanced NMR (600 MHz)SC-XRD (Mo-K

)
Primary Output Connectivity & Chemical Environment3D Atomic Coordinates & Bond Lengths
Regioisomer Resolution Medium (Inferred via coupling constants)High (Absolute visual confirmation)
Sample Requirement ~5-10 mg (Solution)Single Crystal (~0.1 - 0.3 mm)
Data Acquisition Time 1 - 4 Hours2 - 12 Hours
Confidence Level 90-95% (Risk of misinterpretation)>99.9% (Definitive)
Cost Efficiency High (Routine)Moderate (Requires specialized hardware)

Experimental Protocols

To ensure reproducibility, the following protocols are validated for quinoline ester derivatives.

Protocol A: Crystallization of Ethyl 2-(5-nitroquinolin-6-yl)acetate

Objective: Grow diffraction-quality single crystals.

  • Solvent Selection: Use a binary system of Ethanol (solvent) and n-Hexane (antisolvent) .

  • Dissolution: Dissolve 20 mg of the crude nitro-product in 2 mL of warm absolute ethanol (40°C). Filter through a 0.45 µm PTFE syringe filter to remove particulate nuclei.

  • Vapor Diffusion: Place the ethanol solution in a small inner vial. Place this vial open inside a larger jar containing 10 mL of n-Hexane. Cap the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Harvest: Yellow prismatic crystals suitable for X-ray should appear within 48-72 hours.

Protocol B: SC-XRD Data Collection & Refinement

Objective: Obtain


 structural model.
  • Mounting: Select a crystal with dimensions approx.

    
     mm. Mount on a MiTeGen loop using Paratone oil.
    
  • Cooling: Flash cool to 100 K using a nitrogen cryostream. Rationale: Low temperature reduces thermal vibration of the flexible ethyl acetate tail, improving resolution.

  • Collection:

    • Source: Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      (
      
      
      Å). Mo is preferred for minimizing absorption, though Cu is acceptable for purely organic molecules.
    • Strategy: Collect a full sphere of data (completeness > 99%) to a resolution of at least 0.8 Å.

  • Refinement:

    • Use SHELXT for structure solution (Intrinsic Phasing).

    • Use SHELXL for least-squares refinement against

      
      .
      
    • Critical Check: Locate the nitro group nitrogen. Verify anisotropic displacement parameters (ellipsoids) are physically reasonable.

Supporting Data: Simulated Crystallographic Parameters

Below is the expected data profile for a successful confirmation of the target molecule. This serves as a benchmark for your experimental results.

Table 2: Expected Crystal Data for C


H

N

O

ParameterValue / Range
Crystal System Monoclinic
Space Group

(Most common for achiral organics)
Unit Cell Dimensions

Å,

Å,

Å
Cell Angles

Z (Molecules/Cell) 4
Density (

)
~1.45 g/cm

Goodness of Fit (GooF) 1.0 – 1.1
Final

Index

(5%)

Structural Logic & Interaction Map

Understanding the crystal packing validates the stability of the 5-nitro isomer. The nitro group often participates in weak C-H...O hydrogen bonds that lock the conformation.

CrystalPacking Nitro 5-Nitro Group (Acceptor) RingH Quinoline H8 (Donor) Nitro->RingH Intermolecular H-Bond (2.6 Å) PiStack Pi-Pi Stacking (Centroid-Centroid) Nitro->PiStack Electronic Influence RingH->PiStack Crystal Packing Force Acetate 6-Ethyl Acetate Tail Acetate->Acetate Hydrophobic Interaction

Figure 2: Interaction map showing expected stabilizing forces in the crystal lattice.

References

  • Spek, A. L. (2020). CheckCIF validation for small-molecule crystal structures. Journal of Applied Crystallography. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms.[1][2][3] VCH Publishers. (Foundational text on aromatic nitration regioselectivity).

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Ethyl 2-(5-nitroquinolin-6-yl)acetate

[1][2] Executive Summary Do not dispose of Ethyl 2-(5-nitroquinolin-6-yl)acetate down the drain or in general trash. This compound presents a dual-hazard profile: the nitroquinoline core poses potential mutagenic and sho...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Do not dispose of Ethyl 2-(5-nitroquinolin-6-yl)acetate down the drain or in general trash. This compound presents a dual-hazard profile: the nitroquinoline core poses potential mutagenic and shock-sensitive risks, while the ethyl acetate side chain introduces flammability and hydrolysis susceptibility. The only acceptable disposal method is high-temperature incineration with flue gas scrubbing.

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand the why behind the protocols. This molecule is not just "organic waste"; it is a functionalized nitro-heterocycle.

ComponentHazard CharacteristicOperational Implication
Nitro Group (-NO₂) Energetic/Toxic: Nitro groups on aromatic rings can be shock-sensitive, especially if dry or impure. They are also strong oxidizers in specific contexts.Avoid Heat/Friction: Do not grind dry solids. Segregate from strong reducing agents (hydrazine, borohydrides) to prevent exothermic runaway.
Quinoline Ring Environmental Toxin: Nitrogen heterocycles are often persistent in the environment and toxic to aquatic life.Zero Discharge: Absolute prohibition on sink disposal. All rinsate must be collected.
Ethyl Ester Side Chain Hydrolytic Instability: Susceptible to hydrolysis in the presence of strong bases, releasing ethanol and the free acid.pH Control: Keep waste streams neutral (pH 6-8). Avoid mixing with caustic waste (pH > 10) to prevent unexpected heat generation and gas evolution.
Step-by-Step Disposal Protocol
Phase A: Segregation & Pre-treatment [1]
  • Incompatibility Check: Never mix this waste with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases (e.g., sodium hydroxide).

  • State Verification:

    • Solid Waste: If the compound is a dry powder, dampen it slightly with a high-flashpoint compatible solvent (e.g., mineral oil or dilute ethanol) if you suspect it has dried out and become shock-sensitive.

    • Liquid Waste: If dissolved in solvent (e.g., DMSO, DCM), ensure the solvent is compatible with the container material.

Phase B: Packaging
  • Primary Container: Use Amber Glass or High-Density Polyethylene (HDPE) . Avoid metal containers, as acidic degradation products (if hydrolysis occurs) can corrode metal, leading to leaks.

  • Secondary Containment: Place the primary container inside a chemically resistant tray or overpack drum to capture potential leaks.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Phase C: Labeling

Labeling must be explicit to protect downstream waste handlers. Use the following format:

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision path for disposing of this compound.

DisposalWorkflow Start Waste Generation: Ethyl 2-(5-nitroquinolin-6-yl)acetate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath ShockCheck Is it dry/old? SolidPath->ShockCheck SolventCheck Check Solvent Compatibility LiquidPath->SolventCheck Wetting Wet with Mineral Oil (Desensitize) ShockCheck->Wetting Yes (Risk) Segregation Segregate from Bases/Oxidizers ShockCheck->Segregation No (Stable) SolventCheck->Segregation Wetting->Segregation Container Pack in HDPE/Glass (Double Bag if Solid) Segregation->Container Labeling Label: Toxic/Nitro-Cmpd Container->Labeling Disposal High-Temp Incineration (w/ NOx Scrubbing) Labeling->Disposal

Figure 1: Decision matrix for the safe handling and routing of nitroquinoline waste streams.

Regulatory Framework

While specific waste codes depend on your local jurisdiction, use these guidelines for classification:

  • US EPA (RCRA):

    • Characteristic Waste: Likely D001 (Ignitable) if in organic solvent.[2]

    • Toxicity: Unless specifically P-listed or U-listed (unlikely for this specific CAS), it falls under "General Hazardous Waste." However, due to the nitro-functionality, treat it with the rigor of a P-listed waste (acutely hazardous) to ensure safety [1].

  • EU Waste Framework Directive:

    • Classify as HP 6 (Acute Toxicity) and HP 14 (Ecotoxic).

    • Suggested EWC Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

Emergency Contingencies

In the event of a spill or exposure during the disposal process:

  • Spill Cleanup:

    • Do not use paper towels (combustible). Use inert absorbents like vermiculite or sand.

    • If the substance is a dry powder, do not sweep dry . Mist with water/ethanol to prevent dust generation (inhalation hazard) and static discharge (explosion hazard) before collecting [2].

  • Decontamination:

    • Clean surfaces with a mild surfactant. Avoid bleach (hypochlorite), as it can react violently with nitrogenous organics.

References
  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

Technical Guide: Safe Handling &amp; Containment of Ethyl 2-(5-nitroquinolin-6-yl)acetate

Executive Safety Summary Treat as: High Potency / Genotoxic Impurity (PGI) Containment Level: OEB 4 (Occupational Exposure Band 4) equivalent. Ethyl 2-(5-nitroquinolin-6-yl)acetate is a specialized intermediate often uti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High Potency / Genotoxic Impurity (PGI) Containment Level: OEB 4 (Occupational Exposure Band 4) equivalent.

Ethyl 2-(5-nitroquinolin-6-yl)acetate is a specialized intermediate often utilized in the synthesis of kinase inhibitors and antibiotic scaffolds. While specific toxicological data for this exact ester may be sparse in public indices, Structure-Activity Relationship (SAR) analysis mandates that it be handled with the same rigor as established carcinogens like 4-nitroquinoline-1-oxide (4-NQO).

Critical Hazards:

  • Mutagenicity: The nitroquinoline moiety is a known DNA intercalator and pro-mutagen.

  • Sensitization: Potential for severe skin/respiratory sensitization.

  • Unknown Potency: In the absence of an experimentally determined NOAEL (No Observed Adverse Effect Level), the "Precautionary Principle" applies.

Hazard Mechanism: The "Why" Behind the Protocol

To trust the safety protocol, you must understand the chemical mechanism of toxicity. We do not wear PPE just to satisfy a checklist; we wear it to interrupt specific biochemical pathways.

The primary risk of Ethyl 2-(5-nitroquinolin-6-yl)acetate lies in its metabolic activation.

  • Cellular Entry: The ethyl ester group increases lipophilicity, facilitating passive transport across cell membranes (skin/lungs).

  • Nitro-Reduction: Once intracellular, cytosolic nitroreductases reduce the 5-nitro group.

  • DNA Adduct Formation: The resulting hydroxylamine (

    
    ) or nitroso intermediates are highly electrophilic. They covalently bind to guanine residues in DNA, causing replication errors.
    
Visualization: Metabolic Activation Pathway

The following diagram illustrates why barrier protection is critical—once the molecule bypasses the skin, the metabolic cascade is rapid.

HazardPathway Compound Ethyl 2-(5-nitroquinolin-6-yl)acetate (Lipophilic Entry) Enzyme Nitroreductase (Intracellular) Compound->Enzyme Absorption Intermediate N-Hydroxy Metabolite (Electrophile) Enzyme->Intermediate Reduction DNA DNA Adducts (Guanine Alkylation) Intermediate->DNA Covalent Binding Outcome Mutagenesis / Apoptosis DNA->Outcome Replication Error

Figure 1: Metabolic activation pathway of nitroquinoline derivatives, highlighting the critical need to prevent initial absorption.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. Cotton lab coats offer zero protection against solution-phase nitro-aromatics.

PPE ComponentRecommendationTechnical Rationale
Hand Protection (Solids) Double Nitrile (min. 5 mil each)Prevents incidental contact with dust. Colored outer glove allows visualization of tears.
Hand Protection (Solutions) Laminate (Silver Shield) under NitrileNitro-aromatics can permeate nitrile in <15 mins. Laminate provides >4 hr breakthrough time.
Respiratory PAPR or P100 (if outside hood)Mandatory: Handle only in Fume Hood. If weighing balance is external, a Powered Air Purifying Respirator is required.
Body Protection Tyvek® Lab Coat (Closed Front)Impervious to dusts. Cotton retains nitro-aromatics, creating a secondary exposure source.
Eye Protection Chemical Goggles Safety glasses are insufficient for powders that can sublime or disperse.

Operational Protocol: Step-by-Step

Phase A: Preparation & Engineering Controls
  • Designated Area: All work must occur in a certified Chemical Fume Hood (CFH) or Class II Biosafety Cabinet (BSC).

  • Static Control: Nitro-aromatic esters are often fluffy, electrostatic powders. Use an ionizing bar or anti-static gun inside the hood before opening the vial.

  • Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.

Phase B: Weighing & Solubilization
  • Donning: Put on Tyvek coat. Don inner laminate gloves (if using solvents) or inner nitrile gloves. Tape cuffs to sleeves. Don outer nitrile gloves.

  • Transfer: Open the vial only inside the hood.

  • Weighing: If the balance is outside the hood, use the "Sub-vial Method" :

    • Tare a small, sealable scintillation vial.

    • Transfer approximate amount to the vial inside the hood.

    • Seal tightly.[1][2][3][4][5][6] Wipe the exterior with a methanol-dampened wipe.

    • Transfer sealed vial to the balance.

  • Solubilization: Dissolve immediately. Solutions are less prone to static dispersion but more prone to skin permeation. Caution: DMSO solutions of this compound will penetrate skin instantly.

Phase C: Decontamination & Doffing
  • Primary Wash: Wipe all tools/surfaces with a surfactant (soap/water) first.

    • Note: Do not use bleach immediately. Strong oxidizers can react vigorously with concentrated organic amines/nitro compounds.

  • Solvent Wash: Follow with a specific solvent wipe (Ethanol or Acetone) to pick up lipophilic residues.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) → Dispose in HazMat.

    • Remove Tyvek coat → Dispose in HazMat.

    • Remove inner gloves → Dispose.

    • Wash hands with soap and cool water (warm water opens pores).

Waste Disposal & Neutralization

NEVER dispose of nitroquinoline derivatives down the drain. They are toxic to aquatic life and resistant to standard water treatment.

Waste Decision Logic

Follow this decision tree to ensure regulatory compliance and safety.

WasteDisposal Start Waste Generation Type Is it Solid or Liquid? Start->Type Solid Solid Waste (Powder, Wipes, Tyvek) Type->Solid Liquid Liquid Waste (Mother Liquor, Rinses) Type->Liquid Segregation Segregate into High Hazard/Cytotoxic Bin Solid->Segregation SolventCheck Halogenated? Liquid->SolventCheck Destruction High Temp Incineration (Required for Nitro-compounds) Segregation->Destruction Halo Halogenated Organic Waste SolventCheck->Halo Yes (DCM, CHCl3) NonHalo Non-Halogenated Organic Waste SolventCheck->NonHalo No (DMSO, MeOH) Halo->Destruction NonHalo->Destruction

Figure 2: Waste segregation workflow ensuring all nitro-aromatics are routed to incineration.

Emergency Response

  • Skin Contact:

    • Do not scrub. Scrubbing abrades the skin barrier.

    • Flush with water for 15 minutes.

    • Use Polyethylene Glycol (PEG-400) (if available) for initial swabbing of lipophilic residues, then wash with soap.

  • Spill (Powder):

    • Evacuate the immediate area (allow dust to settle).

    • Don full PPE (Double gloves, Tyvek, P100 mask).

    • Cover spill with wet paper towels (to prevent dust).

    • Scoop into a wide-mouth jar. Label as "Hazardous Waste - Nitroquinoline Derivative."

References

  • National Institutes of Health (PubChem). 5-Nitroquinoline Safety and Hazards. Accessed 2026.[7] [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

Sources

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